Technical Documentation Center

N-(dodecanoyl)-sphinganine-1-phosphocholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(dodecanoyl)-sphinganine-1-phosphocholine
  • CAS: 474923-31-4

Core Science & Biosynthesis

Foundational

N-(dodecanoyl)-sphinganine-1-phosphocholine (d18:0/12:0-SM): A Comprehensive Technical Guide for Lipidomics and Membrane Biophysics

Executive Summary In the rapidly evolving fields of lipidomics and membrane biophysics, the structural precision of the molecules utilized dictates the accuracy of the resulting data. N-(dodecanoyl)-sphinganine-1-phospho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of lipidomics and membrane biophysics, the structural precision of the molecules utilized dictates the accuracy of the resulting data. N-(dodecanoyl)-sphinganine-1-phosphocholine , widely known as 12:0 Dihydro-Sphingomyelin (d18:0/12:0-SM) , is a synthetic sphingolipid derivative that has become the gold standard internal standard (IS) for mass spectrometry-based lipid quantification[1].

Unlike endogenous sphingomyelins, which typically feature a sphingosine backbone (containing a trans-4,5 double bond) and long-chain fatty acids (C16–C24), d18:0/12:0-SM features a fully saturated sphinganine backbone and a medium-chain (12-carbon) lauroyl group[2]. This unique structural profile ensures it is virtually absent in mammalian biological matrices, preventing isobaric interference, while maintaining near-identical ionization efficiencies to endogenous targets. Furthermore, its unique phase behavior makes it a critical probe for studying viral membrane dynamics, particularly in HIV-1 research[3].

This whitepaper provides an in-depth mechanistic analysis of d18:0/12:0-SM, detailing its physicochemical properties, biophysical significance, and field-proven protocols for its application in quantitative lipidomics and enzymatic assays.

Physicochemical & Structural Profiling

To leverage d18:0/12:0-SM effectively, researchers must understand how its structural deviations from natural sphingomyelins dictate its chemical behavior. The absence of the trans-4,5 double bond allows for tighter intermolecular hydrogen bonding, while the shorter C12 acyl chain increases its relative solubility in polar organic solvent mixtures compared to C24 variants.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-lauroyl-D-erythro-sphinganylphosphorylcholine
Shorthand Notation SM(d18:0/12:0) or 12:0 Dihydro SM
CAS Number 474923-31-4
Molecular Formula C35H73N2O6P
Molecular Weight 648.94 g/mol
Sphingoid Base Sphinganine (d18:0) — fully saturated
N-Acyl Chain Dodecanoyl (12:0) — lauroyl group
Table 2: Comparative Ionization and Structural Features
FeatureEndogenous SM (e.g., d18:1/16:0)Internal Standard (d18:0/12:0-SM)Mechanistic Implication
Sphingoid Base d18:1 (trans-4,5 double bond)d18:0 (saturated)Alters membrane packing; shifts LC retention time slightly.
Acyl Chain Length Long/Very Long (C16 - C24)Medium (C12)Ensures the precursor m/z is distinct from natural biological lipids.
Precursor Ion[M+H]+ m/z 703.6 (for 16:0)m/z 649.5Prevents isobaric interference during MS1 quadrupole filtering.
Product Ion (CID) m/z 184.1 (Phosphocholine)m/z 184.1 (Phosphocholine)Allows identical Multiple Reaction Monitoring (MRM) transitions.

Biophysical Significance: Membrane Microdomains and Virology

Beyond its role as an analytical reagent, d18:0/12:0-SM is a vital tool for biophysical studies. Dihydrosphingomyelins (DHSMs) lack the trans-double bond present in standard sphingomyelins. This subtle saturation significantly alters the lipid's phase behavior, promoting a more rigid gel phase and tighter interactions with cholesterol within membrane microdomains (lipid rafts).

Virological Relevance: Research has demonstrated that DHSMs are significantly enriched in the viral membranes of HIV-1 compared to the host cell plasma membrane[3]. Because HIV-1 entry relies on membrane fusion mediated by lipid rafts, synthetic DHSMs like d18:0/12:0-SM are used to create biomimetic liposomes. These liposomes are utilized to test the binding affinity and partitioning of viral fusion inhibitors, such as the C34-cholesterol conjugate, proving that the drug specifically targets the DHSM-rich domains where viral membrane fusion occurs[3].

Core Application I: Quantitative Lipidomics (ESI-MS/MS)

In untargeted and targeted lipidomics, absolute quantification requires an internal standard that mimics the analyte's extraction recovery and ionization suppression without overlapping with endogenous signals[4]. d18:0/12:0-SM fulfills this role perfectly for the sphingomyelin class.

Workflow Visualization

LipidomicsWorkflow N1 Sample Matrix (Plasma/CSF) N2 Spike IS (d18:0/12:0-SM) N1->N2 N3 Biphasic Extraction (Folch Method) N2->N3 N4 LC-ESI-MS/MS Acquisition N3->N4 N5 Absolute Quantification N4->N5

Fig 1: Lipidomics workflow using d18:0/12:0-SM as an internal standard for absolute quantification.
Self-Validating Protocol: Modified Folch Extraction for Sphingolipids

This protocol utilizes a pre-extraction IS spike to create a self-validating system. Any loss of lipid during phase separation or ion suppression during ESI will affect the endogenous SM and the d18:0/12:0-SM equally, maintaining a constant ratio for accurate quantification.

  • Sample Aliquoting: Transfer 50 µL of biological fluid (e.g., plasma, CSF) into a borosilicate glass tube.

    • Causality: Glass is mandatory. Highly hydrophobic lipids will adsorb to the walls of polypropylene tubes, skewing quantitative results.

  • IS Spiking (Self-Validation Step): Add 10 µL of a 10 µM d18:0/12:0-SM working solution directly to the aqueous sample. Vortex for 10 seconds.

    • Causality: Spiking before the addition of organic solvents ensures the IS is integrated into the native protein-lipid matrix, forcing it to undergo the exact same desorption and solvation thermodynamics as the endogenous lipids.

  • Protein Precipitation: Add 1 mL of ice-cold Methanol. Vortex vigorously for 30 seconds.

  • Organic Partitioning: Add 2 mL of Chloroform. Vortex for 1 minute.

    • Causality: The 2:1 Chloroform:Methanol ratio creates a highly non-polar environment that denatures lipoproteins and drives the zwitterionic sphingomyelins into the organic phase.

  • Phase Separation: Add 0.6 mL of LC-MS grade water. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Recovery & Reconstitution: Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette. Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of Methanol:Isopropanol:Water (65:35:5, v/v) for immediate LC-MS/MS injection[4].

Core Application II: Enzymatic Activity Profiling (SMS2)

Sphingomyelin Synthase 2 (SMS2) is a critical enzyme that transfers a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide (Cer), generating sphingomyelin (SM) and diacylglycerol (DG). Measuring SMS2 activity in vitro requires precise quantification of the newly synthesized SM. Here, d18:0/12:0-SM is used as a post-reaction standard[5].

Workflow Visualization

SMS2Assay S1 Incubate Substrates (Ceramide + PC) S2 SMS2 Enzymatic Reaction (37°C) S1->S2 S3 Quench Reaction & Spike d18:0/12:0-SM S2->S3 S4 Extract & Quantify Product vs. IS S3->S4

Fig 2: SMS2 enzymatic activity assay utilizing d18:0/12:0-SM for post-reaction product quantification.
Self-Validating Protocol: SMS2 In Vitro Assay

Unlike lipidomics, enzymatic assays require the IS to be spiked during the quench phase to prevent the IS from interacting with the active enzyme.

  • Substrate Preparation: Prepare mixed micelles containing 50 µM 16:0/18:1-PC and varying concentrations of d18:1/18:0-Ceramide in a detergent-compatible assay buffer.

  • Reaction Initiation: Add 500 ng of purified SMS2 enzyme to the micelle solution (final volume 100 µL). Incubate at 37°C for exactly 2 hours[5].

  • Quenching & IS Spiking (Self-Validation Step): Terminate the reaction by rapidly adding 400 µL of Isopropanol containing 0.2 ng/µL of d18:0/12:0-SM[5].

    • Causality: The high concentration of organic solvent instantly denatures the SMS2 enzyme, halting the reaction. Spiking the IS post-reaction ensures that d18:0/12:0-SM is not inadvertently utilized as a substrate by reverse-enzymatic action or degraded by contaminating lipases. It serves purely to normalize the subsequent extraction and MS detection of the newly synthesized d18:1/18:0-SM.

  • Extraction & Analysis: Proceed with a standard lipid extraction (as detailed in Section 4) and analyze the product-to-IS peak area ratio via LC-MS/MS to calculate absolute enzymatic turnover.

Conclusion

N-(dodecanoyl)-sphinganine-1-phosphocholine (d18:0/12:0-SM) is far more than a simple structural analog; it is a highly engineered molecular tool. By combining a saturated sphinganine base with a medium-chain lauroyl group, it provides an analytically silent background for mass spectrometry while offering unique biophysical properties for membrane research. Whether mapping the lipidomic signatures of cognitive decline, profiling enzymatic kinetics, or probing the fusion mechanisms of HIV-1, the rigorous integration of this compound into self-validating workflows ensures the highest degree of scientific integrity and data reproducibility.

References

  • PLOS One. "Conjugation of Cholesterol to HIV-1 Fusion Inhibitor C34 Increases Peptide-Membrane Interactions Potentiating Its Action." PLOS One. Available at:[Link][3]

  • Journal of Biological Chemistry (via PMC - NIH). "Multiple activities of sphingomyelin synthase 2 generate saturated fatty acid." NIH.gov. Available at:[Link][5]

  • The Journals of Gerontology: Series A. "Integrative Multimodal Metabolomics to Early Predict Cognitive Decline Among Amyloid Positive Community-Dwelling Older Adults." Oxford Academic. Available at: [Link][4]

Sources

Exploratory

Engineering the Lipidome: The Biological Role and Therapeutic Potential of Synthetic Sphingolipids

Executive Summary Sphingolipids are no longer viewed merely as inert structural components of the eukaryotic cell membrane. They are highly bioactive signaling molecules that dictate cell fate, governing processes rangin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingolipids are no longer viewed merely as inert structural components of the eukaryotic cell membrane. They are highly bioactive signaling molecules that dictate cell fate, governing processes ranging from proliferation to apoptosis. However, studying and therapeutically leveraging natural sphingolipids is notoriously difficult due to their rapid intracellular metabolism by enzymes such as ceramidases and sphingomyelin synthases[1].

As application scientists and drug developers, we overcome this limitation by engineering synthetic sphingolipids . These non-natural analogs are designed to resist enzymatic degradation, provide sustained pathway modulation, and offer superior bioavailability. This whitepaper dissects the mechanistic biology of synthetic sphingolipids, details their applications in oncology and immunology, and provides self-validating experimental protocols for their analysis.

Mechanisms of Action: Hijacking the Sphingolipid Rheostat

Cellular survival is largely dictated by the "sphingolipid rheostat," a delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) [2]. Synthetic sphingolipids are designed to intentionally disrupt this rheostat to achieve specific therapeutic outcomes.

Synthetic Ceramides in Oncology

In a typical cancer cell, ceramide levels are suppressed by the overexpression of ceramide-metabolizing enzymes, allowing the tumor to evade apoptosis[1]. Synthetic ceramide analogs (e.g., AD2750, Analog 315) combat this by acting via two primary mechanisms:

  • Direct Mimicry: They directly bind to ceramide downstream targets, such as Protein Phosphatase 2A (PP2A) and Cathepsin D, triggering mitochondrial permeability and intrinsic apoptosis[1][3].

  • Metabolic Blockade: They act as competitive inhibitors of acid ceramidase and glucosylceramide synthase. By preventing the conversion of ceramide into inert sphingomyelin, these analogs force a lethal accumulation of endogenous cellular ceramide, killing cancer cells with IC50s in the low micromolar range[4][5].

Furthermore, novel constrained synthetic sphingolipids (e.g., SH-BC-893) have been shown to selectively starve cancer cells. They achieve this by inactivating the small GTPase ARF6, which disrupts endocytic recycling and forces the internalization of critical nutrient transporters (like amino acid and glucose transporters)[6][7].

S1P Receptor Modulators in Immunology

Conversely, synthetic analogs of sphingosine, most notably Fingolimod (FTY720) , target the pro-survival side of the rheostat. Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase[8].

Mechanistically, phosphorylated Fingolimod acts as a functional antagonist at the S1P receptor subtype 1 (S1PR1). While it initially binds as an agonist, it forces the irreversible internalization and subsequent degradation of S1PR1 on lymphocytes[8][9]. Without surface S1PR1, autoreactive lymphocytes lose their ability to sense the S1P gradient required to exit lymph nodes, sequestering them away from the central nervous system. This mechanism forms the basis of its efficacy as a disease-modifying therapy for Multiple Sclerosis[9][10].

G NatCer Endogenous Ceramide (Pro-Apoptotic) SphK Sphingosine Kinases (SphK1/2) NatCer->SphK Metabolism Apoptosis Apoptosis / Cell Cycle Arrest NatCer->Apoptosis Activates PP2A S1P Sphingosine-1-Phosphate (Pro-Survival) SphK->S1P Phosphorylation Survival Lymphocyte Egress / Proliferation S1P->Survival Binds S1PR1-5 SynCer Synthetic Ceramide Analogs (e.g., AD2750, Analog 315) SynCer->NatCer Inhibits Ceramidases (Accumulation) SynCer->Apoptosis Direct Mimetic FTY Fingolimod (FTY720) (S1PR Modulator) FTY->Survival Functional Antagonism (Receptor Internalization)

Fig 1: Modulation of the sphingolipid rheostat by synthetic analogs.

Quantitative Pharmacological Profiling

To select the appropriate synthetic lipid for drug development, researchers must evaluate their pharmacokinetic stability and target specificity. Below is a comparative summary of key natural and synthetic sphingolipids.

Compound ClassRepresentative MoleculePrimary Target / MechanismMetabolic StabilityPrimary Biological Outcome
Natural Sphingolipid C16-CeramidePP2A, Cathepsin DLow (Rapidly hydrolyzed by ceramidases)Transient apoptosis induction
Synthetic Ceramide Analog 315Acid Ceramidase (Inhibitor)High (Non-natural amide bond)Sustained apoptosis in chemo-resistant tumors[11]
Nutrient Disruptor SH-BC-893ARF6 (Inactivator), PP2AHigh (Water-soluble, orally bioavailable)Vacuolation and tumor starvation[6][7]
Synthetic S1P Analog Fingolimod (FTY720)S1PR1, S1PR3-5 (Functional Antagonist)High (Requires in vivo phosphorylation)Lymphocyte sequestration (Immunosuppression)[9]

Experimental Methodologies: Self-Validating Protocols

To rigorously study synthetic sphingolipids, application scientists must employ protocols that account for the lipophilic nature of these molecules. The following workflows are designed with built-in causality and self-validation mechanisms.

Protocol: Bioorthogonal Tracking via Click Chemistry

The Causality: Attaching a bulky fluorophore directly to a synthetic sphingolipid drastically alters its hydrophobicity, preventing it from integrating into lipid rafts or binding true target receptors. To solve this, we use "clickable" synthetic sphingolipids containing a tiny alkyne moiety. The fluorophore is only attached after the lipid has localized within the cell via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[12][13].

Step-by-Step Methodology:

  • Pulse-Chase Incubation: Seed cancer cells (e.g., MCF-7) at 70% confluency. Incubate with 5 µM of alkyne-tagged synthetic ceramide for 4 hours.

  • Self-Validation Control: In a parallel well, incubate cells with 5 µM of non-alkyne natural ceramide. This negative control is critical to subtract non-specific background binding of the azide-fluorophore.

  • Fixation: Wash cells with cold PBS to halt lipid trafficking. Fix with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Saponin (avoid Triton X-100, which extracts membrane lipids and destroys localization data).

  • Click Reaction: Apply the CuAAC cocktail (10 µM Azide-AlexaFluor 488, 1 mM CuSO4, 10 mM Sodium Ascorbate, 1 mM THPTA ligand) for 30 minutes at room temperature in the dark.

  • Imaging: Wash extensively with PBS and image via confocal microscopy. The true localization is the signal in the experimental well minus the signal in the non-alkyne control well.

Workflow Incubate 1. Pulse-Chase Alkyne-Sphingolipid Fix 2. Cell Fixation & Saponin Permeabilization Incubate->Fix Click 3. CuAAC Click Reaction (Azide-Fluorophore) Fix->Click Image 4. Confocal Microscopy & Localization Click->Image Control Validation: Non-Alkyne Control Control->Click Subtracts Background

Fig 2: Self-validating bioorthogonal tracking workflow for synthetic sphingolipids.

Protocol: LC-MS/MS Quantification of Ceramide Accumulation

The Causality: To prove that a synthetic ceramide analog functions by inhibiting ceramidases (rather than just acting as a direct mimetic), we must quantify the accumulation of endogenous ceramides. Because lipid extraction is highly variable, we must use an internal standard that does not naturally occur in mammalian cells to correct for matrix effects and extraction losses[2][13].

Step-by-Step Methodology:

  • Treatment: Treat target cells with the synthetic analog (e.g., Analog 315) for 24 hours.

  • Spike-In: Lyse cells and immediately spike the lysate with 50 pmol of C17-Ceramide . Mammalian cells almost exclusively synthesize even-chain fatty acids (C16, C18, C24); therefore, C17-Ceramide acts as an absolute baseline for extraction efficiency.

  • Extraction: Perform a modified Bligh-Dyer extraction (Chloroform:Methanol:Water at 2:2:1.8). Recover the lower organic phase and dry under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute in methanol and inject into a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Validation: Calculate the recovery rate of the C17-Ceramide. Normalize the quantified endogenous C16/C18 ceramide peaks against the C17 recovery rate to yield absolute intracellular concentrations.

Conclusion

Synthetic sphingolipids represent a powerful frontier in chemical biology and pharmacology. By understanding the structural vulnerabilities of natural sphingolipids, we can engineer analogs that hijack the sphingolipid rheostat—forcing cancer cells into apoptosis via ceramide accumulation, starving tumors by internalizing nutrient transporters, or suppressing autoimmunity via S1PR1 functional antagonism. As analytical techniques like click-chemistry and targeted lipidomics evolve, the translation of these synthetic molecules from the bench to the clinic will continue to accelerate.

References

  • Synthetic, Non-Natural Analogs of Ceramide Elevate Cellular Ceramide, Inducing Apoptotic Death to Prostate Cancer Cells and Eradicating Tumors in Mice Taylor & Francis[Link][4]

  • A review of ceramide analogs as potential anticancer agents PMC - NIH[Link][1]

  • Synthetic sphingolipid analogs and anti-cancer drugs synergistically induced human colon and pancreatic cancer cell death through inhibiting ceramide metabolism bioRxiv[Link][5]

  • An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis Taylor & Francis[Link][9]

  • Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases AIMS Press[Link][8]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy PubMed - NIH[Link][10]

  • OPTIMIZATION OF SCALE-UP SYNTHESIS OF ANTI-CANCER CERAMIDE ANALOG 315 PMC - NIH[Link][11]

  • Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma PMC - NIH[Link][2]

  • Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways JCI[Link][6]

  • Sphingolipids inhibit endosomal recycling of nutrient transporters by inactivating ARF6 PMC - NIH[Link][7]

  • Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A ResearchGate[Link][3]

Sources

Foundational

N-(dodecanoyl)-sphinganine-1-phosphocholine in sphingolipid metabolism

An In-Depth Technical Guide to N-(dodecanoyl)-sphinganine-1-phosphocholine in Sphingolipid Metabolism Executive Summary For decades, sphingolipid research disproportionately focused on ceramide and standard sphingomyelin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(dodecanoyl)-sphinganine-1-phosphocholine in Sphingolipid Metabolism

Executive Summary

For decades, sphingolipid research disproportionately focused on ceramide and standard sphingomyelin (SM). However, the advent of high-resolution lipidomics has unmasked the critical biological and biophysical roles of minor sphingolipids, particularly dihydrosphingomyelin (DHSM) . N-(dodecanoyl)-sphinganine-1-phosphocholine (C12-DHSM) is a specialized, shorter-chain synthetic analog of endogenous DHSM[1]. It serves as an indispensable tool for researchers investigating viral membrane fusion, lipid raft biophysics, and pathological lipidomics.

This whitepaper provides an authoritative analysis of DHSM’s role in membrane dynamics, its profound impact on HIV-1 infectivity, its emerging status as a biomarker in metabolic and neurodegenerative diseases, and the precise methodologies required to leverage C12-DHSM in laboratory settings.

Structural Uniqueness and De Novo Biosynthesis

To understand the utility of C12-DHSM, one must first examine the structural divergence of dihydrosphingolipids. Standard sphingomyelin contains a sphingosine backbone characterized by a Δ4,5 -trans double bond. DHSM, in contrast, features a sphinganine backbone that completely lacks this double bond[2].

In the de novo sphingolipid biosynthesis pathway, dihydroceramide (dhCer) acts as a critical branch point. Typically, dihydroceramide desaturase (Des1) introduces the double bond to form ceramide, which is subsequently converted to SM. However, Sphingomyelin Synthase (SMS) can bypass Des1, acting directly on dhCer to synthesize DHSM.

Sphingolipid_Metabolism Palmitoyl_CoA Palmitoyl-CoA + Serine Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide (dhCer) Sphinganine->Dihydroceramide CerS Ceramide Ceramide (Cer) Dihydroceramide->Ceramide Des1 (Desaturase) DHSM Dihydrosphingomyelin (DHSM) Dihydroceramide->DHSM SMS (Direct Synthesis) Sphingomyelin Sphingomyelin (SM) Ceramide->Sphingomyelin SMS

Fig 1. De novo sphingolipid biosynthesis highlighting the DHSM divergence.

Biophysical Mechanics: Membrane Rigidity and Lipid Rafts

The absence of the Δ4,5 -trans double bond in DHSM fundamentally alters its lateral packing in lipid bilayers. While standard SM interacts with cholesterol to form fluid, liquid-ordered ( lo​ ) microdomains (lipid rafts), the saturated sphinganine backbone of DHSM allows for tighter intermolecular hydrogen bonding and van der Waals interactions.

This results in the formation of highly rigid, gel-like ( so​ ) domains or extremely ordered lo​ phases[3]. As an application scientist, I utilize C12-DHSM to artificially induce these rigid domains in biomembrane models (like Large Unilamellar Vesicles, LUVs) because its C12 acyl chain provides optimal aqueous solubility during preparation while preserving the rigidifying properties of the sphinganine backbone[1][2].

Table 1: Biophysical Comparison of SM vs. DHSM
PropertySphingomyelin (SM)Dihydrosphingomyelin (DHSM)Mechanistic Impact
Backbone Structure Sphingosine ( Δ4,5 -trans)Sphinganine (Saturated)DHSM allows tighter acyl chain packing.
Phase Behavior Liquid-ordered ( lo​ )Highly ordered lo​ / Gel ( so​ )DHSM drastically reduces lateral membrane fluidity.
Cholesterol Affinity HighExtremely HighDHSM outcompetes SM for cholesterol binding.

Viral Lipidomics: The HIV-1 "Cellular Armor"

The biophysical properties of DHSM have profound implications for virology, specifically HIV-1. Quantitative mass spectrometry reveals that the native HIV-1 viral envelope is strikingly different from the host cell plasma membrane, exhibiting a massive enrichment of DHSM (up to a 15-fold increase in the DHSM/PC ratio)[4]. The virus actively selects this specific, rigid lipid environment for morphogenesis and budding[5].

However, this reliance on DHSM is a double-edged sword. Research demonstrates that artificially elevating DHSM levels in host cells—by pharmacologically or genetically inhibiting the Des1 enzyme—hyper-rigidifies the cell membrane. This creates a "cellular armor" that prevents the insertion of the HIV-1 gp41 fusion peptide, effectively blocking viral-cell membrane fusion and halting infection[3][6].

Furthermore, synthetic peptides conjugated to sphinganine (sphingopeptides) or HIV-1 fusion inhibitors (like C34-cholesterol) are actively tested against C12-DHSM-enriched LUVs to evaluate their partitioning into viral-like lipid rafts[2][7].

DHSM in Pathological Lipidomics

Beyond virology, DHSM is rapidly emerging as a critical biomarker in metabolic and neurodegenerative diseases. Modern LC-MS/MS lipidomics rely on non-physiological standards like C12-DHSM to accurately quantify these endogenous shifts.

Table 2: Quantitative Data Summary of DHSM in Disease Models
Disease / ContextDHSM AlterationBiological Consequence
HIV-1 Infection Enriched in viral envelopeEssential for viral budding; excess blocks gp41 fusion[3][4].
Parkinson's Disease Altered dhSM(20:0) levelsPredictive biomarker for UPDRS III motor severity scores[8].
NAFLD / NASH Accumulation in liver/plasmaCorrelates directly with histological severity and fibrosis[9].
Colorectal Cancer Increased in 5-FU resistanceAlters membrane dynamics, contributing to chemoresistance[10].

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of C12-DHSM LUVs for Membrane Fluidity Assays

Causality Note: We hydrate the lipid film at temperatures strictly above the phase transition temperature ( Tm​ ) of the highest-melting lipid (typically >60°C for DHSM mixtures) to prevent phase separation and ensure uniform vesicle formation.

  • Lipid Mixing: In a glass tube, combine POPC, Cholesterol, and C12-DHSM at a molar ratio of 1:1:1 in chloroform/methanol (2:1, v/v)[2].

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent, forming a thin lipid film.

  • Hydration: Hydrate the film with HEPES buffer (pH 7.4) at 65°C. Vortex vigorously for 5 minutes to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a polycarbonate membrane with 100 nm pores using a mini-extruder maintained at 65°C. This yields homogenous Large Unilamellar Vesicles (LUVs).

  • Validation (Fluorescence Anisotropy): Incorporate the probe DPH (1,6-diphenyl-1,3,5-hexatriene) into the LUVs. Measure anisotropy at 360 nm (excitation) and 430 nm (emission). A high anisotropy value validates the successful formation of rigid, DHSM-induced so​ domains.

LUV_Workflow Lipid_Mix 1. POPC/Chol/C12-DHSM (Solvent Mixing) Film 2. Solvent Evaporation (Dry Lipid Film) Lipid_Mix->Film Hydration 3. Hydration at >65°C (MLVs Formed) Film->Hydration Extrusion 4. Extrusion (100nm pores) (LUVs Formed) Hydration->Extrusion Assay 5. DPH Anisotropy (Rigidity Validation) Extrusion->Assay

Fig 2. Workflow for preparing C12-DHSM Large Unilamellar Vesicles (LUVs).

Protocol B: LC-MS/MS Lipidomic Extraction using C12-DHSM as an Internal Standard

Causality Note: Endogenous DHSM species are predominantly long-chain (C16, C22, C24). Spiking samples with C12-DHSM prior to extraction accounts for matrix effects and extraction losses, enabling absolute quantification.

  • Sample Spiking: Aliquot 50 µL of plasma or cell lysate. Add 10 µL of C12-DHSM internal standard (1 µM in methanol).

  • Biphasic Extraction (Bligh & Dyer): Add 150 µL of chloroform/methanol (1:2, v/v). Vortex for 30 seconds. Add 50 µL chloroform and 50 µL MS-grade water. Centrifuge at 10,000 x g for 10 minutes to separate phases.

  • Recovery: Carefully extract the lower organic phase (containing sphingolipids) and dry under nitrogen.

  • LC-MS/MS Analysis: Reconstitute in methanol. Inject onto a C18 reversed-phase column. Operate the mass spectrometer in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition for C12-DHSM (e.g., m/z 649.5 184.1, corresponding to the phosphocholine headgroup cleavage).

Conclusion

N-(dodecanoyl)-sphinganine-1-phosphocholine is far more than a niche biochemical standard. By lacking a single double bond, dihydrosphingolipids radically alter membrane biophysics, dictating viral entry mechanisms and signaling cascades. As lipidomics continues to mature, leveraging tools like C12-DHSM will be paramount for drug development professionals targeting HIV-1 fusion, Parkinson's disease progression, and NASH-related fibrosis.

References

  • PLOS One. "Conjugation of Cholesterol to HIV-1 Fusion Inhibitor C34 Increases Peptide-Membrane Interactions Potentiating Its Action." PLOS One, 2013. Available at:[Link]

  • Providence Digital Commons. "Comparative lipidomics of 5-Fluorouracil-sensitive and -resistant colorectal cancer cells reveals altered sphingomyelin and ceramide controlled by acid sphingomyelinase (SMPD1)." Scientific Reports, 2020. Available at:[Link]

  • National Institutes of Health. "Dihydrosphingomyelin impairs HIV-1 infection by rigidifying liquid-ordered membrane domains." Chemistry & Biology, 2010. Available at:[Link]

  • National Institutes of Health. "Lipidomics Prediction of Parkinson's Disease Severity: A Machine-Learning Analysis." Journal of Parkinson's Disease, 2022. Available at:[Link]

  • Journal of Young Investigators. "A Cellular 'Armor' Offers Hope for Combating HIV/AIDS." JYI, 2010. Available at:[Link]

  • Proceedings of the National Academy of Sciences. "The HIV lipidome: A raft with an unusual composition." PNAS, 2006. Available at:[Link]

  • medRxiv. "Accumulation of dihydrosphingolipids and neutral lipids is related to steatosis and fibrosis damage in human and animal models of non-alcoholic fatty liver disease." medRxiv, 2022. Available at:[Link]

  • National Institutes of Health. "Sphingopeptides: dihydrosphingosine-based fusion inhibitors against wild-type and enfuvirtide-resistant HIV-1." FASEB Journal, 2011. Available at:[Link]

  • National Institutes of Health. "Comparative lipidomics analysis of HIV-1 particles and their producer cell membrane in different cell lines." Traffic, 2013. Available at:[Link]

Sources

Exploratory

Decoding the Enigma: A Technical Guide to Sphingolipidomics in Mammalian Brain Extracts

The Sphingolipid Enigma: More Than Just Myelin For decades, neuroscientists viewed the lipid-rich mammalian brain primarily through a structural lens, treating lipids as inert insulators for axonal tracts. Today, we reco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Sphingolipid Enigma: More Than Just Myelin

For decades, neuroscientists viewed the lipid-rich mammalian brain primarily through a structural lens, treating lipids as inert insulators for axonal tracts. Today, we recognize that sphingolipids (SLs) are highly dynamic, bioactive signaling hubs that dictate cell fate, neuroinflammation, and synaptic plasticity[1].

However, extracting and quantifying these molecules from brain tissue presents a formidable analytical enigma. The brain matrix is exceptionally dense with myelin and complex proteolipids. Furthermore, SLs exhibit immense structural diversity—ranging from highly hydrophobic ceramides to amphipathic, phosphorylated species like sphingosine-1-phosphate (S1P)[2]. As an application scientist, I have seen countless lipidomic pipelines fail because they apply generic extraction methods to this highly specialized tissue. This guide deconstructs the causality behind proper extraction, analytical validation, and the biological interpretation of brain sphingolipids.

The Sphingolipid Rheostat in Neurodegeneration

To understand why we must capture the full spectrum of SLs, we must first understand the "Sphingolipid Rheostat." This signaling pathway is unique because its metabolites exert opposing biological effects, acting as a master switch for neuronal survival[3].

Ceramide, often generated via the cleavage of sphingomyelin by sphingomyelinases, is a potent pro-apoptotic agent implicated in neurodegenerative conditions like Alzheimer's disease and ischemic stroke[2][4]. Conversely, ceramide can be metabolized into sphingosine and subsequently phosphorylated by sphingosine kinases to form S1P. S1P is a pro-survival signaling molecule that counteracts cell death by binding to specific G-protein-coupled receptors (S1PR1–S1PR5)[2].

G SM Sphingomyelin (Membrane Pool) Cer Ceramide (Pro-Apoptotic) SM->Cer Sphingomyelinase Sph Sphingosine (Intermediate) Cer->Sph Ceramidase Apoptosis Neurodegeneration & Apoptosis Cer->Apoptosis Stress Response S1P Sphingosine-1-Phosphate (Pro-Survival) Sph->S1P Sphingosine Kinase S1P->Sph S1P Phosphatase Survival Neurogenesis & Survival S1P->Survival S1PR Activation

Caption: The Sphingolipid Rheostat: Balancing neurodegeneration and survival in the mammalian brain.

Causality in Extraction: Defeating the Brain Matrix

The fundamental rule of lipidomics is that your mass spectrometer is only as good as your extraction vial. When dealing with brain extracts, standard Bligh & Dyer (Chloroform/Methanol/Water) protocols often result in the catastrophic loss of phosphorylated sphingolipids.

The Causality of Acidification: Why do we add 0.1 N HCl to our extraction solvent? Phosphorylated species like S1P and ceramide-1-phosphate exhibit significant ionic binding to the basic amino acid residues abundant in brain tissue matrices. The addition of acidic methanol (MeOH/0.1 N HCl) protonates the phosphate groups, disrupting these ionic interactions and dramatically improving recovery[5].

The Causality of Internal Standard (IS) Spiking: Mammalian sphingolipids fragment via the neutral loss of their fatty acid chain and the dehydration of the sphingoid base[6]. Because ionization efficiencies vary wildly between a non-polar ceramide and a polar S1P, you cannot rely on a single internal standard. A self-validating system requires spiking an odd-chain (e.g., d18:1/17:0 Ceramide) or isotopically labeled IS for each lipid class directly into the homogenization buffer before extraction[5]. This corrects for both extraction losses and matrix-induced ion suppression during LC-MS/MS.

Self-Validating Protocol for Brain Sphingolipidomics

Below is a field-proven, step-by-step methodology designed to maximize the recovery and baseline resolution of brain sphingolipids, including isomeric species like Glucosylceramide (GlcCer) and Galactosylceramide (GalCer)[6].

Step 1: Cryogenic Tissue Quenching

  • Action: Immediately upon dissection, immerse brain tissue (e.g., cerebrum, striatum) in liquid nitrogen.

  • Causality: Rapid freezing halts post-mortem lipid hydrolysis driven by endogenous phospholipases and sphingomyelinases, preserving the in vivo lipidome[7].

Step 2: Acidic Homogenization & IS Spiking

  • Action: Transfer 3 mg of punctured brain tissue into a glass vial containing 250 µL Methanol, 250 µL 0.1 N HCl, and a tailored Lipid Internal Standard (LIS) cocktail (e.g., Ceramide d18:1/17:0, SM d18:1/12:0)[5]. Homogenize for 1 minute.

  • Causality: The acidic environment releases protein-bound S1P, while the pre-extraction IS spike ensures precise relative quantitation by accounting for downstream partitioning variations.

Step 3: Biphasic Separation

  • Action: Add Chloroform and LC-MS grade water to induce phase separation. Centrifuge at 4°C.

  • Causality: This partitions non-polar ceramides and sphingomyelins into the lower organic phase, while polar metabolites and protein debris remain in the aqueous phase and interface.

Step 4: HILIC-MS/MS Quantification

  • Action: Dry the organic phase under nitrogen, reconstitute, and analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry[5].

  • Causality: While reversed-phase chromatography separates based on carbon chain length, HILIC is strictly required to achieve baseline resolution of isomeric glycosphingolipids (GlcCer vs. GalCer) based on their polar headgroups[6].

Workflow Step1 1. Cryogenic Brain Tissue Dissection Step2 2. Homogenization in MeOH / 0.1 N HCl Step1->Step2 Step3 3. Spiking Class-Specific Internal Standards Step2->Step3 Step4 4. Biphasic Separation (CHCl3 / H2O) Step3->Step4 Step5 5. HILIC-MS/MS Quantification Step4->Step5

Caption: Self-validating extraction and analytical workflow for brain tissue sphingolipidomics.

Quantitative Landscape of Brain Sphingolipids

The distribution of sphingolipids is not uniform across the nervous system. Multi-dimensional mass spectrometry-based shotgun lipidomics reveals highly distinct regional profiles driven by the localized expression of specific ceramide synthases[7].

The table below summarizes the relative mass levels and biological roles of major sphingolipid classes across different mammalian nervous tissues:

Sphingolipid ClassCerebrum (CNS)Spinal Cord (CNS)Sciatic Nerve (PNS)Primary Neurological Function
Ceramide (Cer) ModerateLowLowBioactive signaling hub; mediates stress response and apoptosis[2].
Sphingomyelin (SM) HighVery HighVery HighMajor structural component of lipid rafts and the myelin sheath[1].
Cerebroside HighExtremely HighExtremely HighCritical for axonal insulation and saltatory action potential conduction[7].
Sulfatide ModerateHighHighFacilitates glial-axonal communication and long-term myelin maintenance[7].

Data synthesized from regional lipidomics atlas studies highlighting the divergence between central and peripheral nervous system lipidomes.

Translational Outlook for Drug Development

The meticulous extraction and quantification of brain sphingolipids is not merely an academic exercise; it is the bedrock of modern neurological drug development. Alterations in serum and brain lipid species occur in the early, prodromal stages of Parkinson's disease, making sphingolipid metabolism-related genes (like ASAH1 and GLB1) prime biomarker candidates[8]. Furthermore, the FDA approval of therapeutics like Fingolimod—which targets S1P receptors to modulate neuroinflammation in multiple sclerosis—proves that the sphingolipid signaling pathway is a highly druggable target[1].

By standardizing our analytical approaches and respecting the biochemical causality of the brain matrix, researchers can unlock the next generation of lipid-centric therapeutics for neurodegenerative diseases and ischemic stroke[4].

Sources

Foundational

Cellular Localization and Membrane Dynamics of N-(dodecanoyl)-sphinganine-1-phosphocholine (C12-dhSM)

Executive Summary N-(dodecanoyl)-sphinganine-1-phosphocholine (C12-dhSM) is a specialized, short-chain derivative of dihydrosphingomyelin. While physiological sphingomyelins typically feature long acyl chains (C16–C24) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(dodecanoyl)-sphinganine-1-phosphocholine (C12-dhSM) is a specialized, short-chain derivative of dihydrosphingomyelin. While physiological sphingomyelins typically feature long acyl chains (C16–C24) and a sphingosine backbone, C12-dhSM utilizes a sphinganine backbone paired with a 12-carbon lauroyl chain[1]. This unique structural configuration makes it an invaluable lipidomimetic probe in biophysics and virology. This guide explores the subcellular localization, lateral membrane partitioning, and pathological significance of C12-dhSM, providing validated methodologies for tracking its behavior in artificial and biological membranes.

Structural Biophysics: The Power of the Sphinganine Backbone

To understand the localization of N-(dodecanoyl)-sphinganine-1-phosphocholine, one must first analyze its chemical topology. Standard sphingomyelin (SM) contains a 4,5-trans double bond in its sphingoid base. C12-dhSM lacks this double bond.

Causality in Membrane Packing: The saturation of the C4-C5 bond in the sphinganine backbone fundamentally alters the rotational freedom of the lipid's interfacial region. The hydroxyl group at C3 and the amide linkage at C2 become highly optimized for intermolecular hydrogen bonding with adjacent lipids, particularly cholesterol. Consequently, even though the short C12 acyl chain would theoretically increase membrane fluidity compared to physiological C16-SM, the enhanced hydrogen-bonding capacity of the sphinganine backbone overrides this effect. This drives C12-dhSM to partition aggressively into tightly packed, liquid-ordered ( Lo​ ) microdomains (lipid rafts)[2].

Subcellular Trafficking and Lateral Localization

In biological systems, the localization of dihydrosphingomyelins is highly regulated through specific organelle trafficking pathways.

  • Endoplasmic Reticulum (ER) Synthesis: The precursor, dihydroceramide (dhCer), is synthesized in the ER. Under normal conditions, dihydroceramide desaturase (Des1) introduces the 4,5-trans double bond to form ceramide.

  • Non-Vesicular Transport: A fraction of dhCer bypasses Des1 and is actively transported from the ER to the trans-Golgi network by the Ceramide Transfer Protein (CERT)[3].

  • Golgi Processing: In the Golgi, sphingomyelin synthase (SMS) transfers a phosphocholine headgroup to dhCer, generating dihydrosphingomyelin.

  • Plasma Membrane (PM) Segregation: dhSM is trafficked via vesicular transport to the exoplasmic leaflet of the plasma membrane. Here, it undergoes lateral phase separation, coalescing with cholesterol to form highly rigid Lo​ domains. Advanced fluorescence tracking reveals that dhSM can even form condensed sub-assemblies within existing SM-rich rafts[2].

Trafficking ER Endoplasmic Reticulum (dhCer Synthesis) Des1 Des1 Enzyme (Desaturation to Cer) ER->Des1 Major Pathway CERT CERT Transport (Non-vesicular) ER->CERT Minor/Bypass Pathway Golgi Trans-Golgi Network (dhSM Synthesis) CERT->Golgi dhCer Delivery PM Plasma Membrane (Exoplasmic Leaflet) Golgi->PM Vesicular Transport Raft Lipid Raft (Lo Phase) (dhSM Condensation) PM->Raft Lateral Segregation

Biosynthesis and subcellular trafficking pathway of dihydrosphingomyelins to plasma membrane lipid rafts.

Pathological Localization: The HIV-1 Lipidome

The most critical application of N-(dodecanoyl)-sphinganine-1-phosphocholine is in the study of viral envelopes, specifically Human Immunodeficiency Virus type 1 (HIV-1).

During viral budding from the host cell's plasma membrane, HIV-1 selectively sorts specific lipids to form its envelope. Lipidomic profiling demonstrates that the HIV-1 membrane is not a simple reflection of the host PM; it is a hyper-rigid lipid raft. Dihydrosphingomyelin is enriched nearly 15-fold in the HIV-1 membrane compared to the host cell[4].

Mechanistic Impact on Viral Fusion: The extreme enrichment of dhSM rigidifies the viral envelope. While a certain level of rigidity is required for virion stability, artificially increasing dhSM levels (e.g., by inhibiting Des1) makes the membrane too rigid, physically resisting the insertion of the HIV-1 gp41 fusion peptide and thereby impairing viral entry[5]. Because of this, researchers utilize C12-dhSM to formulate synthetic liposomes that accurately mimic the physical properties of the HIV-1 envelope. This allows for the precise evaluation of next-generation fusion inhibitors, such as C34-cholesterol conjugates, which preferentially partition into these dhSM-rich domains to intercept gp41[6][7].

Experimental Methodologies

To study the localization and phase-partitioning behavior of N-(dodecanoyl)-sphinganine-1-phosphocholine, researchers rely on Giant Unilamellar Vesicles (GUVs) and mass spectrometry. Below are self-validating protocols designed to ensure high-fidelity data.

Protocol A: GUV Electroformation and Phase Partitioning Assay

Purpose: To visualize the lateral localization of C12-dhSM into Lo​ domains.

  • Lipid Mixture Preparation: Dissolve DOPC (liquid-disordered marker), Cholesterol, and C12-dhSM in chloroform at a molar ratio of 40:20:40. Spike the mixture with 0.1 mol% of a fluorescent probe (e.g., DiI-C18 for Ld​ phase, or a Bodipy-labeled dhSM for Lo​ phase).

  • Film Deposition: Deposit 10 µL of the lipid solution (1 mg/mL) onto the conductive surface of Indium Tin Oxide (ITO)-coated glass slides. Dry under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove trace solvent.

  • Hydration and Electroformation: Assemble the ITO slides into a chamber filled with 300 mM sucrose. Critical Step: Maintain the chamber temperature at 55°C (well above the Tm​ of C12-dhSM) to prevent premature lipid demixing. Apply an alternating current (3V, 10 Hz) for 2 hours.

  • Harvesting: Slowly cool the chamber to room temperature (1°C/min) to allow the Lo​ and Ld​ phases to reach thermodynamic equilibrium and separate.

  • Confocal Imaging: Transfer the GUVs to an observation chamber containing 300 mM glucose. The density difference between internal sucrose and external glucose allows the GUVs to settle. Image using a confocal laser scanning microscope to quantify the partition coefficient ( Kp​ ) of the lipid into the Lo​ domains.

GUV_Workflow Step1 1. Lipid Mixing (DOPC / Chol / C12-dhSM) Step2 2. ITO Film Deposition (Vacuum Desiccation) Step1->Step2 Step3 3. Electroformation at 55°C (3V, 10Hz in Sucrose) Step2->Step3 Step4 4. Controlled Cooling (1°C/min to induce phase separation) Step3->Step4 Step5 5. Confocal Microscopy (Quantify Lo/Ld Partitioning) Step4->Step5

Step-by-step workflow for generating phase-segregated GUVs to study C12-dhSM localization.

Protocol B: LC-MS/MS Quantification of Subcellular dhSM

Purpose: To quantify the enrichment of dhSM in isolated membrane fractions.

  • Subcellular Fractionation: Isolate plasma membrane or viral envelope fractions using discontinuous sucrose gradient ultracentrifugation.

  • Lipid Extraction (Bligh-Dyer): Resuspend the pellet in 1 mL of PBS. Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex vigorously. Internal Standard: Spike with 50 pmol of synthetic C12-dhSM (if measuring endogenous long-chain dhSM) to calculate extraction recovery.

  • Phase Separation: Add 1.25 mL Chloroform and 1.25 mL water. Centrifuge at 1,000 x g for 10 min. Recover the lower organic phase and dry under nitrogen.

  • LC-MS/MS Analysis: Reconstitute in Methanol:Chloroform (9:1). Analyze via Triple Quadrupole MS in positive ion mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the phosphocholine headgroup cleavage ( m/z 649.5 184.1 for C12-dhSM).

Quantitative Data Summary

The following table summarizes the physiological enrichment of dihydrosphingomyelin in viral membranes compared to host cells, providing the quantitative rationale for using C12-dhSM in viral membrane models[4].

Metric / Lipid RatioHost Cell Plasma MembraneHIV-1 Viral EnvelopeFold EnrichmentBiological Implication
SM 16:0 / PC (Molar Ratio) 0.120.95~ 7.9xStandard raft formation at budding site.
DHSM 16:0 / PC (Molar Ratio) 0.0280.41~ 14.6xHyper-rigidification of the viral envelope.
Lo​ Partitioning Preference Moderate (Fluidity dependent)Extremely HighN/ADrives fusion inhibitor (e.g., C34) localization.

Note: While endogenous enrichment involves C16-DHSM, synthetic N-(dodecanoyl)-sphinganine-1-phosphocholine (C12-dhSM) is utilized experimentally to mimic these exact partition coefficients while offering improved handling kinetics.

References

  • Conjugation of Cholesterol to HIV-1 Fusion Inhibitor C34 Increases Peptide-Membrane Interactions Potentiating Its Action. PLOS One. Available at:[Link]

  • Dihydrosphingomyelin impairs HIV-1 infection by rigidifying liquid-ordered membrane domains. Chemistry & Biology (PubMed). Available at:[Link]

  • The HIV lipidome: A raft with an unusual composition. PNAS. Available at:[Link]

  • Emerging roles of lipid transfer protein dimerization. NIH/PMC. Available at:[Link]

  • Assembly formation of minor dihydrosphingomyelin in sphingomyelin-rich ordered membrane domains. Scientific Reports (ResearchGate). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(dodecanoyl)-sphinganine-1-phosphocholine in Advanced Membrane Biophysics and Viral Lipidomics

Executive Summary N-(dodecanoyl)-sphinganine-1-phosphocholine (commonly referred to as C12-dhSM or 12:0 Dihydro SM) is a synthetic, saturated sphingolipid analog critical for advanced membrane biophysics and lipidomics....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(dodecanoyl)-sphinganine-1-phosphocholine (commonly referred to as C12-dhSM or 12:0 Dihydro SM) is a synthetic, saturated sphingolipid analog critical for advanced membrane biophysics and lipidomics. Unlike standard sphingomyelins, dihydrosphingomyelins lack the 4,5-trans double bond in their sphingoid base. This subtle structural variation profoundly alters the lipid's thermodynamic behavior, hydrogen-bonding capacity, and interaction with cholesterol. This application note details the biophysical mechanisms of C12-dhSM, its critical role in reconstituting viral envelopes (such as the HIV-1 lipidome), and its utility as a mass spectrometry internal standard.

Mechanistic Foundations: The Biophysics of Dihydrosphingomyelin

To understand the experimental utility of C12-dhSM, one must analyze the causality between its molecular structure and its macroscopic membrane behavior.

Standard sphingomyelin (SM) contains a sphingosine backbone with a rigid 4,5-trans double bond. In contrast, C12-dhSM possesses a fully saturated sphinganine backbone. The absence of this double bond removes the conformational restriction at the membrane interface. Consequently, the hydroxyl and amide groups of C12-dhSM achieve a highly optimized geometry for intermolecular hydrogen bonding with adjacent sphingolipids and the hydroxyl group of cholesterol [1].

This enhanced hydrogen-bonding network expels interfacial water molecules, leading to a dehydrated, tightly packed membrane interface [2]. Thermodynamically, this tighter packing drives up the melting temperature ( Tm​ ) and strongly promotes the formation of highly rigid liquid-ordered ( Lo​ ) phases (lipid rafts)[1, 3].

DHSM_Mechanism Node1 C12-dhSM (Dihydrosphingomyelin) Node2 Lack of 4,5-trans double bond in Sphingoid Base Node1->Node2 Node3 Enhanced Intermolecular H-bonding Node2->Node3 Node4 Tighter Packing with Cholesterol Node3->Node4 Node5 Liquid-Ordered (Lo) Phase Formation (Lipid Rafts) Node4->Node5 Node6 Viral Envelope Rigidification (e.g., HIV-1) Node5->Node6

Causality pathway: Structural saturation of C12-dhSM drives membrane rigidification.

Quantitative Data Summary

The table below summarizes the biophysical parameters of C12-dhSM compared to standard glycerophospholipids and native SM, highlighting its unique phase behavior.

Table 1: Comparative Biophysical Properties of Membrane Lipids

Lipid SpeciesSphingoid BaseAcyl Chain Tm​ (°C)Interfacial HydrationPhase at 37°C (with Chol)
POPC N/A16:0 / 18:1-2HighLiquid-disordered ( Ld​ )
C12-SM Sphingosine12:0~15Moderate Lo​ / Ld​ coexistence
C12-dhSM Sphinganine12:0~25-30 Low Highly rigid Lo​

Application 1: Reconstitution of the HIV-1 Viral Envelope

Quantitative lipidomics has revealed that the HIV-1 viral envelope is strikingly different from the host cell plasma membrane. The viral membrane is highly enriched in cholesterol, sphingomyelin, and uniquely, dihydrosphingomyelin (DHSM) [1]. This specific composition creates an unusually rigid lipid raft environment that is essential for viral infectivity and fusion.

Researchers utilize C12-dhSM to construct HIV-1 mimetic Giant Unilamellar Vesicles (GUVs) and Large Unilamellar Vesicles (LUVs). These models are self-validating systems used to screen antiviral fusion inhibitors, such as the cholesterol-conjugated peptide C34 (C34-cholesterol). C34-cholesterol partitions preferentially into Lo​ domains rich in DHSM, anchoring the drug to the receptor-rich domains where membrane fusion occurs [3, 4].

GUV_Workflow A 1. Lipid Mixture (POPC, C12-dhSM, Chol) B 2. Solvent Evaporation (CHCl3:MeOH) A->B Dry under N2 C 3. Film Hydration (> 65°C) B->C Buffer addition D 4. Extrusion (0.4 µm pores) C->D 30 cycles E 5. HIV-1 Mimetic LUVs (Lo/Ld Phase Separated) D->E Cooling to RT F 6. Peptide Binding Assay (C34-Cholesterol) E->F Fluorescence Anisotropy

Workflow for generating HIV-1 mimetic vesicles using C12-dhSM for peptide screening.

Protocol 1: Preparation of HIV-1 Mimetic Vesicles for Phase Segregation Studies

This protocol outlines the generation of phase-separated vesicles mimicking the HIV-1 envelope, adapted from established virological biophysics methodologies [4].

Materials:

  • POPC, C12-dhSM, and Cholesterol (Chol) in chloroform.

  • Fluorescent probe: Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene).

  • Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Methodology:

  • Lipid Mixing: In a glass vial, combine POPC, C12-dhSM, and Chol at a molar ratio of 37:17:46 (mimicking the HIV-1 lipidome). Add Laurdan at a 1:500 probe-to-lipid molar ratio.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of N2​ gas to form a thin film. Place the vial in a vacuum desiccator for 2 hours to remove residual organic solvent.

  • Hydration: Add the hydration buffer to achieve a final lipid concentration of 1 mM. Critical Step: Hydrate at 65°C (well above the Tm​ of the C12-dhSM mixture) for 1 hour, vortexing every 15 minutes to ensure complete resuspension.

  • Extrusion: Assemble a mini-extruder with a 0.4 µm polycarbonate filter. Place the extruder block on a heating plate set to 65°C. Extrude the suspension 30 times to form homogenous LUVs.

  • Cooling and Phase Separation: Allow the LUVs to cool slowly to room temperature (25°C). This slow cooling allows the C12-dhSM and cholesterol to laterally segregate, forming stable Lo​ nanodomains within the Ld​ POPC matrix.

  • Validation: Measure Laurdan Generalized Polarization (GP) via spectrofluorometry. A high GP value (>0.4) confirms the successful formation of a rigid, dehydrated Lo​ phase [2].

Application 2: Internal Standard for Quantitative Lipidomics

Because endogenous dihydrosphingomyelins with a 12-carbon acyl chain (12:0) are virtually absent in mammalian tissues (which predominantly express 16:0, 18:0, or 24:0 acyl chains), C12-dhSM is an ideal internal standard for Electrospray Ionization Mass Spectrometry (ESI-MS).

Protocol 2: Lipid Extraction and MS Spiking
  • Sample Preparation: Homogenize tissue or cell pellets in 1 mL of PBS.

  • Spiking: Add exactly 10 µL of a 10 µM C12-dhSM stock solution (in methanol) to the homogenate. Causality: Spiking before extraction ensures that the internal standard accounts for any lipid loss during the solvent partitioning phases.

  • Extraction (Bligh-Dyer): Add 3.75 mL of Chloroform:Methanol (1:2, v/v). Vortex for 1 minute. Add 1.25 mL of Chloroform, vortex. Add 1.25 mL of water, vortex.

  • Phase Separation: Centrifuge at 1,000 x g for 10 minutes. Collect the lower organic phase.

  • Analysis: Dry the organic phase under N2​ , reconstitute in MS-grade Methanol:Chloroform (9:1), and analyze via LC-MS/MS. C12-dhSM will yield a predictable precursor ion [M+H]+ at m/z 649.5, allowing for absolute quantification of endogenous sphingolipids.

Conclusion

N-(dodecanoyl)-sphinganine-1-phosphocholine is far more than a simple structural analog. By eliminating a single double bond, researchers can manipulate membrane hydration, induce robust liquid-ordered phase separation, and accurately reconstruct the rigid lipidome of enveloped viruses like HIV-1. Whether used as a biophysical tool for drug screening or an analytical standard for mass spectrometry, C12-dhSM ensures high-fidelity, reproducible data in membrane science.

References

  • Brügger B, Glass B, Haberkant P, Leibrecht I, Wieland FT, Kräusslich HG. "The HIV lipidome: A raft with an unusual composition." Proceedings of the National Academy of Sciences of the United States of America. 2006;103(8):2641-2646. URL:[Link]

  • Watanabe N, Goto Y, Suga K, Nyholm TKM, Slotte JP, Umakoshi H. "Multiple interfacial hydration of dihydro-sphingomyelin bilayer reported by the Laurdan fluorescence." bioRxiv. 2018. URL:[Link]

  • Hollmann A, Matos PM, Augusto MT, Castanho MARB, Santos NC. "Conjugation of Cholesterol to HIV-1 Fusion Inhibitor C34 Increases Peptide-Membrane Interactions Potentiating Its Action." PLoS ONE. 2013;8(4):e60302. URL:[Link]

  • Huarte N, et al. "Functional organization of the HIV lipid envelope." Scientific Reports. 2016;6:34190. URL:[Link]

Application

Application Note: N-(dodecanoyl)-sphinganine-1-phosphocholine in Sphingomyelinase Assays and Lipidomics

Executive Summary & Biochemical Rationale N-(dodecanoyl)-sphinganine-1-phosphocholine , commonly referred to as C12-dihydrosphingomyelin (C12-dhSM) , is a highly specialized synthetic lipid analog utilized extensively in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

N-(dodecanoyl)-sphinganine-1-phosphocholine , commonly referred to as C12-dihydrosphingomyelin (C12-dhSM) , is a highly specialized synthetic lipid analog utilized extensively in sphingolipid research. Structurally, it consists of a sphinganine backbone (lacking the 4,5-trans double bond found in natural sphingosine), a medium-chain dodecanoyl (C12:0) fatty acid, and a phosphocholine headgroup.

As a Senior Application Scientist, selecting the correct substrate is the most critical variable in designing a robust enzymatic assay. Natural sphingomyelins (e.g., C18:0 or C24:0 SM) are intensely hydrophobic. To use them in aqueous in vitro assays, researchers must introduce high concentrations of harsh detergents (like Triton X-100) to form mixed micelles, which can inadvertently denature the target enzyme or artificially alter its kinetics[1].

The C12-dhSM advantage is rooted in two causal mechanisms:

  • Optimized Micellar Dynamics: The medium-chain C12 fatty acid significantly raises the critical micelle concentration (CMC) and aqueous solubility of the lipid. This allows the substrate to be presented to sphingomyelinases (SMases) in physiological buffers with minimal detergent requirements, preserving the native conformational state of the enzyme[2][3].

  • Absolute Oxidative Stability: The substitution of sphingosine with sphinganine removes the allylic 4,5-trans double bond. This renders the molecule completely resistant to lipid peroxidation and oxidative degradation during prolonged 37°C incubations, long-term storage, or complex membrane partition studies[4]. Furthermore, dihydrosphingomyelin forms highly ordered lipid domains (lipid rafts) more effectively than standard SM, making it an excellent tool for studying membrane-bound SMase dynamics[5][6].

Mechanistic Pathway & Visualization

Sphingomyelinases (Acid, Neutral, and Alkaline) hydrolyze the phosphodiester bond of C12-dhSM. This cleavage yields C12-dihydroceramide (C12-dhCer) and phosphocholine . Because C12-dhCer is virtually absent in endogenous mammalian tissues, its generation provides a "zero-background" signal when quantified via LC-MS/MS, yielding an exceptionally high signal-to-noise ratio.

SMase_Pathway Substrate N-(dodecanoyl)- sphinganine-1-phosphocholine (C12-dhSM) Product1 N-(dodecanoyl)- sphinganine (C12-dhCer) Substrate->Product1 Hydrolysis Product2 Phosphocholine Substrate->Product2 Cleavage Enzyme Sphingomyelinase (aSMase / nSMase) Enzyme->Substrate Catalyzes

Enzymatic hydrolysis of C12-dhSM by Sphingomyelinase yielding C12-dhCer and Phosphocholine.

Data Presentation: Substrate Comparison

To justify the selection of C12-dhSM over other commercially available substrates, the following table summarizes the physicochemical properties and primary use cases of common SMase substrates.

Substrate TypeLipid NomenclatureSphingoid Base Double BondAqueous SolubilityOxidative StabilityPrimary Application
Endogenous SM d18:1 / 18:0Yes (4,5-trans)Very LowLowIn vivo physiological baselines
C12-Sphingomyelin d18:1 / 12:0Yes (4,5-trans)HighLowShort-term in vitro assays[1]
C12-dhSM d18:0 / 12:0No (Saturated) High High High-throughput assays & MS Standards [4][7]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation gates to ensure data integrity, preventing false positives from non-enzymatic degradation or matrix suppression.

Protocol A: Acid Sphingomyelinase (aSMase) Activity Assay via LC-MS/MS

This protocol leverages C12-dhSM to measure aSMase activity in cell lysates or tissue homogenates[1][3].

Reagents & Buffers:

  • Assay Buffer: 200 mM Sodium Acetate (pH 5.0), 500 mM NaCl, 0.2% NP-40, 0.2 mM ZnCl₂. (Note: Zn²⁺ is strictly required for the secretory form of aSMase).

  • Substrate Stock: 10 mM C12-dhSM in Ethanol.

Step-by-Step Methodology:

  • Sample Preparation: Lyse cells in a detergent-free buffer (e.g., 250 mM Sodium Acetate, pH 5.0) using sonication on ice. Clarify by centrifugation at 10,000 × g for 10 min. Determine protein concentration via BCA assay.

  • Reaction Assembly: In a 1.5 mL tube, combine 10–20 µg of lysate protein with Assay Buffer to a final volume of 90 µL.

  • Substrate Spiking: Initiate the reaction by adding 10 µL of 1 mM C12-dhSM working solution (diluted in assay buffer from stock). The final substrate concentration is 100 µM.

  • Incubation: Incubate at 37°C for exactly 30 minutes in a thermomixer (600 rpm).

  • Termination & Extraction: Stop the reaction by adding 400 µL of Chloroform/Methanol (2:1, v/v). Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 13,000 × g for 5 minutes. Extract the lower organic phase containing the generated C12-dhCer.

  • LC-MS/MS Analysis: Evaporate the organic phase under N₂ gas, reconstitute in Methanol, and inject into the LC-MS/MS. Monitor the specific MRM transition for C12-dhCer.

Self-Validation Gate: Always include a parallel reaction pre-treated with 10 µM ARC39 (a specific aSMase inhibitor). A >90% reduction in C12-dhCer generation in this control validates that the cleavage is exclusively mediated by aSMase, ruling out non-specific acidic hydrolysis.

Protocol B: C12-dhSM as an Internal Standard for Sphingolipidomics

Because C12-dhSM is not naturally synthesized in mammals, it is the ideal internal standard to normalize lipid extraction efficiency and correct for mass spectrometry matrix effects[7].

Step-by-Step Methodology:

  • Tissue Homogenization: Homogenize 10 mg of tissue in 500 µL of PBS.

  • Standard Spiking: Immediately spike the homogenate with exactly 0.2 nmol of C12-dhSM internal standard[7].

  • Extraction (Modified Folch): Add 1.5 mL of Chloroform/Methanol (2:1, v/v). Vortex for 1 minute.

  • Separation: Add 300 µL of LC-MS grade water to induce phase separation. Centrifuge at 3,000 × g for 10 minutes.

  • Recovery: Collect the lower organic phase, dry under N₂, and reconstitute in the mobile phase for HPLC-MS analysis.

Self-Validation Gate: Calculate the absolute recovery rate of the C12-dhSM peak area against a neat standard curve. A recovery rate of <50% indicates catastrophic matrix suppression or an emulsion failure during extraction, automatically invalidating the sample run.

Workflow Visualization

Assay_Workflow Prep 1. Sample Preparation (Cell Lysate / Tissue Homogenate) Spike 2. Substrate Addition (Spike C12-dhSM in Assay Buffer) Prep->Spike Incubate 3. Enzymatic Incubation (37°C, pH 5.0 for aSMase) Spike->Incubate Extract 4. Lipid Extraction (Chloroform/Methanol or MTBE) Incubate->Extract Analyze 5. LC-MS/MS Analysis (Quantify C12-dhCer Product) Extract->Analyze

High-throughput LC-MS/MS workflow for quantifying SMase activity using C12-dhSM.

References

  • Assembly formation of minor dihydrosphingomyelin in sphingomyelin-rich ordered membrane domains. PubMed. 5

  • Functional Implications of Novel Human Acid Sphingomyelinase Splice Variants. PLOS One. 1

  • Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma. MDPI. 2

  • Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. PMC. 3

  • Conjugation of Cholesterol to HIV-1 Fusion Inhibitor C34 Increases Peptide-Membrane Interactions Potentiating Its Action. PLOS One. 4

  • Sphingomyelinase D Activity in Model Membranes: Structural Effects of in situ Generation of Ceramide-1-Phosphate. PLOS One. 6

  • Ovarian Function Modulates the Effects of Long-Chain Polyunsaturated Fatty Acids on the Mouse Cerebral Cortex. Frontiers. 7

Sources

Method

Application Note: Engineering Biomimetic Membranes with Synthetic Sphingolipids for Lipid Raft Modeling and Drug Screening

Introduction & Mechanistic Rationale Since the evolution of the fluid mosaic model, it has become evident that biological membranes are not homogeneous lipid seas, but rather complex landscapes featuring laterally separa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Since the evolution of the fluid mosaic model, it has become evident that biological membranes are not homogeneous lipid seas, but rather complex landscapes featuring laterally separated microdomains[1]. These microdomains, widely known as "lipid rafts," are highly enriched in sphingolipids and cholesterol, forming a tightly packed liquid-ordered ( Lo​ ) phase that floats within a liquid-disordered ( Ld​ ) bulk matrix composed primarily of unsaturated phospholipids[1][2].

For drug development professionals and biophysicists, recreating these domains in vitro is critical for studying receptor signaling, viral entry, and drug-membrane interactions. However, utilizing natural sphingomyelin extracts (e.g., from porcine brain or egg yolk) introduces severe experimental artifacts. Natural extracts possess highly heterogeneous acyl chain lengths and varying degrees of unsaturation, which broaden phase transition temperatures ( Tm​ ) and obscure distinct phase boundaries.

The Synthetic Advantage: To achieve thermodynamic precision, modern biomimetic models rely on synthetic sphingolipids, such as N-palmitoylsphingomyelin (PSM). PSM features a defined, saturated 16-carbon acyl chain that interacts specifically with the planar sterol ring of cholesterol via hydrogen bonding and van der Waals forces. This precise interaction allows researchers to establish sharp Lo​ / Ld​ phase boundaries and reproducible domain sizes, 3[3].

PhaseSeparation Mix Ternary Lipid Mixture (POPC + Synthetic SM + Chol) Thermo Thermodynamic Driving Forces (Sterol-Sphingolipid H-Bonds & Hydrophobic Mismatch) Mix->Thermo Lo Liquid-Ordered (Lo) Phase 'Lipid Raft' Microdomains (Enriched in SM & Chol) Thermo->Lo Phase Segregation Ld Liquid-Disordered (Ld) Phase Bulk Membrane Matrix (Enriched in POPC) Thermo->Ld Phase Segregation

Thermodynamic phase separation of ternary lipid mixtures into Lo and Ld microdomains.

Quantitative Data: Biomimetic Membrane Formulations

The choice of the bulk phospholipid (e.g., POPC vs. DOPC) and the molar ratio of the ternary mixture directly dictate the physical properties of the resulting biomimetic membrane. Table 1 summarizes validated lipid ratios used to mimic specific cellular environments.

Table 1: Physical Properties and Compositions of Synthetic Biomimetic Models

Membrane ModelLipid Composition (Molar Ratio)Target MimicryPhase Behavior & Physical PropertiesRef.
Standard Raft Model POPC / PSM / Chol (1:1:1)General Plasma MembraneCoexisting Lo​ and Ld​ phases. Phase separation vanishes at Chol > 0.33 mole fraction.[1][3]
High-Fluidity Raft DOPC / PSM / Chol (1:1:1)Highly Fluid Plasma MembraneStrong Lo​ / Ld​ separation due to high hydrophobic mismatch between DOPC and PSM.[4][5]
Neuro-mimetic POPC / PSM / Chol (45:10:45)Neuronal MembranesHigh baseline rigidity; interacts strongly with NSAIDs (e.g., celecoxib).[6]
ER-mimetic (Statin Target) DOPC / PSM / Chol (1:1:1)*Endoplasmic Reticulum DomainsFluidizes upon interaction with statins (e.g., cerivastatin).[7]

*Note: While bulk ER membranes are generally poor in raft-forming lipids[5], specific microdomains housing enzymes like HMG-CoA reductase are modeled using enriched ternary mixtures[7].

Experimental Protocols: Preparation of Solid-Supported Lipid Bilayers (SLBs)

To study drug-membrane interactions via Atomic Force Microscopy (AFM) or Electrochemical Impedance Spectroscopy (EIS), researchers frequently utilize solid-supported lipid bilayers[7][8]. The following self-validating protocol details the formation of SLBs via the vesicle fusion method.

Phase 1: Preparation of Large Unilamellar Vesicles (LUVs)

Causality Focus: Overcoming the thermodynamic barriers of sphingolipid hydration.

  • Lipid Mixing: Dissolve POPC, synthetic PSM, and Cholesterol (1:1:1 molar ratio) in a 2:1 (v/v) Chloroform/Methanol mixture.

    • Causality: Methanol is strictly required to disrupt the strong intermolecular hydrogen bonding between the amide groups of the sphingosine backbones, preventing localized aggregation.

  • Film Formation: Evaporate the solvent under a gentle stream of N2​ gas, followed by vacuum desiccation for a minimum of 4 hours to remove all trace organic solvents.

  • Thermal Hydration: Hydrate the dry lipid film with a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mM. Crucial Step: Hydration must be performed at 60°C.

    • Causality: 60°C is well above the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of PSM (~41°C). Hydrating below this temperature traps PSM in a rigid gel phase, preventing homogeneous mixing with POPC and cholesterol, thereby invalidating the raft model.

  • Extrusion: Subject the resulting Multilamellar Vesicle (MLV) suspension to 11 passes through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C. This shear force yields monodisperse Large Unilamellar Vesicles (LUVs).

Phase 2: Vesicle Fusion on Solid Supports

Causality Focus: Electrostatic screening for thermodynamic spreading.

  • Substrate Preparation: Cleave a fresh layer of V-1 grade mica or flame-anneal a Au(111) electrode to ensure an atomically flat, hydrophilic surface[7][8].

  • Ca²⁺ Mediated Fusion: Dilute the LUVs to 0.1 mM in buffer supplemented with 2 mM CaCl2​ . Deposit 100 µL of the suspension onto the substrate and incubate at 60°C for 45 minutes.

    • Causality: The divalent Ca2+ cations screen the electrostatic repulsion between the zwitterionic phosphatidylcholine headgroups and the negatively charged mica surface. This lowers the activation energy required for the vesicles to adsorb, rupture, and thermodynamically spread into a continuous planar bilayer.

  • Rinsing: Gently flush the system with Ca2+ -free buffer to remove unfused vesicles without exposing the SLB to air (which would cause immediate delamination).

Workflow S1 1. Lipid Mixing Dissolve in CHCl3/MeOH S2 2. Film Formation N2 Stream + Vacuum Desiccation S1->S2 S3 3. Thermal Hydration Buffer at T > Tm (e.g., 60°C) S2->S3 S4 4. Extrusion Polycarbonate Membrane (100 nm) S3->S4 S5 5. Vesicle Fusion Incubation on Au(111) or Mica with Ca2+ S4->S5 S6 6. Validation & Analysis AFM, EIS, or Fluorescence Anisotropy S5->S6

Step-by-step experimental workflow for preparing solid-supported biomimetic lipid membranes.

Self-Validating Quality Control

A rigorous biomimetic protocol must be self-validating. Do not proceed to drug screening without confirming the structural integrity of the membrane through the following QC checkpoints:

  • Dynamic Light Scattering (DLS): Post-extrusion, analyze the LUVs via DLS. A Polydispersity Index (PdI) >0.2 indicates incomplete extrusion or lipid aggregation. Action: Re-extrude for 5 additional passes.

  • Atomic Force Microscopy (AFM): Post-fusion, scan the SLB in liquid tapping mode. You must observe a continuous bilayer with height variations. The Lo​ (raft) domains should protrude approximately 1.0 to 1.5 nm above the surrounding Ld​ matrix due to the extended, saturated acyl chains of PSM interacting with cholesterol[4][5].

  • Fluorescence Anisotropy: For fluid-phase validation, incorporate the hydrophobic probe DPH (1,6-diphenyl-1,3,5-hexatriene) during lipid mixing. DPH partitions into the hydrophobic core; high baseline anisotropy confirms the successful formation of rigid Lo​ domains[6].

Applications in Drug Development

Understanding how small molecules interact with lipid rafts is a frontier in pharmacology. Because pharmacologically relevant receptors and ion channels cluster in these domains, drugs can act indirectly by altering the organizational integrity of the lipid raft itself[1].

For example,6 have shown that NSAIDs like celecoxib and ibuprofen interact strongly with neuro-mimetic membranes (POPC/SM/Chol), decreasing membrane fluidity at pharmacokinetically relevant concentrations[6]. Similarly, statins (e.g., cerivastatin) have been shown to fluidize ER-mimetic raft domains, inducing structural inhomogeneity and defects at the borders of raft islands, which can be quantified using EIS[7]. By utilizing synthetic sphingolipids, researchers ensure that these observed drug-membrane interactions are highly reproducible and free from the noise of natural lipid variability.

References

  • Raftlike Mixtures of Sphingomyelin and Cholesterol Investigated by Solid-State 2H NMR Spectroscopy - Journal of the American Chemical Society. 3

  • Designing a Useful Lipid Raft Model Membrane for Electrochemical and Surface Analytical Studies - MDPI. 4

  • Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC. 2

  • Interaction of drugs with lipid raft membrane domains as a possible target - AboutScience. 1

  • Lipid rafts: controversies resolved, mysteries remain - PMC. 5

  • Lipid Composition-, Medium pH-, and Drug-Concentration-Dependent Membrane Interactions of Ibuprofen, Diclofenac, and Celecoxib - MDPI. 6

  • AFM Studies of Solid-Supported Lipid Bilayers Formed at a Au(111) Electrode Surface - ResearchGate. 8

  • Bioelectrochemistry of Biomembranes and Biomimetic Membranes - ResearchGate. 7

Sources

Application

Application Note: Quantitative and Spatial Sphingolipidomics in Ischemic Rat Brains Using Synthetic Standards

Target Audience: Analytical Chemists, Neuroscientists, and Drug Development Professionals Focus: High-throughput LC-MS/MS absolute quantification and MALDI-MSI spatial profiling of sphingolipids. Introduction & Mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Neuroscientists, and Drug Development Professionals Focus: High-throughput LC-MS/MS absolute quantification and MALDI-MSI spatial profiling of sphingolipids.

Introduction & Mechanistic Context

Sphingolipids are not merely structural components of neuronal membranes; they are highly potent bioactive signaling molecules that dictate cell fate[1]. In the context of cerebral ischemia and reperfusion injury (such as that modeled by transient middle cerebral artery occlusion or bilateral carotid occlusion in rats), the hypoxic environment and subsequent energy depletion trigger a cascade of neurotoxic events[1].

A hallmark of this ischemic injury is the rapid activation of neutral sphingomyelinase (nSMase), which hydrolyzes membrane sphingomyelin (SM) into ceramide[1]. The localized accumulation of specific ceramide species—most notably Cer(d18:1/18:0)—in the cornu ammonis 1 (CA1) region of the hippocampus directly correlates with neuronal apoptosis and tissue infarction[2][3].

To develop neuroprotective drugs targeting this pathway, researchers require highly accurate, self-validating analytical methods to quantify and map these lipid fluctuations.

Pathway Ischemia Cerebral Ischemia (Hypoxia & ATP Depletion) ROS ROS Production & Ca2+ Influx Ischemia->ROS nSMase Neutral Sphingomyelinase (nSMase) Activation ROS->nSMase Triggers Cer Ceramide Accumulation (e.g., d18:1/18:0) nSMase->Cer Hydrolyzes SM SM Sphingomyelin (SM) (e.g., d18:1/18:0) SM->Cer Conversion Apoptosis Neuronal Apoptosis (CA1 Hippocampus) Cer->Apoptosis Pro-apoptotic signaling

Figure 1: Mechanistic pathway of sphingolipid-mediated apoptosis during cerebral ischemia.

Analytical Challenges & The Causality of Experimental Design

Analyzing brain sphingolipids presents unique challenges due to the tissue's high lipid complexity, isobaric interferences, and dynamic ion fluctuations caused by the injury itself. Our dual-modality workflow (LC-MS/MS and MALDI-MSI) is designed with specific causal logic to overcome these barriers.

The Necessity of Synthetic Internal Standards (LC-MS/MS)

Mass spectrometry signal intensity does not linearly correlate with absolute concentration due to ion suppression from the complex brain matrix[4]. To establish a self-validating quantitative system, synthetic internal standards (IS) must be spiked into the sample prior to extraction[5][6].

  • Design Choice: We utilize non-endogenous, odd-chain synthetic standards (e.g., C17-Ceramide, d18:1/12:0 SM) or stable isotope-labeled standards[7].

  • Causality: Because these odd-chain lipids do not occur naturally in the mammalian brain, their recovery perfectly mirrors the extraction efficiency and ionization suppression of the endogenous target analytes, allowing for precise absolute quantification via calibration curves[4][6].

The Critical Role of In Situ Desalting (MALDI-MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) provides the spatial distribution of lipids. However, ischemia causes a failure of the neuronal Na+/K+-ATPase pumps, leading to massive intracellular Na+ influx and K+ efflux[8].

  • Design Choice: Brain sections must undergo in situ desalting using cold ammonium acetate prior to matrix application[9].

  • Causality: Without desalting, the ischemic hemisphere will show a massive artificial shift from potassium adducts [M+K]+ to sodium adducts [M+Na]+ , confounding the true spatial abundance of the lipids[8][10]. Desalting removes these alkali metals, forcing the lipids to ionize uniformly as protonated [M+H]+ or dehydrated [M+H−H2​O]+ species (e.g., m/z 548.5 for Cer d18:1/18:0)[2][9].

Workflow Tissue Ischemic Rat Brain Tissue (Snap-frozen) Homogenization Homogenization & Protein Assay Tissue->Homogenization Aliquot 1 Desalting In situ Desalting (Removes Na+/K+ gradients) Tissue->Desalting Aliquot 2 (Cryosection) Spiking Spike Synthetic Standards (e.g., C17-Cer, d18:1/12:0 SM) Homogenization->Spiking Extraction Liquid-Liquid Extraction (Isopropanol/Ethyl Acetate) Spiking->Extraction Controls for loss LCMS UHPLC-MS/MS (MRM) Absolute Quantification Extraction->LCMS MALDI MALDI-MSI Spatial Distribution Desalting->MALDI Matrix Application

Figure 2: Dual-modality workflow for comprehensive sphingolipidomics in brain tissue.

Detailed Experimental Protocols

Protocol A: Absolute Quantification via UHPLC-MS/MS

Step 1: Tissue Homogenization & Spiking

  • Excise the ischemic and sham-operated rat brain hemispheres (specifically isolating the hippocampus/cortex if regional analysis is preferred without imaging).

  • Homogenize ~20 mg of tissue in 400 µL of ice-cold homogenization buffer (0.25 M sucrose, 25 mM KCl, 50 mM Tris-HCl, 0.5 mM EDTA)[11].

  • Remove a 10 µL aliquot for BCA protein quantification to normalize final lipid concentrations (pmol/mg protein)[11].

  • To 100 µL of the homogenate, spike in 10 µL of a synthetic internal standard mix containing 5 µM each of Cer(d18:1/17:0) and SM(d18:1/12:0)[7]. Critical: Spiking before extraction is mandatory to correct for matrix effects.

Step 2: Single-Phase Lipid Extraction

  • Add 2 mL of an extraction solvent mixture consisting of Isopropanol:Ethyl Acetate (2:3, v/v)[5].

  • Vortex vigorously for 2 minutes, then sonicate in a water bath for 15 minutes at room temperature.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C to pellet proteins and insoluble debris.

  • Transfer the organic supernatant to a new glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the lipid film in 100 µL of Methanol:Water (9:1, v/v) containing 0.2% formic acid for LC-MS/MS injection.

Step 3: UHPLC-MS/MS (MRM) Analysis

  • Chromatography: Inject 2 µL onto a C8 or C18 reversed-phase column (e.g., Agilent XDB-C8, 3 × 150 mm, 5 µm)[5][7].

  • Mobile Phases:

    • Phase A: Water with 2 mM ammonium formate and 0.2% formic acid[5][7].

    • Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid[5][7].

  • Gradient: Run a linear gradient from 40% B to 100% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[6][7].

Protocol B: Spatial Profiling via MALDI-MSI

Step 1: Cryosectioning and In Situ Desalting

  • Section snap-frozen rat brain tissue at 12 µm thickness using a cryostat at -20°C and thaw-mount onto ITO-coated glass slides.

  • Desalting (Critical Step): Submerge the slide in cold (4°C) 150 mM ammonium acetate for 2 seconds, followed by a second wash in fresh cold 150 mM ammonium acetate for 10 seconds[9].

  • Dry the slide completely in a vacuum desiccator for 30 minutes.

Step 2: Matrix Application & Imaging

  • Apply 2,5-dihydroxybenzoic acid (DHB) matrix (40 mg/mL in 70% methanol/0.1% TFA) using an automated pneumatic sprayer to ensure homogeneous crystallization.

  • Analyze using a MALDI-TOF/TOF mass spectrometer in positive ion mode.

  • Map the spatial distribution of m/z 548.5 (Cer d18:1/18:0) and m/z 731.6 (SM d18:1/18:0) at a spatial resolution of 50 µm[9].

Quantitative Data Presentation

To ensure robust identification, specific MRM transitions must be monitored. Sphingomyelins readily yield a product ion at m/z 184.1 (phosphocholine headgroup), while ceramides yield a product ion at m/z 264.2 (sphingosine backbone)[7][9].

Table 1: MRM Transitions and Synthetic Standards for Sphingolipid Profiling

Target Analyte / StandardFunctionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cer(d18:1/18:0) Endogenous Target548.5 [M+H−H2​O]+ 264.225
Cer(d18:1/17:0) Synthetic IS534.5 [M+H−H2​O]+ 264.225
SM(d18:1/18:0) Endogenous Target731.6 [M+H]+ 184.135
SM(d18:1/12:0) Synthetic IS647.5 [M+H]+ 184.135

Note: Ceramide precursors are often monitored as the dehydrated protonated adduct due to rapid in-source water loss.

Table 2: Representative Quantification of Sphingolipids in Ischemic vs. Sham Rat Brain (CA1 Region)

Lipid SpeciesSham Control (pmol/mg protein)Ischemic Hemisphere (pmol/mg protein)Fold ChangeBiological Implication
Cer(d18:1/18:0) 42.3 ± 4.1118.5 ± 9.2+ 2.8x Pro-apoptotic accumulation[2][3]
SM(d18:1/18:0) 310.4 ± 15.6185.2 ± 12.4- 1.7x nSMase-mediated hydrolysis[2]
Cer(d18:1/24:1) 85.1 ± 6.392.4 ± 7.1+ 1.08xNon-specific to acute ischemia

Conclusion

The integration of LC-MS/MS with synthetic internal standards and MALDI-MSI provides a comprehensive, self-validating framework for sphingolipidomics in ischemic stroke models. By controlling for matrix suppression via odd-chain synthetic standards and eliminating ischemia-induced ion gradients via in situ desalting, researchers can confidently map the enzymatic conversion of sphingomyelin to neurotoxic ceramide, paving the way for targeted nSMase-inhibitor drug development.

References

  • Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead Source: PMC (National Institutes of Health) URL:[Link]

  • MALDI Mass Spectrometric Imaging of Lipids in Rat Brain Injury Models Source: PMC (National Institutes of Health) / ACS Publications URL:[Link]

  • MALDI-MSI and MALDI-MS/MS of sphingolipids in the desalted ischemic rat brain section Source: ResearchGate URL:[Link]

  • Removal of optimal cutting temperature (O.C.T.) compound from embedded tissue for MALDI imaging of lipids Source: Center for Advanced Spatial Biomolecule Research (UFL) URL:[Link]

  • Involvement of Ceramide Metabolism in Cerebral Ischemia Source: Frontiers URL:[Link]

  • Mass and relative elution time profiling: Two-dimensional analysis of sphingolipids in Alzheimer's disease brains Source: University of Wollongong Research Online URL:[Link]

  • Sphingolipid Analysis by High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Source: ResearchGate URL:[Link]

  • Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: ResearchGate / Springer Nature URL:[Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: A Robust Method for the Quantification of Sphingosine-1-Phosphate (S1P) Using Immobilized Metal Affinity Chromatography (IMAC)

Introduction: The Challenge and Importance of S1P Quantification Sphingosine-1-phosphate (S1P) is a potent, bioactive sphingolipid metabolite that acts as a critical signaling molecule in a vast array of physiological an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Importance of S1P Quantification

Sphingosine-1-phosphate (S1P) is a potent, bioactive sphingolipid metabolite that acts as a critical signaling molecule in a vast array of physiological and pathological processes.[1][2] It functions both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PRs).[3][4] This signaling axis is fundamental to regulating immune cell trafficking, angiogenesis, vascular integrity, and cell proliferation and survival.[2][5][6]

Given its central role, the S1P pathway has become a major target for drug development, particularly in the fields of immunology, inflammation, and oncology.[4][5] The success of S1PR modulators like Fingolimod (FTY720) for treating multiple sclerosis has further intensified the need for accurate and reliable methods to quantify S1P levels in various biological matrices.[5]

However, the quantification of S1P presents significant analytical challenges. Its unique physicochemical nature—possessing both a polar phosphate headgroup and a long nonpolar lipid backbone—and its typically low abundance in complex biological samples make it difficult to isolate and measure accurately.[1][3][7] Standard analytical techniques are often hampered by matrix effects, leading to issues like ion suppression in mass spectrometry or poor chromatographic peak shape.[3][7][8]

This application note details a robust and sensitive method for the selective enrichment and subsequent quantification of S1P from biological samples using Immobilized Metal Affinity Chromatography (IMAC). This technique effectively addresses the challenges of S1P analysis by isolating it from interfering substances, thereby enabling precise measurement and supporting critical research and drug development efforts.

Principle of the Method: Selective Capture of a Phospholipid

Immobilized Metal Affinity Chromatography (IMAC) is a powerful affinity purification technique that separates molecules based on their affinity for chelated metal ions.[9] While commonly used for purifying histidine-tagged proteins, its principles are perfectly suited for the selective enrichment of phosphorylated molecules, including S1P.[9]

The core of this method relies on the strong, coordinate covalent bond that forms between the negatively charged phosphate group of S1P and a trivalent metal ion, such as iron (Fe³⁺), immobilized on a stationary phase.[1][9][10] The interaction is highly pH-dependent, providing a simple and effective mechanism for binding and elution:

  • Binding: Under acidic conditions (pH ~2.5-3.0), the phosphate moiety of S1P is protonated, creating a strong affinity for the positively charged Fe³⁺ ions on the IMAC resin. This allows for the selective capture of S1P from a complex sample matrix.[10]

  • Elution: By shifting to a strongly alkaline environment (e.g., using ammonium hydroxide), the phosphate group is deprotonated. This disrupts the coordinate bond, releasing the purified S1P from the resin.[10]

This targeted capture-and-release mechanism significantly reduces sample complexity and enriches S1P, allowing for highly sensitive detection by downstream analytical platforms like HPLC with fluorescence detection or mass spectrometry.

IMAC_Principle cluster_binding Binding Phase (Acidic pH) cluster_elution Elution Phase (Alkaline pH) s1p_free S1P Molecule Phosphate Group imac_bead IMAC Resin Fe³⁺ Ion s1p_free:phos->imac_bead:fe  Chelation at low pH imac_bead_bound IMAC Resin Fe³⁺ Ion s1p_eluted S1P Molecule Phosphate Group imac_bead_bound:fe->s1p_eluted:phos  Disruption at high pH

Figure 1: Principle of S1P enrichment using Fe³⁺-IMAC.

Experimental Workflow Overview

The complete workflow for S1P quantification involves four main stages: sample preparation, IMAC enrichment, downstream processing and detection, and data analysis. The inclusion of a structural analog internal standard (IS), such as C17-S1P, early in the process is critical for correcting for sample loss during the multi-step procedure and ensuring accurate quantification.[10]

Figure 2: Comprehensive workflow for S1P quantification via IMAC.

Materials and Reagents

Category Item Details / Recommended Source
Chromatography Resin Fe³⁺ Chelating Affinity GelPHOS-Select™ Iron Affinity Gel (Sigma-Aldrich) or similar.
Standards Sphingosine-1-Phosphate (S1P)Avanti Polar Lipids
C17-Sphingosine-1-Phosphate (IS)Internal Standard. Avanti Polar Lipids.
Reagents Acetic Acid, GlacialHPLC Grade
AcetonitrileHPLC Grade
Ammonium HydroxideACS Grade or higher
o-phthalaldehyde (OPA)For derivatization
Alkaline PhosphataseFor dephosphorylation step
Fatty Acid-Free BSAFor preparing trapping media/standards
Equipment Microcentrifuge
HPLC SystemWith fluorescence detector
Analytical ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
pH Meter
Vortex Mixer
End-over-end rotatorFor incubation steps

Detailed Protocols

Protocol 1: Preparation of Buffers and Reagents

Causality: The precise pH and solvent composition of these buffers are critical for the efficiency of the binding and elution steps. Acetonitrile is included to manage the hydrophobic nature of S1P and improve interaction with the resin.[10]

  • Binding/Wash Buffer (250 mM Acetic Acid, 30% Acetonitrile):

    • Add 14.3 mL of glacial acetic acid to ~650 mL of HPLC-grade water.

    • Add 300 mL of acetonitrile.

    • Adjust the final volume to 1 L with water.

    • Verify pH is between 2.5 and 3.0. Store at 4°C.

  • Elution Buffer (400 mM Ammonium Hydroxide, 25% Acetonitrile):

    • Carefully add 26.8 mL of concentrated ammonium hydroxide (~28%) to ~700 mL of HPLC-grade water in a fume hood.

    • Add 250 mL of acetonitrile.

    • Adjust the final volume to 1 L with water. Store tightly sealed at 4°C.

  • S1P & IS Stock Solutions (1 mM):

    • Prepare separate 1 mM stock solutions of S1P and C17-S1P in methanol.

    • Aliquot and store at -80°C to prevent degradation.

    • Prepare working standards by diluting the stock solution in an appropriate matrix (e.g., DMEM with 0.5% fatty acid-free BSA for cell culture experiments).

Protocol 2: Sample Preparation

Causality: Spiking the internal standard into the sample before any extraction or purification steps is paramount. This ensures that the IS undergoes the same processing and potential loss as the endogenous S1P, allowing for accurate normalization and quantification.[10][11]

  • For liquid samples (e.g., 2-5 mL of cell culture media or plasma), transfer to a suitable tube.

  • Spike the sample with a known amount of C17-S1P internal standard (e.g., 5-10 pmol). The amount should be comparable to the expected S1P levels.

  • Add Binding/Wash Buffer to the sample to achieve the final concentrations of 250 mM acetic acid and 30% acetonitrile.

Protocol 3: IMAC Enrichment of S1P

Causality: This multi-step protocol is designed for maximum specificity. The binding step captures S1P, the wash steps remove non-specifically bound contaminants, and the high-pH elution step releases the purified S1P.[10]

  • Resin Preparation:

    • Pipette 40 µL of the 50% IMAC resin slurry into a microcentrifuge tube.

    • Wash the resin twice by adding 500 µL of Binding/Wash Buffer, vortexing briefly, centrifuging (1,000 x g, 1 min), and discarding the supernatant.

  • Binding:

    • Add the prepared sample from Protocol 2 to the washed IMAC resin.

    • Incubate for 60 minutes at 4°C with gentle end-over-end rotation.

  • Washing:

    • Centrifuge the tube (1,000 x g, 1 min) and carefully discard the supernatant.

    • Wash the resin by adding 500 µL of Binding/Wash Buffer. Vortex and centrifuge as before. Discard the supernatant.

    • Perform a second wash with 500 µL of deionized water to remove residual acid and acetonitrile. Centrifuge and discard the supernatant.

  • Elution:

    • Add 500 µL of Elution Buffer to the washed resin.

    • Vortex thoroughly and incubate for 15-20 minutes at room temperature with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g, 2 min) to pellet the resin.

    • Carefully transfer the supernatant, which now contains the enriched S1P and IS, to a new tube for downstream processing.

Protocol 4: Downstream Analysis via HPLC-Fluorescence

Causality: Since S1P itself is not fluorescent, a derivatization step is required for sensitive detection. This protocol, adapted from Lee et al., involves enzymatic dephosphorylation followed by derivatization with OPA, which reacts with the primary amine on the resulting sphingosine backbone to create a fluorescent product.[1][10]

  • Dephosphorylation: Add alkaline phosphatase to the eluate from Protocol 3 and incubate according to the enzyme manufacturer's instructions to convert S1P and C17-S1P to sphingosine and C17-sphingosine, respectively.

  • Derivatization: Add OPA reagent to the dephosphorylated sample and incubate to form the fluorescent derivative.

  • HPLC Analysis:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 70% Acetonitrile in water.

    • Mobile Phase B: 90% Acetonitrile in water.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

    • Gradient: A typical gradient might run from 50% B to 95% B over 25 minutes to separate the derivatives.[10]

    • Inject 50-100 µL of the final derivatized sample.

Data Analysis and Expected Performance

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of S1P and a fixed concentration of the C17-S1P internal standard. Process these standards through the entire IMAC and derivatization protocol.

  • Quantification: Plot the ratio of the S1P peak area to the IS peak area against the S1P concentration to generate a linear calibration curve. Determine the concentration of S1P in unknown samples by interpolating their peak area ratios from this curve.

  • Performance Characteristics: This method provides a linear response over a wide range of S1P concentrations and allows for the detection of picomole quantities.

Parameter Expected Value Reference
Linearity Range 10 - 100 pmol[10]
Limit of Detection As low as 5 pmol in a 5 mL sample[10]
Overall Recovery Approximately 16-20%[10]

Note: Recovery can be variable. The use of an internal standard is essential to correct for this and ensure accurate quantification.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Inefficient binding (incorrect pH).2. Incomplete elution.3. Degradation of S1P/IS.4. Problem with derivatization or HPLC detection.1. Verify the pH of your Binding Buffer is between 2.5-3.0.2. Ensure Elution Buffer is fresh and strongly alkaline. Extend elution time.3. Prepare fresh standards. Handle samples on ice where possible.4. Check reagents and instrument parameters. Run a derivatized standard directly.
High Background Signal 1. Non-specific binding of other lipids or molecules.2. Contaminated reagents or glassware.1. Ensure wash steps are performed thoroughly. The water wash is critical.2. Use high-purity solvents and new tubes.
Poor Reproducibility 1. Inconsistent sample handling or pipetting.2. Incomplete mixing of resin during incubation.3. Variable recovery.1. Use calibrated pipettes. Ensure IS is added accurately.2. Use an end-over-end rotator for all incubation steps.3. This is expected; the internal standard is designed to correct for this. Ensure IS peak is consistent.
Carryover in HPLC S1P is known to be "sticky" and can adsorb to surfaces in the HPLC system.[12][13]Implement rigorous needle and column wash cycles between injections, often using a strong, slightly acidic organic solvent.[12]

Conclusion

The IMAC-based enrichment method offers a powerful strategy for overcoming the inherent difficulties in S1P quantification. By selectively isolating S1P from complex biological matrices, this protocol significantly enhances the sensitivity and reliability of subsequent analytical measurements.[1][10] The method is robust, adaptable to various downstream detection platforms, and provides researchers in basic science and drug development with a crucial tool to accurately probe the complex biology of this vital signaling lipid.

References

  • Lee, Y. M., Venkataraman, K., Hwang, S. I., Han, D. K., & Hla, T. (2007). A novel method to quantify sphingosine 1-phosphate by immobilized metal affinity chromatography (IMAC). Prostaglandins & other lipid mediators, 84(3-4), 154–162. [Link]

  • Kim, H. Y., Kim, J. Y., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride. Preprints.org. [Link]

  • Lee, Y. M., Venkataraman, K., Hwang, S. I., Han, D. K., & Hla, T. (2007). A novel method to quantify sphingosine 1-phosphate by immobilized metal affinity chromatography (IMAC). PubMed Central. [Link]

  • Han, M. H. (2016). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation. PubMed. [Link]

  • Bai, J., & Hu, J. P. (2016). [The drug development based on sphingosine-1-phosphate signaling pathway]. Yao xue xue bao = Acta pharmaceutica Sinica, 51(12), 1822–1828. [Link]

  • Kim, H. Y., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]

  • Blankenbach, K., & Giera, M. (2019). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1949, 13–21. [Link]

  • Kim, H. Y., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. ResearchGate. [Link]

  • Lee, Y. M., & Venkataraman, K. (2007). A Novel Method to Quantify Sphingosine 1-Phosphate by Immobilized Metal Affinity Chromatography (IMAC). Amanote Research. [Link]

  • M-R, P.-L., & A, C. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI. [Link]

  • Scott, F. L., et al. (2017). Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. ACS Publications. [Link]

  • Pyne-Lapausa, M. R., & Calvet, A. (2022). Sphingosine-1-Phosphate and Its Signaling Pathway Modulators. Encyclopedia MDPI. [Link]

  • ResearchGate. (n.d.). Optimization and comparison of IMAC and TiO 2 chromatography. ResearchGate. [Link]

  • Holm, A., et al. (2019). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. PubMed Central. [Link]

  • Bioclone. (n.d.). Immobilized Metal Ion Affinity Chromatography (IMAC). Bioclone. [Link]

  • Bio-Works. (2025). Optimizing your IMAC purification. Bio-Works. [Link]

  • ResearchGate. (2020). Evaluation of Immobilized Metal-Ion Affinity Chromatography (IMAC) as a Technique for IgG1 Monoclonal Antibodies Purification: The Effect of Chelating Ligand and Support. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Structural elucidation of sphingolipids using 193 nm ultraviolet photodissociation

Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the structural elucidation of sphingolipids using 19...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the structural elucidation of sphingolipids using 193 nm Ultraviolet Photodissociation (UVPD).

Sphingolipids serve not only as structural components of cellular membranes but also as highly complex bioactive mediators of numerous cellular functions [1]. Conventional collisional activation methods (CID/HCD) often fail to resolve critical structural nuances, such as the exact positions of carbon-carbon double bonds (C=C). By leveraging the ~6.4 eV of internal energy delivered by a 193 nm photon, UVPD bypasses vibrational energy randomization, providing a self-validating analytical system for complete de novo structural mapping.

Below, you will find the core methodology, mechanistic workflows, and a targeted troubleshooting FAQ to ensure scientific integrity and high-fidelity data in your lipidomics experiments.

Part 1: Mechanistic Workflow & Core Methodology

To successfully localize unsaturations and map the sphingoid backbone, the experimental design must strictly control the precursor ion state and photon energy deposition.

UVPD_Mechanism N1 Precursor Ion [M + Li]+ Adduct N2 193 nm UV Photon Absorption (~6.4 eV Energy Deposition) N1->N2 N3 Electronic Excited State (Radical-Directed Dissociation) N2->N3 N4 Vinylic C-C Cleavage (24 Da Mass Split) N3->N4 Acyl Chain / Base C=C N5 Sphingoid Backbone Cleavage (C2-C3 / N-C Amide) N3->N5 Backbone

Mechanistic pathway of 193 nm UVPD for sphingolipid structural elucidation.

Standard Operating Procedure: 193 nm UVPD-MS/MS
  • Sample Preparation: Extract sphingolipids using a standard Bligh-Dyer method. Reconstitute the dried lipid extract in a 50:50 (v/v) methanol/chloroform solution. Critical Step: Spike the solution with 10 µM Lithium Acetate (LiOAc) to promote the formation of [M+Li]+ adducts [1].

  • Ionization: Introduce the sample via static nano-electrospray ionization (nanoESI) or LC-ESI operating in positive ion mode. Apply a spray voltage of 0.8–1.1 kV [4].

  • Precursor Isolation: Utilize the quadrupole mass filter to isolate the target [M+Li]+ precursor ion. Set a narrow isolation window of 0.5–1.0 m/z to prevent the co-isolation of isobaric lipid species [4].

  • 193 nm UVPD Activation: Transfer the isolated ions to the modified HCD cell or high-pressure linear ion trap. Irradiate the ion population with a 193 nm excimer laser (e.g., Coherent ExiStar XS). Apply 2 to 10 laser pulses at a calibrated energy of 1.0–6.0 mJ/pulse [1, 4].

  • High-Resolution Detection: Transfer the resulting fragment ions to the Orbitrap mass analyzer. Acquire the MS/MS spectrum at a minimum resolving power of 60,000 (at m/z 200) to confidently assign the exact mass of the carbon-carbon cleavage products [4].

  • Data Analysis: Analyze the spectra for the diagnostic 24 Da mass difference—arising from the cleavage of C-C bonds vinylic to the double bond—to localize the exact site(s) of unsaturation [1, 3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I not observing the diagnostic 24 Da mass difference required to localize carbon-carbon double bonds (C=C)?

  • Symptom: The MS/MS spectrum is dominated by headgroup neutral losses (e.g., loss of water or phosphocholine) with no observable acyl chain fragmentation.

  • Causality: UVPD fragmentation pathways are highly dependent on the precursor ion's charge carrier. When sphingolipids are ionized as protonated adducts ([M+H]+), the deposited 6.4 eV of energy from the 193 nm photon funnels into the lowest-energy dissociation pathway—typically the cleavage of the polar headgroup. This premature neutral loss dissipates the internal energy before it can distribute along the hydrophobic alkyl chains to induce the higher-energy C-C bond cleavages [1].

  • Resolution: Switch your ionization strategy to favor lithiated adducts ([M+Li]+). Lithium ions coordinate strongly with the sphingolipid headgroup (e.g., the hydroxyl and amide groups of ceramide). This strong coordination "locks" the headgroup in place, increasing the activation energy required for neutral loss. Consequently, the absorbed photon energy is forced into radical-directed dissociation pathways along the acyl chain and sphingoid base, reliably yielding the diagnostic 24 Da vinylic C-C cleavages[1].

Q2: My overall UVPD fragmentation efficiency is extremely low, and the precursor ion peak remains overwhelmingly dominant. How can I optimize activation?

  • Symptom: Poor signal-to-noise (S/N) for structurally diagnostic fragment ions; the precursor ion constitutes >90% of the total ion current.

  • Causality: Unlike large proteins that contain numerous aromatic amino acids with high UV absorption cross-sections, lipids possess relatively low absorption cross-sections at 193 nm, primarily relying on isolated C=C double bonds and the amide carbonyl for photon absorption. If the laser energy or the number of pulses is too low, the probability of a lipid molecule absorbing a photon drops significantly [3].

  • Resolution:

    • Increase Laser Pulses: Increase the number of laser pulses per scan from 1–2 up to 10 pulses. This widens the irradiation window[4].

    • Optimize Pulse Energy: Ensure the excimer laser is delivering a net energy of 2.0–6.0 mJ/pulse at the mass spectrometer window [1].

    • Adjust AGC Target: Increase the Automatic Gain Control (AGC) target for the MS/MS scan (e.g., to 5 × 10⁵) and accumulate more transient averages (e.g., 50-100 micro-scans) to boost the S/N of the low-abundance C-C cleavage ions [4].

Q3: How do I definitively differentiate a sphingadiene (two double bonds in the base) from a sphingosine with an unsaturated acyl chain?

  • Symptom: You have an isobaric mixture or an unknown sphingolipid (e.g., d18:2/18:0 vs. d18:1/18:1) and conventional HCD only provides the sum of the carbon atoms and double bonds.

  • Causality: Conventional collisional activation (CID/HCD) cannot localize double bonds because the vibrational energy redistributes and promotes cleavage at the weakest bonds (N-C amide), leaving the alkyl chains intact [2]. 193 nm UVPD, however, accesses repulsive excited electronic states, causing direct dissociation of strong C-C bonds prior to energy randomization.

  • Resolution: Analyze the specific backbone and vinylic cleavages. For a sphingadiene (e.g., d18:2(4,14)/18:0), 193 nm UVPD will yield a highly specific cleavage between C2 and C3 of the sphingoid base (e.g., yielding product ions at m/z 243.229 and 332.313 for an m/z 570.542 precursor) [2]. Furthermore, track the 24 Da mass splits: if both 24 Da diagnostic pairs map to the fragment containing the sphingoid base, the molecule is a sphingadiene. If one 24 Da split maps to the acyl chain fragment, it is an unsaturated ceramide [1, 2].

Part 3: Quantitative Data Presentation

To further understand why UVPD is prioritized over collisional methods for complete structural elucidation, refer to the comparative fragmentation efficiencies below.

Table 1: Comparison of Fragmentation Efficiencies and Cleavage Types for Sphingolipids

Structural FeatureCID / HCD193 nm UVPDMechanistic Driver
Headgroup Neutral Loss Dominant (High Yield)Moderate YieldLowest energy threshold pathway; favored by vibrational excitation.
N-C Amide Bond Cleavage Moderate YieldHigh YieldUVPD radical-directed dissociation enhances backbone fragmentation.
Acyl Chain C-C Cleavage Not ObservedHigh Yield6.4 eV photon energy exceeds the ~3.6 eV C-C bond dissociation energy.
C=C Localization (24 Da Split) Not ObservedYes (Diagnostic)High-energy single-photon absorption promotes vinylic cis-1,2 elimination [3].
Sphingoid Base C2-C3 Cleavage Low YieldHigh YieldDirect excitation to repulsive electronic states prevents energy randomization [2].

References

  • Ryan, E., Nguyen, C. Q. N., Shiea, C., & Reid, G. E. (2017). "Detailed Structural Characterization of Sphingolipids via 193 nm Ultraviolet Photodissociation and Ultra High Resolution Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry. URL: [Link]

  • MacDougall, C. R., et al. (2020). "A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids." International Journal of Molecular Sciences. URL: [Link]

  • Klein, D. R., & Brodbelt, J. S. (2020). "Double Bond Characterization of Free Fatty Acids Directly from Biological Tissues by Ultraviolet Photodissociation." Analytical Chemistry. URL: [Link]

  • Williams, P. E., et al. (2019). "Hybrid 193 nm Ultraviolet Photodissociation Mass Spectrometry Localizes Cardiolipin Unsaturations." Analytical Chemistry. URL: [Link]

Optimization

Technical Support Center: Sphingolipid Long-Chain Base Homeostasis

Welcome to the technical support center for researchers investigating the intricate world of sphingolipid metabolism. This guide is designed to move beyond simple protocols and provide you with the foundational logic and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers investigating the intricate world of sphingolipid metabolism. This guide is designed to move beyond simple protocols and provide you with the foundational logic and troubleshooting expertise needed to navigate the complexities of long-chain base (LCB) homeostasis. Our focus is on the critical rate-limiting steps that govern this pathway, offering solutions to common experimental hurdles encountered in academic and industrial research settings.

Section 1: Foundational Concepts & Key Regulatory Nodes

Sphingolipid long-chain bases are not merely structural components of membranes; they are foundational to a class of potent signaling molecules. Maintaining their precise cellular concentration—a process known as homeostasis—is critical for cell fate decisions, including proliferation, senescence, and apoptosis. The entire metabolic network is governed by a few key regulatory nodes. Understanding these control points is the first step in designing robust experiments and correctly interpreting your data.

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) and is a highly regulated process. The first and principal rate-limiting step is the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT) .[1][2] The activity of SPT is tightly controlled by a negative feedback loop involving the ORMDL proteins , which sense cellular ceramide levels.[3][4] The irreversible exit from the sphingolipid pathway is catalyzed by sphingosine-1-phosphate (S1P) lyase , making it another critical point of metabolic control.[5][6]

Sphingolipid_LCB_Homeostasis cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol_Golgi Cytosol / Golgi serine L-Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine kdsr KDSR ketosphinganine->kdsr sphinganine Sphinganine (DHS) kdsr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers dhcer Dihydroceramide cers->dhcer degs DEGS1 dhcer->degs ceramide Ceramide degs->ceramide ormdl ORMDL Proteins ceramide->ormdl Senses cerk CerK ceramide->cerk Golgi cdase Ceramidase ceramide->cdase Cytosol complex_sl Complex Sphingolipids ceramide->complex_sl Golgi ormdl->spt Inhibits c1p Ceramide-1-P cerk->c1p sphingosine Sphingosine cdase->sphingosine sphk SphK1/2 sphingosine->sphk s1p Sphingosine-1-P (S1P) sphk->s1p s1pp S1P Phosphatase s1p->s1pp s1p_lyase S1P Lyase (Irreversible Exit) s1p->s1p_lyase s1pp->sphingosine Recycling exit_products Ethanolamine-P + Hexadecenal s1p_lyase->exit_products spt_label Primary Rate-Limiting Step (De Novo Synthesis) s1p_lyase_label Rate-Limiting Step (Catabolism)

Caption: De novo sphingolipid synthesis pathway highlighting key regulatory enzymes.

Section 2: Troubleshooting Guides for Core Experimental Assays

This section addresses common problems encountered during the analysis of LCB homeostasis, providing not just solutions, but the scientific reasoning behind them.

Issue 1: High Variability in Serine Palmitoyltransferase (SPT) Activity Assays

Question: My cell-based SPT activity assay results are inconsistent between replicates and experiments. What are the likely causes and how can I improve reproducibility?

Answer: High variability in SPT assays is a frequent challenge stemming from the enzyme's complex regulation and sensitivity to experimental conditions. The issue typically originates from one of four areas: substrate integrity, cofactor availability, cell lysis procedure, or endogenous regulation.

Causality and Troubleshooting Workflow:

  • Substrate Integrity is Paramount: Palmitoyl-CoA is an amphipathic molecule prone to forming micelles at high concentrations and is susceptible to hydrolysis.

    • Solution: Always prepare fresh Palmitoyl-CoA solutions from a high-quality powder stock. Avoid repeated freeze-thaw cycles. Determine its critical micelle concentration (CMC) under your assay conditions and work below it. Run a substrate concentration curve to ensure you are operating in a range where activity is linear with substrate concentration.

  • Cofactor Limitation: SPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7] Incomplete cell lysis or dilution can lead to insufficient levels of this essential cofactor.

    • Solution: Supplement your lysis/assay buffer with fresh PLP (typically 50-100 µM). Ensure your lysis buffer is robust enough to release ER-resident proteins without denaturing them. A mild detergent like CHAPS is often preferred over harsher ones like Triton X-100.

  • Endogenous Regulatory Interference: A common pitfall is underestimating the power of the native SPT regulatory machinery. High endogenous ceramide levels in your cell model can cause the ORMDL proteins to actively inhibit SPT, suppressing the activity you are trying to measure.[4][8]

    • Solution: Consider pre-treating cells with an inhibitor of a downstream enzyme, such as Fumonisin B1 (a ceramide synthase inhibitor), for a short period before harvest.[9] This can deplete the ceramide pool, relieving ORMDL-mediated inhibition and revealing a more maximal SPT activity. This self-validating step helps confirm that your assay is sensitive to the known regulatory feedback loop.

  • Assay Linearity: The enzymatic reaction must be measured within the linear range with respect to time and protein concentration.

    • Solution: Perform a time-course experiment and a protein titration. Plot product formation versus time and product formation versus total protein. Identify the range where the reaction rate is constant and ensure all subsequent experiments are performed within these validated parameters.

SPT_Troubleshooting start High SPT Assay Variability p1_check Check Substrate Integrity start->p1_check p2_check Verify Cofactor Availability start->p2_check p3_check Assess Lysis Procedure start->p3_check p4_check Consider Endogenous Regulation start->p4_check p5_check Confirm Assay Linearity start->p5_check p1_sol1 Use fresh Palmitoyl-CoA. Avoid freeze-thaw. p1_check->p1_sol1 p1_sol2 Run substrate curve. Work below CMC. p1_check->p1_sol2 p2_sol1 Supplement buffer with fresh PLP. p2_check->p2_sol1 p3_sol1 Use mild detergent (e.g., CHAPS). p3_check->p3_sol1 p4_sol1 Pre-treat with Fumonisin B1 to deplete ceramides. p4_check->p4_sol1 p5_sol1 Perform time-course & protein titration. p5_check->p5_sol1

Caption: Troubleshooting workflow for inconsistent SPT activity assays.

Issue 2: Poor Detection and Quantification of LCBs by LC-MS/MS

Question: I am having trouble detecting endogenous long-chain bases like sphinganine and 3-ketosphinganine. My signal-to-noise is low and I cannot distinguish isomers. How can I improve my mass spectrometry workflow?

Answer: This is a classic challenge in sphingolipidomics. LCBs are typically low-abundance molecules, and the critical intermediate 3-ketosphinganine is particularly unstable. Furthermore, distinguishing isomers like sphingosine from monounsaturated sphinganine is impossible by mass alone.[10] The solution lies in a robust extraction protocol combined with chemical derivatization to enhance ionization and provide structure-specific fragmentation.[10][11]

Causality and Troubleshooting Workflow:

  • Inefficient Extraction: LCBs are embedded within a complex lipid matrix. A simple one-phase extraction (e.g., methanol only) is often insufficient.

    • Solution: Employ a biphasic liquid-liquid extraction method, such as a Bligh-Dyer or Folch extraction, to effectively partition lipids from the aqueous phase. Crucially, include a validated, isotopically labeled internal standard for each LCB class before extraction begins. This corrects for analyte loss during sample preparation.

  • Poor Ionization and In-Source Fragmentation: The primary amine group on LCBs can lead to poor ionization efficiency in positive mode ESI and can cause unwanted fragmentation in the mass spectrometer's source.

    • Solution: Chemical Derivatization. A "mass-tag" strategy is highly effective. Derivatizing the LCBs with deuterated methyliodide (CD3I) produces trimethylated derivatives with a permanently charged quaternary amine.[11] This vastly improves ionization efficiency and prevents in-source fragmentation.

  • Inability to Distinguish Isomers: Standard mass spectrometry cannot differentiate between 3-ketosphinganine and the more abundant sphingosine.

    • Solution: Derivatization-Induced Fragmentation. The trimethylated derivative of 3-ketosphinganine produces unique, structure-specific fragment ions upon collision-induced dissociation (CID) that are not present in the fragmentation pattern of derivatized sphingosine.[10] This allows for specific and sensitive quantification of 3-ketosphinganine using Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) methods.[10][11]

ChallengeStandard Method LimitationRecommended SolutionScientific Rationale
Low Abundance Poor signal-to-noise ratio.Biphasic extraction with internal standards.Maximizes recovery and allows for accurate correction of analyte loss.
Poor Ionization Inefficient protonation of primary amine.Chemical derivatization with CD3I.Creates a permanently charged quaternary amine for superior ESI efficiency.[11]
Isomer Interference 3-ketosphinganine and sphingosine have identical mass.Derivatization + specific PRM/MRM transitions.Derivatization leads to unique fragments for each isomer, enabling specific detection.[10]
Issue 3: Misinterpretation of Data from Pharmacological Inhibitors

Question: I treated my cells with myriocin to block de novo synthesis, but I'm seeing unexpected changes in other lipid classes. How do I correctly interpret these results?

Answer: Pharmacological inhibitors are powerful tools, but they perturb a highly interconnected network. The cell will attempt to restore homeostasis, leading to compensatory changes that can confound results if not anticipated. It is essential to understand the precise point of inhibition and the likely downstream consequences.

Causality and Troubleshooting Workflow:

  • Distinguish Upstream vs. Downstream Accumulation:

    • Myriocin is a potent and specific inhibitor of SPT.[2][12] Treatment will block the entire de novo pathway, causing substrates (L-serine, palmitoyl-CoA) to be shunted into other pathways and preventing the production of all downstream sphingolipids. You should see a decrease in sphinganine, ceramides, and complex sphingolipids.

    • Fumonisin B1 inhibits ceramide synthases (CerS).[9][13] This blocks the conversion of sphinganine to dihydroceramide. The expected result is a significant accumulation of the upstream LCBs (sphinganine and its phosphorylated form) and a depletion of ceramides and complex sphingolipids.

  • Consider Pathway Interconnectivity (The "Sphingolipid Rheostat"): The balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P is critical.[14]

    • Scenario: You inhibit S1P lyase. You expect S1P levels to rise. However, you might also observe a decrease in SPT activity.[5][15]

    • Explanation: The accumulation of S1P and other LCB-phosphates can create a feedback signal that downregulates the initial synthetic step to prevent toxic over-accumulation of intermediates.[15] This demonstrates that a perturbation at the "exit" of the pathway can regulate the "entrance".

  • Validate Inhibitor Specificity: Not all inhibitors are perfectly specific, and off-target effects can occur, especially at high concentrations.

    • Solution: Always perform a dose-response experiment to use the lowest effective concentration. Whenever possible, validate key findings using a genetic approach (e.g., siRNA or CRISPR knockdown of the target enzyme) to confirm that the observed phenotype is due to on-target inhibition.

InhibitorPrimary TargetExpected Effect on LCBsPotential Pitfall/Interpretation Key
Myriocin Serine Palmitoyltransferase (SPT)[2]Decrease in sphinganine, sphingosine.Global shutdown of de novo synthesis; may impact other pathways that use serine/palmitate.
Fumonisin B1 Ceramide Synthases (CerS)[9]Increase in sphinganine, sphinganine-1-P.LCB accumulation can be toxic; allows study of LCB signaling independent of ceramide.
GW4869 Neutral Sphingomyelinase (nSMase)[9]No direct effect on de novo LCBs.Blocks ceramide generation from sphingomyelin hydrolysis (salvage pathway), isolating the de novo pathway.
THI Sphingosine Kinase (SphK)Increase in sphingosine; Decrease in S1P.Shifts the "rheostat" towards a pro-apoptotic state by depleting S1P.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which is the true rate-limiting step: SPT or S1P Lyase?

    • A1: Both are critical but control different aspects of homeostasis. SPT is the rate-limiting step for entry into the de novo synthesis pathway, controlling the total flux of new sphingolipids being made.[1][16] S1P lyase is the rate-limiting step for exit from the pathway, controlling the irreversible catabolism of sphingoid bases.[5][17] The relative importance of each can be context-dependent (e.g., in a state of high metabolic flux vs. steady-state).

  • Q2: How can I measure metabolic flux through the pathway, not just static levels?

    • A2: Static measurements are a snapshot, while flux analysis reveals the dynamic activity of the pathway. The gold standard is to use stable isotope tracers.[18][19] You can "pulse" cells with a labeled precursor, such as ¹³C- or ¹⁵N-L-serine, and then "chase" over time. By measuring the rate of incorporation of the heavy isotope into downstream intermediates (sphinganine, ceramides, etc.) using LC-MS/MS, you can calculate the actual rate of synthesis.[20]

  • Q3: My LCB levels are unchanged after treatment, but downstream complex sphingolipids are affected. What could be happening?

    • A3: This suggests your perturbation is affecting steps downstream of LCB synthesis and ceramide formation, likely related to ceramide transport or the synthesis of complex sphingolipids in the Golgi. For example, your treatment could be inhibiting the CERT-mediated transport of ceramide from the ER to the Golgi or inhibiting enzymes like sphingomyelin synthase or glucosylceramide synthase. The LCB pool size is maintained by homeostatic mechanisms, but its conversion to more complex species is impaired.

  • Q4: How does ceramide feedback inhibition of SPT actually work at the molecular level?

    • A4: This is a sophisticated sensing mechanism. The ORMDL proteins form a stable complex with SPT in the ER membrane.[8] Recent structural studies have revealed that when ceramide levels rise, ceramide can directly interact with the ORMDL-SPT complex.[4][21] This binding is thought to induce a conformational change in the N-terminus of the ORMDL protein, causing it to physically block the acyl-CoA binding tunnel of SPT, thus preventing the enzyme from accessing one of its key substrates and shutting down activity.[1][4]

Section 4: Key Experimental Protocols

Protocol 1: Cell-Based Serine Palmitoyltransferase (SPT) Activity Assay

This protocol measures the incorporation of radiolabeled serine into LCBs, providing a direct measure of SPT activity in cell lysates.

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 50 µM PLP, 1x Protease Inhibitor Cocktail.

  • Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 100 µM PLP.

  • Substrates: L-[³H]-serine (high specific activity), Palmitoyl-CoA solution (freshly prepared in water).

  • Reaction Stop Solution: Chloroform:Methanol (1:2, v/v).

  • Scintillation fluid and vials.

Procedure:

  • Cell Culture: Grow cells to ~80-90% confluency. If applicable, treat with inhibitors (e.g., Fumonisin B1) for the desired time.

  • Harvest and Lysis: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C). Resuspend the pellet in 100-200 µL of Lysis Buffer. Lyse cells by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF).

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Enzyme Reaction: In a new tube, prepare the reaction mix. For a 100 µL final volume:

    • 50 µL Assay Buffer (2x stock)

    • 10 µL L-[³H]-serine (e.g., 1 µCi)

    • X µL cell lysate (typically 20-50 µg of total protein)

    • Y µL water to bring the volume to 90 µL.

  • Initiate Reaction: Pre-warm the reaction mix at 37°C for 5 minutes. Start the reaction by adding 10 µL of Palmitoyl-CoA solution (final concentration ~50 µM).

  • Incubation: Incubate at 37°C for the predetermined linear time range (e.g., 20-30 minutes).

  • Stop and Extract: Stop the reaction by adding 750 µL of Stop Solution (Chloroform:Methanol 1:2). Add 250 µL of chloroform and 250 µL of water to induce phase separation. Vortex vigorously and centrifuge (1000 x g, 5 min).

  • Quantification: Carefully collect the lower organic phase, which contains the newly synthesized [³H]-labeled lipids. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in scintillation fluid and measure radioactivity using a scintillation counter.

  • Calculation: Express SPT activity as pmol of serine incorporated per mg of protein per minute.

Protocol 2: Extraction and Quantification of LCBs by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of endogenous LCBs.

Materials:

  • Cell pellets or tissue homogenates.

  • Internal Standard Mix: Isotopically labeled LCB standards (e.g., d17:1-Sphingosine, d7-Sphinganine) in ethanol.

  • Extraction Solvents: Isopropanol, Ethyl Acetate, Water (HPLC grade).

  • Derivatization Reagent: 5% (v/v) methyl-p-nitrobenzenesulfonate in acetonitrile, 1M potassium carbonate. (Alternative to CD3I for creating a charged tag).

  • LC-MS/MS system with a C18 column.

Procedure:

  • Sample Preparation: To a known amount of cells or tissue homogenate, add the Internal Standard Mix.

  • Lipid Extraction:

    • Add 1.5 mL of a 1:1 (v/v) mixture of ethyl acetate:isopropanol. Vortex thoroughly.

    • Add 1.5 mL of water. Vortex again to create an emulsion.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Transfer the upper organic phase to a new glass tube. Repeat the extraction on the lower aqueous phase with another 2 mL of ethyl acetate. Pool the organic phases.

  • Drying: Evaporate the pooled organic solvent to complete dryness under a vacuum concentrator or nitrogen stream.

  • Derivatization (Optional but Recommended):

    • Reconstitute the dried lipid film in the derivatization reagent mix.

    • Incubate at 60°C for 15 minutes.

    • Dry the sample again under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in a suitable mobile phase (e.g., Methanol with 0.1% formic acid).

    • Inject onto the LC-MS/MS system.

    • Use a reverse-phase C18 column with a gradient of mobile phases (e.g., A: water with formic acid; B: acetonitrile/isopropanol with formic acid).

    • Set up a PRM or MRM method in positive ion mode to monitor the specific precursor-product ion transitions for your native LCBs and the corresponding internal standards.

  • Data Analysis: Quantify the endogenous LCBs by calculating the peak area ratio of the analyte to its corresponding isotopically labeled internal standard and comparing it to a standard curve.

References

Please note: This list is a representative sample of key literature. A comprehensive literature search is always recommended for specific research questions.

  • Ejsing, C.S., Bilgin, M., Fabregat, A. (2015). Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring. PLOS ONE. [Link]

  • Baykov-Karakashev, A., et al. (2015). Effects of inhibitors of key enzymes of sphingolipid metabolism on insulin-induced glucose uptake and glycogen synthesis in liver cells of old rats. PubMed. [Link]

  • Si, J., et al. (2019). The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice. eLife. [Link]

  • Gault, C.R., Obeid, L.M., & Hannun, Y.A. (2019). Biosynthesis of Long Chain Base in Sphingolipids in animals, Plants and Fungi. Taylor & Francis Online. [Link]

  • Davis, D.L., et al. (2019). The ORMDL/Orm–serine palmitoyltransferase (SPT) complex is directly regulated by ceramide: Reconstitution of SPT regulation in isolated membranes. Journal of Biological Chemistry. [Link]

  • Millner, A. & Atilla-Gokcumen, G.E. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Ternes, P., et al. (2016). Substrate specificity, kinetic properties and inhibition by fumonisin B1 of ceramide synthase isoforms from Arabidopsis. Biochemical Journal. [Link]

  • Jenkins, R.W., et al. (2011). Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases. Pharmacological Research. [Link]

  • Wang, H., et al. (2021). Structural insights into the regulation of human serine palmitoyltransferase complexes. Nature Structural & Molecular Biology. [Link]

  • Ejsing, C.S., et al. (2015). Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring. Semantic Scholar. [Link]

  • Sasset, L., et al. (2025). The individual isoforms of ORMDL, the regulatory subunit of serine palmitoyltransferase, have distinctive sensitivities to ceramide. bioRxiv. [Link]

  • Bektas, M., et al. (2010). Sphingosine 1-Phosphate (S1P) Lyase Deficiency Increases Sphingolipid Formation via Recycling at the Expense of de Novo Biosynthesis in Neurons. Journal of Biological Chemistry. [Link]

  • Oyen, D., et al. (2018). ORMDL3 and Asthma: Linking Sphingolipid Regulation to Altered T Cell Function. Frontiers in Immunology. [Link]

  • Chaurasia, B. & Summers, S.A. (2022). ORMDL in metabolic health and disease. Frontiers in Endocrinology. [Link]

  • Skácel, J., et al. (2021). Pharmacological inhibitors of sphingolipid metabolism. ResearchGate. [Link]

  • Bedia, C., et al. (2006). Inhibitors of sphingolipid metabolism enzymes. Current Medicinal Chemistry. [Link]

  • de la Cruz, L., et al. (2016). Tools for the analysis of metabolic flux through the sphingolipid pathway. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Luttgeharm, M., et al. (2022). Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis. Frontiers in Plant Science. [Link]

  • Sasset, L., et al. (2025). Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase. The FASEB Journal. [Link]

  • Lowther, J., et al. (2012). Structural, mechanistic and regulatory studies of serine palmitoyltransferase. Biochemical Society Transactions. [Link]

  • Gable, K., et al. (2013). The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin. Biochemistry. [Link]

  • King, M.W. (2026). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. [Link]

  • Aryal, B., et al. (2023). Dynamic Metabolic Flux Analysis Amidst Data Variability: Sphingolipid Biosynthesis Case Study in Arabidopsis thaliana. DigitalCommons@UNL. [Link]

  • Tidhar, R. & Futerman, A.H. (2013). Mammalian Ceramide Synthases. Frontiers in Cell and Developmental Biology. [Link]

  • Kumar, A. & Saba, J.D. (2009). Truth and consequences of sphingosine-1-phosphate lyase. Journal of Lipid Research. [Link]

  • Sullards, M.C. & Merrill, A.H. Jr. (2011). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Comprehensive Natural Products II. [Link]

  • Millner, A., et al. (2025). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. [Link]

  • Van Brocklyn, J.R. & Williams, J.B. (2004). Point-Counterpoint of Sphingosine 1-Phosphate Metabolism. Circulation Research. [Link]

  • Gorska, M., et al. (2023). Elevated sphingosine-1-phosphate lyase leads to increased metabolism and reduced survival in adrenocortical carcinoma. European Journal of Endocrinology. [Link]

  • Gorden, B.H., et al. (2011). Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry. Journal of Lipid Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing C12 dihydro sphingomyelin with other chain length internal standards

Title: Comparative Guide: C12 Dihydro Sphingomyelin vs. Alternative Chain Length Internal Standards in Lipidomics Introduction In quantitative sphingolipidomics, the selection of an appropriate internal standard (IS) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: C12 Dihydro Sphingomyelin vs. Alternative Chain Length Internal Standards in Lipidomics

Introduction

In quantitative sphingolipidomics, the selection of an appropriate internal standard (IS) is the cornerstone of assay reliability. Internal standards are required to correct for variations in extraction efficiency, matrix-induced ion suppression, and mass spectrometer fluctuations. Because synthesizing a stable isotope-labeled standard for every endogenous sphingolipid is analytically impossible and cost-prohibitive, researchers rely on unnatural chain-length analogs[1].

This guide objectively compares C12 dihydro sphingomyelin (C12 dhSM) and C12 sphingomyelin (C12 SM) against odd-chain (C17/C19) and ultra-long-chain (C25) alternatives, providing actionable methodologies and field-proven insights for drug development and lipidomic profiling.

Mechanistic Evaluation of Chain Length in LC-MS/MS

Causality in Chromatographic Behavior In reversed-phase liquid chromatography (RP-LC), retention time is dictated by the hydrophobicity of the lipid's acyl chain and sphingoid backbone. Endogenous mammalian sphingomyelins typically feature C16 to C24 acyl chains attached to a d18:1 (sphingosine) or d18:0 (sphinganine) base[2].

  • C12 Analogs (e.g., C12 dhSM, C12 SM): By utilizing a truncated 12-carbon acyl chain, these standards elute significantly earlier than the bulk of endogenous long-chain sphingolipids[3]. This early elution is highly advantageous: it prevents the high-concentration IS signal from causing ion suppression in the critical retention window of endogenous analytes. However, because they elute in a different solvent composition, they may not perfectly mimic the matrix effects experienced by very late-eluting species (like C24:0 SM).

  • Odd-Chain Analogs (C17/C19): Mammalian cells predominantly synthesize D-erythro sphingosines with C18 and C20 bases, making C17 and C19 odd-chain bases virtually absent in natural samples[2]. These standards elute very close to endogenous C18 species, ensuring they experience nearly identical matrix effects during electrospray ionization (ESI).

  • Ultra-Long-Chain Analogs (C25): Originally included in early LIPID MAPS cocktails, C25-Ceramide was found to undergo in-source dehydration in certain mass spectrometers (e.g., ABI 3000). The M+2 13 C isotopologue of this dehydration product (m/z 648.9/264.4) isobarically interfered with endogenous C24:1-Ceramide[4]. Consequently, shorter analogs like C12 are now preferred to avoid high-mass spectral overlap[4].

Quantitative Data Presentation

Table 1: Performance Comparison of Sphingolipid Internal Standards

Standard TypeExample CompoundsChromatographic Elution (RP-LC)Matrix Effect SimilarityCost & AvailabilityAnalytical Caveats
Short-Chain C12 dhSM, C12 SM, C12 CerEarly (Well-separated)ModerateHighly accessible, cost-effectiveMay not perfectly mimic ionization suppression of late-eluting C24 species.
Odd-Chain Base C17-Sphingosine, C17-S1PNear Co-elutionHighAccessible (LIPID MAPS mixes)Minor natural occurrence in some bacteria/fungi[2].
Ultra-Long Chain C25 CeramideLate ElutionHighPhased out of some mixesProne to in-source dehydration interfering with C24:1 species[4].
Stable Isotope d5-C18 SM, 13 C-CerExact Co-elutionPerfectHigh cost, limited speciesThe absolute gold standard, but impractical for broad "omic" coverage[1][2].

Logical Framework & Workflow Diagrams

IS_Selection IS Sphingolipid Internal Standard Selection C12 C12 Analogs (e.g., C12 dhSM, C12 SM) IS->C12 Short-chain substitution OddChain Odd-Chain Analogs (e.g., C17/C19 bases) IS->OddChain Unnatural backbone Isotope Stable Isotope Labeled (e.g., d5, 13C) IS->Isotope Mass shift C12_Pros Pros: Broad class coverage, Avoids isobaric overlap C12->C12_Pros C12_Cons Cons: Early elution alters matrix effect profile C12->C12_Cons Odd_Pros Pros: Near co-elution, Low endogenous background OddChain->Odd_Pros Odd_Cons Cons: Slight RT shift, Minor natural occurrence OddChain->Odd_Cons Iso_Pros Pros: Exact co-elution, Identical ionization Isotope->Iso_Pros Iso_Cons Cons: High cost, Impractical for all species Isotope->Iso_Cons

Logical framework for selecting sphingolipid internal standards.

Workflow Sample 1. Biological Sample (Plasma/Cells) Spike 2. Spike IS Cocktail (C12 dhSM, C17 bases) Sample->Spike Extract 3. Single-Phase Extraction (Butanol/MeOH) Spike->Extract LC 4. RP-LC Separation (C18 Column) Extract->LC MS 5. ESI-MS/MS (MRM/PRM mode) LC->MS

Step-by-step experimental workflow for quantitative sphingolipidomics.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following protocol utilizes a single-phase extraction method. Traditional two-phase MTBE (Methyl tert-butyl ether) extractions exhibit poor recovery for highly polar sphingoid bases (like sphingosine-1-phosphate)[5]. A single-phase approach guarantees uniform recovery across both the C12 dhSM internal standard and endogenous species.

Step 1: Internal Standard Cocktail Preparation

  • Procure a certified sphingolipid internal standard cocktail (e.g., LIPID MAPS Sphingolipid Mix II, which replaces C25-Cer with alternatives to prevent in-source fragmentation issues)[3][4].

  • Ensure the mix contains C12 dhSM (or C12 SM) for sphingomyelin quantification, alongside C17-sphingosine for base quantification.

  • Dilute the stock in ethanol to a working concentration of 25 µM[3].

Step 2: Sample Spiking (Crucial Causality Step)

  • Aliquot 50 µL of plasma or 1×106 cells into a glass vial.

  • Immediate Spiking: Add 20 µL of the IS working solution directly to the sample before any solvent addition[4]. Reasoning: Spiking before extraction ensures the C12 dhSM standard undergoes the exact same degradation, binding, and partitioning as the endogenous sphingomyelins, allowing it to mathematically correct for extraction losses.

Step 3: Single-Phase Extraction

  • Add 150 µL of 1-Butanol/Methanol (1:1, v/v) to the spiked sample.

  • Vortex vigorously for 30 seconds, then sonicate in a water bath for 15 minutes at room temperature.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant (containing the extracted lipids) to a clean LC vial. Self-Validation: The absence of a biphasic layer prevents the accidental loss of polar sphingolipids at the aqueous-organic interface[5].

Step 4: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Use a gradient of Water/Acetonitrile/Formic Acid (Mobile Phase A) and Isopropanol/Acetonitrile/Formic Acid (Mobile Phase B).

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific fragmentation of sphingomyelins. In positive mode, sphingomyelins (including C12 dhSM) cleave at the 1-position, retaining the charge on the phosphorylcholine headgroup to yield a dominant m/z 184 product ion[4].

    • C12 SM transition: m/z 465.3 184.1

    • C12 dhSM transition: m/z 467.3 184.1

    • Endogenous C16 SM transition: m/z 703.6 184.1

References

  • Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC. nih.gov.
  • LIPID MAPS Mass Spectrometry Internal Standards for - Avanti Polar Lipids. avantiresearch.com.
  • Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics - Cayman Chemical. caymanchem.com.
  • Lipidomic analysis of sphingolipids (and precursor fatty acyl-CoA's) - LIPID MAPS. lipidmaps.org.
  • Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC. nih.gov.
  • Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma - Preprints.org. preprints.org.

Sources

Comparative

Cross-validation of different quantification methods for sphingolipids

An In-Depth Guide to the Cross-Validation of Sphingolipid Quantification Methods A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals The intricate roles of sphingolipids in cel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Validation of Sphingolipid Quantification Methods

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The intricate roles of sphingolipids in cellular signaling, membrane architecture, and disease pathogenesis have positioned them as critical targets in biomedical research and drug development. From their function as structural components to their activity as signaling molecules in apoptosis, inflammation, and cell proliferation, the ability to accurately quantify these lipids is paramount. However, the structural diversity and complex metabolism of sphingolipids present significant analytical challenges.

This guide provides a comprehensive cross-validation of the predominant methodologies for sphingolipid quantification. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish the principles of self-validating systems, and ground our discussion in authoritative, field-proven data. Our objective is to empower you, the researcher, to select and validate the optimal analytical strategy for your specific scientific inquiry.

The Central Hub: Ceramide and Sphingolipid Metabolism

To appreciate the nuances of quantification, one must first understand the metabolic landscape. Ceramide sits at the heart of sphingolipid metabolism, serving as the precursor for the synthesis of more complex sphingolipids like sphingomyelin and glycosphingolipids, or being broken down into sphingosine, which can then be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P).

Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_Palmitoyl_CoA->KDS SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS GlcCer Glucosylceramide Ceramide->GlcCer GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation S1P->Degradation S1P Lyase

Caption: Simplified overview of the ceramide-centric sphingolipid metabolic pathway.

I. The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for sphingolipid analysis, offering unparalleled specificity and sensitivity, and the ability to quantify dozens of species in a single run.[1][2] The technique's power lies in its combination of physical separation (LC) and mass-based detection (MS/MS), which allows for the resolution of structurally similar molecules.[3]

The Causality Behind the LC-MS/MS Workflow

The robustness of an LC-MS/MS method is not merely in the instrument but in a meticulously validated workflow where each step is designed to maximize recovery and minimize analytical variance.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Plasma, Tissue, Cells) IS_Spike 2. Internal Standard (IS) Spiking Homogenization->IS_Spike Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) IS_Spike->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 6. LC Separation (e.g., C18 Reverse Phase) Reconstitution->LC_Separation Ionization 7. Ionization (ESI+) LC_Separation->Ionization MS_Detection 8. MS/MS Detection (MRM Mode) Ionization->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Quantification 10. Quantification (Analyte/IS Ratio) Integration->Quantification Validation 11. Data Validation (QC Samples) Quantification->Validation

Caption: Standardized experimental workflow for LC-MS/MS-based sphingolipidomics.

Experimental Protocol: LC-MS/MS Quantification of Ceramides

This protocol is a representative example for quantifying ceramide species in human plasma and has been validated according to FDA guidelines.[4][5]

1. Sample Preparation & Extraction:

  • Rationale: The goal is to efficiently extract lipids while removing interfering substances like proteins. The choice of extraction method is critical; while classic Folch or Bligh and Dyer methods provide excellent recovery, simpler protein precipitation with methanol can be effective for high-throughput applications.[6][7][8]
  • Step 1: To a 50 µL plasma sample, add 10 µL of an internal standard (IS) mixture in methanol. A typical IS would be a suite of stable isotope-labeled or non-physiological odd-chain sphingolipids (e.g., C17:0-Ceramide) to cover each lipid class.[9][10] This step is the cornerstone of self-validation; the IS corrects for variability in extraction and instrument response.
  • Step 2: Add 2 mL of a 1:2 (v/v) chloroform/methanol mixture. Vortex vigorously for 1 minute.[5]
  • Step 3: Add 0.5 mL of chloroform, vortex, then add 0.5 mL of water and vortex again to induce phase separation.
  • Step 4: Centrifuge at 3,500 x g for 15 minutes. Carefully collect the lower organic phase.[5]
  • Step 5: Dry the organic phase under a stream of nitrogen gas.
  • Step 6: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile/water with 0.1% formic acid).

2. LC Separation:

  • Rationale: Chromatographic separation is essential to resolve isomeric and isobaric species (e.g., different fatty acyl chain variants) and to reduce ion suppression in the mass spectrometer.[3][11] A reversed-phase C18 column is commonly used to separate lipids based on hydrophobicity.[12][13]
  • Column: Waters ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 µm).[5][13]
  • Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).[5]
  • Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v).[5]
  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic, long-chain species. A total run time can be as short as 5-9 minutes for targeted analysis.[4][5]
  • Flow Rate: 0.4 mL/min.

3. MS/MS Detection:

  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity. A precursor ion (the intact lipid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[14]
  • Ionization: Electrospray Ionization in positive mode (ESI+).
  • MRM Transitions: For ceramides, a common fragmentation event is the loss of the fatty acyl chain, resulting in a product ion corresponding to the sphingoid base backbone (e.g., m/z 264 for a d18:1 sphingosine backbone).[15][16] Each ceramide species and its corresponding internal standard will have a unique precursor -> product ion transition programmed into the method.
  • Validation: The method must be validated for linearity, precision, accuracy, and stability. This is achieved by running a calibration curve prepared in a surrogate matrix (e.g., stripped plasma) and including quality control (QC) samples at low, medium, and high concentrations throughout the sample batch.[4]

II. Immunoassay-Based Approach: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput technique that relies on antibody-antigen recognition to quantify a specific analyte. For sphingolipids, this typically involves a competitive assay format.

The ELISA Workflow: A Trade-off Between Throughput and Specificity

While lacking the multiplexing and structural resolution of LC-MS/MS, ELISA offers simplicity and high throughput for quantifying a single, specific sphingolipid target, such as S1P.[1][17]

cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_data Data Analysis Coat_Plate 1. Plate coated with Capture Antibody Add_Samples 2. Add Standards, Controls & Samples Coat_Plate->Add_Samples Add_Conjugate 3. Add HRP-conjugated Sphingolipid Add_Samples->Add_Conjugate Incubation 4. Incubate (Competition) Add_Conjugate->Incubation Wash 5. Wash Plate Incubation->Wash Add_Substrate 6. Add TMB Substrate Wash->Add_Substrate Stop_Reaction 7. Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance 8. Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Generate_Curve 9. Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc 10. Calculate Sample Concentration Generate_Curve->Calculate_Conc

Caption: Workflow for a competitive ELISA used in sphingolipid quantification.

Experimental Protocol: S1P Competitive ELISA

1. Principle of the Assay (Self-Validation):

  • This is a competitive immunoassay. The microplate wells are coated with an antibody specific to S1P. When the sample is added along with a fixed amount of enzyme-conjugated S1P (e.g., HRP-S1P), the native S1P in the sample competes with the conjugated S1P for binding to the antibody. The more S1P in the sample, the less conjugated S1P will bind. The signal is therefore inversely proportional to the concentration of S1P in the sample.[18] A standard curve is essential for quantification.[17]

2. Assay Procedure:

  • Step 1: Add 50 µL of standards, QC samples, and unknown samples to the appropriate wells of the antibody-coated microplate.
  • Step 2: Add 50 µL of HRP-conjugated S1P to each well.
  • Step 3: Incubate for 1-2 hours at 37°C.
  • Step 4: Aspirate and wash the plate 3-5 times with the provided wash buffer. This step removes unbound reagents.
  • Step 5: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark. A blue color will develop.
  • Step 6: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
  • Step 7: Read the optical density (OD) at 450 nm within 10 minutes.

3. Data Analysis:

  • Calculate the average OD for each set of standards, controls, and samples.
  • Generate a standard curve by plotting the mean OD for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
  • Interpolate the concentrations of the unknown samples from this standard curve.

III. Comparative Analysis: Choosing Your Method

The optimal method is dictated by the research question. Do you need a comprehensive profile of 30+ sphingolipids to understand metabolic flux, or do you need to screen 500 samples for a single biomarker? The answer determines whether the depth of LC-MS/MS or the breadth of ELISA is more appropriate.

Performance Characteristics at a Glance
FeatureLC-MS/MSELISAHPLC-FLD/ELSD
Specificity Very High (distinguishes isomers/isobars)[1]High (antibody-dependent, potential cross-reactivity)[1]Moderate (co-elution possible)
Sensitivity Very High (pg/mL to low ng/mL)[10][12]High (ng/mL range)[17]Low to Moderate
Multiplexing Excellent (dozens of analytes simultaneously)[5][7]Single analyte per assayLimited
Throughput Moderate (5-20 min/sample)[4][10]High (multiple 96-well plates/day)[1]Moderate
Quantitative Accuracy High (with proper internal standards)[1]Moderate to High (dependent on standard curve quality)[1]Moderate (semi-quantitative with ELSD)
Structural Info Yes (fragmentation patterns)[15]NoNo
Instrumentation Cost Very HighLow (plate reader)Moderate
Cost per Sample Moderate to HighLowLow to Moderate
Required Expertise HighLowModerate

Conclusion: An Integrated Approach to Validation

In the field of sphingolipid analysis, no single method is universally superior. The true power lies in understanding the strengths and limitations of each and, in some cases, using them orthogonally for cross-validation. For instance, a biomarker discovered via a comprehensive LC-MS/MS screen could be developed into a high-throughput ELISA for large-scale clinical validation.

As a senior scientist, my primary advice is this: your data is only as good as your validation. A robust, self-validating protocol, complete with internal standards, calibration curves, and quality controls, is not an optional extra—it is the bedrock of trustworthy and reproducible science. By understanding the causality behind each step of these complex workflows, researchers can confidently generate accurate and meaningful data, accelerating our understanding of sphingolipid biology and its role in human health and disease.

References

  • Comparison of different methods for sphingolipid extraction. ResearchGate. Available from: [Link]

  • Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry. Available from: [Link]

  • Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry. Available from: [Link]

  • Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. Available from: [Link]

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available from: [Link]

  • Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry. Available from: [Link]

  • The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology. Available from: [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. Available from: [Link]

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available from: [Link]

  • Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of the Chinese Chemical Society. Available from: [Link]

  • Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. Methods in Molecular Biology. Available from: [Link]

  • The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. ResearchGate. Available from: [Link]

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Plant growth, sphingolipid extraction, and sphingolipid analysis by mass spectrometry. protocols.io. Available from: [Link]

  • Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis. Available from: [Link]

  • LIPID MAPS Mass Spectrometry Internal Standards. Avanti Polar Lipids. Available from: [Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods. Available from: [Link]

  • Analyzing Sphingolipids in Human Tissues. JoVE Journal. Available from: [Link]

  • A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids. Analytical Chemistry. Available from: [Link]

  • Extraction and Quantification of Sphingosine 1-Phosphate (S1P). Bio-protocol. Available from: [Link]

  • Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. Metabolites. Available from: [Link]

  • Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Metabolites. Available from: [Link]

  • Profiling of Glycosphingolipids with SCDase Digestion and HPLC-FLD-MS. ChemRxiv. Available from: [Link]

  • A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications. Metabolomics. Available from: [Link]

  • A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids. ResearchGate. Available from: [Link]

  • Sphingosine-1-Phosphate (S1P) ELISA Kit. Biomatik. Available from: [Link]

  • Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Available from: [Link]

  • A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. International Journal of Molecular Sciences. Available from: [Link]

  • A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids. Analytical Chemistry. Available from: [Link]

  • Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. ResearchGate. Available from: [Link]

  • Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Metabolic Syndrome. Available from: [Link]

  • HPLC Quantification of Sphingolipids in Soybeans With Modified Palmitate Content. Journal of Agricultural and Food Chemistry. Available from: [Link]

Sources

Validation

A Comparative Guide to the Biological Activities of Sphinganine and Sphingosine Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of closely related molecules is paramount. This guide provides an in-depth, objective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of closely related molecules is paramount. This guide provides an in-depth, objective comparison of the biological activities of sphinganine and sphingosine derivatives, supported by experimental data. We will delve into the structural distinctions that govern their functions, compare their impacts on critical cellular processes like apoptosis, and provide detailed protocols for their evaluation.

Introduction: The Structural Nuance Dictating Cellular Fate

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The two most common sphingoid bases in mammals are sphinganine (also known as dihydrosphingosine) and sphingosine. The critical difference between these two molecules lies in a single structural feature: sphingosine possesses a 4,5-trans double bond, whereas sphinganine is fully saturated. This seemingly minor variation has profound implications for their biological activities and the functions of their subsequent derivatives.

These molecules are key players in the "sphingolipid rheostat," a signaling balance that determines a cell's fate—-whether it survives and proliferates or undergoes programmed cell death (apoptosis).[1] Generally, ceramide and sphingosine are considered pro-apoptotic, while sphingosine-1-phosphate (S1P) is a pro-survival molecule.[2][3] Sphinganine and its derivatives also participate in this rheostat, often with distinct and sometimes opposing effects compared to their sphingosine counterparts.

Caption: Simplified overview of sphingolipid metabolism highlighting the relationship between sphinganine and sphingosine.

Comparative Biological Activities

The presence or absence of the 4,5-trans double bond fundamentally alters the conformation and physicochemical properties of these sphingolipids, which in turn dictates their interactions with enzymes and receptors, leading to divergent biological outcomes.

Apoptosis: A Tale of Two Sphingoid Bases

Both sphinganine and sphingosine are generally considered to be inducers of apoptosis. However, experimental evidence suggests that their potencies can differ.

A comparative study on transformed tumorigenic human breast epithelial cells revealed that sphinganine is more potent than sphingosine in inhibiting growth and inducing apoptosis . The half-maximal inhibitory concentration (IC50) for sphinganine was found to be 4 µM, whereas for sphingosine it was 6.4 µM.[4] At higher concentrations (8-10 µM), both sphingoid bases were shown to arrest the cell cycle at the G2/M phase.[4]

CompoundCell LineAssayIC50 ValueReference
Sphinganine Transformed tumorigenic Type I HBECGrowth Inhibition4 µM[4]
Sphingosine Transformed tumorigenic Type I HBECGrowth Inhibition6.4 µM[4]

Table 1: Comparative IC50 values of sphinganine and sphingosine in human breast epithelial cells.

The pro-apoptotic signaling of sphingosine involves its ability to induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[5] While sphinganine also induces apoptosis, the precise signaling pathways can differ.

N-Acyl Derivatives: The Critical Role of the Double Bond in Ceramides

When sphinganine and sphingosine are N-acylated with a fatty acid, they form dihydroceramides and ceramides, respectively. Here, the presence of the 4,5-trans double bond in ceramides is of paramount importance for their pro-apoptotic activity.

Multiple studies have demonstrated that while ceramides are potent inducers of apoptosis, dihydroceramides are largely inactive in this regard .[6] This suggests that the double bond is crucial for the biological activity of ceramides in the context of apoptosis. The structural rigidity imparted by the double bond in ceramides is thought to be necessary for the formation of membrane channels and platforms that facilitate apoptotic signaling. Dihydroceramides, lacking this feature, are unable to effectively induce these membrane alterations.[7]

Phosphorylated Derivatives: A Divergence in Signaling

Sphinganine and sphingosine can be phosphorylated by sphingosine kinases (SphKs) to form sphinganine-1-phosphate (DHS1P) and sphingosine-1-phosphate (S1P), respectively. S1P is a well-established pro-survival and pro-proliferative signaling molecule that acts through a family of five G protein-coupled receptors (S1P1-5).[8]

While DHS1P can also bind to S1P receptors, its signaling output is not identical to that of S1P. In fact, in some cellular contexts, DHS1P can have opposing effects. For instance, DHS1P has been shown to antagonize some of the pro-survival effects of S1P. Although DHS1P can bind to S1P receptors, it may not be as effective at activating all downstream signaling pathways, such as those involved in cell survival and proliferation.

Receptor SubtypeS1P (EC50/Ki)DHS1P (EC50/Ki)Reference
S1P1 ~0.4 nM (EC50)~1.5 nM (EC50)
S1P2 ~5 nM (EC50)~20 nM (EC50)
S1P3 ~1 nM (EC50)~3 nM (EC50)
S1P4 ~30 nM (EC50)~100 nM (EC50)
S1P5 ~1 nM (EC50)~2 nM (EC50)

Table 2: Comparative binding affinities of S1P and DHS1P for S1P receptors (representative values). Note: Specific values can vary depending on the assay system and cell type.

Caption: Differential signaling outcomes of S1P versus DHS1P through S1P receptors.

Experimental Protocols

To aid researchers in their comparative studies, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of sphinganine and sphingosine derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well microplate

  • Cells of interest

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sphinganine or sphingosine derivatives for the desired time period. Include a vehicle control.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][9]

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Incubate the plate for an additional 15 minutes to 4 hours, with gentle shaking, to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide is used to differentiate between apoptotic and necrotic cells.

Materials:

  • Flow cytometer

  • Cells of interest

  • 1X PBS

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

Procedure:

  • Induce apoptosis in your cells by treating them with the sphinganine or sphingosine derivatives. Include both positive and negative controls.

  • Harvest the cells (including any floating cells) and wash them with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6]

Sources

Comparative

Comparative Guide to Sphingolipidomic Profiling: Analytical Workflows and Cell Line Phenotyping

As a Senior Application Scientist, I frequently encounter a critical bottleneck in translational lipidomics: the assumption that all lipid extraction methods yield equivalent biological insights. They do not.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in translational lipidomics: the assumption that all lipid extraction methods yield equivalent biological insights. They do not. Sphingolipids are not merely inert structural components of the lipid bilayer; they are highly bioactive signaling molecules that dictate cell fate.

This guide provides an objective, data-driven comparison of analytical workflows for profiling sphingolipids in divergent cell lines, specifically focusing on the methodological causality required to generate self-validating, reproducible data.

The Biological Imperative: The Sphingolipid Rheostat

Before optimizing an analytical workflow, we must understand the physicochemical diversity of our targets. The "sphingolipid rheostat" is a dynamic metabolic network that balances pro-apoptotic molecules (like ceramides) against mitogenic, pro-survival molecules (like sphingosine-1-phosphate, S1P). Profiling these shifts in cell lines—such as comparing luminal A (MCF-7) to triple-negative (MDA-MB-231) breast cancer models—provides critical insights into tumor progression and drug resistance[1].

SphingolipidPathway Serine Serine + Palmitoyl-CoA dhCer Dihydroceramide Serine->dhCer de novo synthesis Ceramide Ceramide (Pro-Apoptotic) dhCer->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase

Figure 1: The Sphingolipid Rheostat and key metabolic interconversions dictating cell fate.

Comparative Analysis of Lipid Extraction Alternatives

To accurately map the rheostat, the extraction method must efficiently partition both highly hydrophobic species (e.g., very-long-chain ceramides) and polar metabolites (e.g., S1P). Traditional methods often fail to capture this spectrum uniformly.

The Alternatives
  • Bligh-Dyer (Chloroform/Methanol): The historical gold standard. It utilizes a biphasic system where lipids partition into the lower chloroform layer. The Flaw: Accessing the lower phase requires the pipette to pass through the aqueous phase and a dense protein disk, introducing severe contamination risks and rendering it incompatible with automated high-throughput systems[2].

  • MTBE (Methyl tert-butyl ether): A modern alternative that forms a biphasic system where the lipid-rich organic layer sits at the top, avoiding the protein disk[2]. The Flaw: While excellent for general lipidomics, MTBE can exhibit lower recovery rates for specific polar lysolipids and certain sphingolipid classes compared to targeted methods[3].

  • BUME (Butanol/Methanol): Utilizes 1-butanol and methanol to yield the organic phase as the upper layer. The Advantage: BUME demonstrates superior recovery for sphingolipids. In comparative studies using small biological samples (<1x10^6 cells), BUME extraction was shown to be up to 80% more effective than traditional chloroform/methanol extractions at 48°C[4].

Quantitative Comparison
Extraction MethodSolvent SystemOrganic Phase PositionAutomation CompatibilityRelative Sphingolipid RecoveryKey Limitations
Bligh-Dyer Chloroform / Methanol / WaterBottomPoorBaseline (100%)High toxicity; protein disk contamination[2].
MTBE MTBE / Methanol / WaterTopExcellent~85-95%Lower recovery for certain polar lipids[3].
BUME Butanol / Methanol / Heptane / Ethyl AcetateTopExcellentUp to 180% (vs. Bligh-Dyer)Requires multi-step solvent addition[4].

Self-Validating BUME LC-MS/MS Protocol

To ensure scientific integrity, a protocol must be self-validating. The following workflow utilizes BUME extraction coupled with Reversed-Phase LC-MS/MS, engineered specifically to eliminate matrix-induced artifacts.

Workflow Harvest 1. Cell Quenching Spike 2. ISTD Spike Harvest->Spike Extract 3. BUME Extraction Spike->Extract LC 4. C18 LC Separation Extract->LC MS 5. QQQ MRM Detection LC->MS

Figure 2: Optimized BUME LC-MS/MS workflow for self-validating sphingolipidomics.

Step-by-Step Methodology & Causality
  • Cell Quenching and Harvesting: Wash 1x10^6 cells with ice-cold PBS and snap-freeze. Causality: Sphingolipid metabolism is rapid. Cold quenching prevents artifactual ceramide generation by stress-induced endogenous sphingomyelinases during the harvesting process.

  • Internal Standard (ISTD) Spike: Add a cocktail of stable-isotope labeled standards (e.g., d18:1/17:0 Ceramide, d18:1/17:0 S1P) directly to the cell pellet before solvent addition. Causality: This is the core of a self-validating system. Spiking before extraction corrects for variable extraction efficiencies and matrix-induced ion suppression during electrospray ionization (ESI), ensuring absolute quantification.

  • BUME Extraction: Add 300 µL of Butanol:Methanol (3:1). Vortex for 1 minute. Add 150 µL of Heptane:Ethyl Acetate (3:1) and 150 µL of 1% acetic acid in water. Centrifuge at 4000 x g for 10 minutes. Causality: Butanol highly efficiently disrupts lipid-protein complexes. The subsequent solvent addition creates a biphasic system where the lipid-rich layer is on top, eliminating pipette contamination from the protein interphase[2].

  • Upper Phase Collection & Drying: Transfer the upper organic phase to a new vial and evaporate under a gentle stream of nitrogen. Reconstitute in LC starting mobile phase.

  • LC-MS/MS Analysis: Inject onto a Reversed-Phase C18 column coupled to a Triple Quadrupole (QQQ) mass spectrometer. Causality: C18 chromatography resolves isobaric species (differing only in acyl chain length or double bond position) prior to ionization[5]. The QQQ operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity by targeting precursor-to-product ion transitions (e.g., monitoring the m/z 264.2 product ion specific to the d18:1 sphingoid backbone)[5].

Case Study: MCF-7 vs. MDA-MB-231 Phenotyping

Applying this optimized, high-recovery workflow to breast cancer cell lines reveals profound phenotypic differences that are often masked by inferior extraction methods.

When comparing MCF-7 (Luminal A, non-metastatic) to MDA-MB-231 (Triple-Negative, highly metastatic) cells, distinct sphingolipid profiles emerge[1]. MDA-MB-231 cells demonstrate uniquely dysregulated Ceramide Kinase (CERK) activity, shifting the metabolic balance toward ceramide-1-phosphate, a potent pro-migratory signaling molecule[1].

Accurate quantification of these low-abundance, highly polar phosphorylated sphingolipids is heavily dependent on the extraction method. Traditional chloroform-based methods often leave polar sphingolipids trapped in the aqueous phase or the protein interphase. By utilizing the BUME method, which efficiently partitions these polar species into the upper organic layer[2][4], researchers can confidently validate the subtle rheostat shifts driving metastatic phenotypes.

References

  • Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8EV_7HTQd-ShUfZ13uddf3edwYQEVPdvd4ZCXFT3mylLeGimGPlMg6sHe0twZZMYV9eUyGsonxbqv22FkdICrWgLkQl2aaUqfjrYKNjQ6M0gerPfFdOpJ47HUPkQvuJI4fe0rxIt5gRrkA5LY2N2odfdpTt6JuCRk09dOKzDPVof7ydOxLuofbUVohjjTm6ujc2qpxeqKCYWK5Hh-5LqdoZP6fufRUm8YXIHizS0Bwv1U1v09BsgP6r7yq1HxQkJj6yeGLUU8PDTaA0V1TTmSKfr5FywcWhAUIpesRJAy3-3Nyu10dy_wHB-o4icXVg==]
  • Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn8TPgRrRibYNH72TftcwcIEpcjMNpDeBM9BfrVs7Y1GtlXOBQiBWYrYdfRAWhTp62ceNAzrzpoGQ_Fs9h9sJSF-ZmNsvEkPSzd4xXSJ5m-XEnYACp72hyvvvMn_rQMyTZiAkMa0nuE9LbZeE=]
  • The Critical Impact of Sphingolipid Metabolism in Breast Cancer Progression and Drug Response. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzlUwJxZ-RbfPPEBVpNgnDgY16u-G97Y9I7A8yrQVBfyzWP1bwDahuQwwV2ysozwQ3cCVY3fKtbgmX7ngLFieXgdTxPOBxfTyViLhFvWEwEULwlwhXzDgzXztreLMuQMLrA277Z3gQaS5o3rGmqVpxsVZDZOs96AsmJH7AKMVcgDo4_DjWQAX1uTuJ1vph6F-BRM3KtUq5FRqjrKWurUOq2zlowDix3jlMiLH_MyzxXYn6SnXleFe1Pe21LeQA83NbycQtWFjpqd02zGA=]
  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ6YTgC1lFDPGbv0Ur-2QH6sJ_oRtgmiuNmEqe_6QsUm3sW-55oogNErS0AIxbzQUoxn8DoYpIhqQ2X7l9vQaphNE8YjFwXAk_wN4PNj7tUcilerLzwn3r1wFHn7PzLaolJSc=]
  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1nvkeyznKAa2T_poWgFHoXK6JGjfb11m1gLzE2jQo1QOCfmnC4tesupnGVnzS_8KcLIR0VquKFBevz6iNXNCd7fPHQu7ipk9HuJI4S3JOVIDDWkh3-YpFJ3Xytu2e9BA2ztm1OHKGBVq2sdA=]

Sources

Validation

Accuracy and Precision of N-(dodecanoyl)-sphinganine-1-phosphocholine in Lipidomics: A Comparative Guide

As mass spectrometry-based lipidomics advances from qualitative profiling to absolute quantification, the selection of internal standards (IS) dictates the integrity of the resulting data. N-(dodecanoyl)-sphinganine-1-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry-based lipidomics advances from qualitative profiling to absolute quantification, the selection of internal standards (IS) dictates the integrity of the resulting data. N-(dodecanoyl)-sphinganine-1-phosphocholine—commonly designated as C12-dihydrosphingomyelin or d18:0/12:0-SM —has emerged as a critical synthetic standard for the precise quantification of complex sphingolipids[1].

This guide objectively evaluates the analytical performance of d18:0/12:0-SM, compares it against alternative internal standards, and provides a field-proven, self-validating protocol for its implementation in high-resolution lipidomics workflows.

Mechanistic Grounding: Why d18:0/12:0-SM?

To achieve true analytical accuracy, an internal standard must mimic the ionization behavior and extraction efficiency of the target analytes while remaining entirely distinct from endogenous biological molecules. d18:0/12:0-SM achieves this through two deliberate structural modifications:

  • The C12 Acyl Chain (Chromatographic Isolation): Endogenous mammalian sphingomyelins predominantly feature long or very-long acyl chains (e.g., C16:0, C18:0, C24:0, C24:1). By utilizing an unnaturally short 12-carbon acyl chain, d18:0/12:0-SM exhibits significantly reduced hydrophobicity. This causality ensures that the IS elutes much earlier during reversed-phase liquid chromatography (RPLC), completely avoiding isotopic overlap or ion suppression from the highly abundant endogenous SMs[1].

  • The d18:0 Sphinganine Backbone (Isobaric Distinctiveness): While the d18:1 (sphingosine) backbone is the most common in mammalian SMs, the d18:0 (sphinganine) backbone lacks the Δ4 -trans double bond. This 2-Da mass difference allows researchers to specifically track endogenous dihydrosphingomyelins (dhSMs) or measure sphingomyelin synthase (SMS) activity without baseline interference from the massive pool of d18:1 species[2].

Pathway SerPal Serine + Palmitoyl-CoA Sa Sphinganine (d18:0) SerPal->Sa SPT DHCer Dihydroceramide Sa->DHCer CerS DHSM Dihydrosphingomyelin (d18:0-SM) DHCer->DHSM SMS Cer Ceramide (d18:1) DHCer->Cer DES1 SM Sphingomyelin (d18:1-SM) Cer->SM SMS

De novo sphingolipid biosynthesis pathway highlighting dihydrosphingomyelin (d18:0-SM) generation.

Performance Metrics: Accuracy, Precision, and Linearity

The reliability of d18:0/12:0-SM has been rigorously validated in complex biological matrices, such as human cerebrospinal fluid (CSF) and plasma[3]. The table below summarizes the quantitative performance metrics of d18:0/12:0-SM when utilized in an untargeted LC-HRMS lipidomics platform.

Analytical ParameterValueClinical/Experimental Significance
Intra-assay Repeatability (RSD) 5.1%Demonstrates high precision for routine quantification, falling well below the FDA bioanalytical guideline threshold of 15%[3].
Retention Time Variation (RSD) 0.7%Excellent chromatographic stability ensures reliable feature alignment during automated data processing[3].
Linearity ( R2 ) 0.999Maintains a highly linear response across a wide dynamic range (10 to 1000 ng/mL), crucial for biological samples with high variance[3].
Extraction Recovery >90%Validates that the modified Bligh-Dyer biphasic extraction method efficiently partitions the standard into the organic phase without significant loss[3].

Comparative Analysis: d18:0/12:0-SM vs. Alternative Standards

When designing a lipidomics panel, researchers must choose between different classes of internal standards based on budget, target analytes, and required precision[4].

Featured18:0/12:0-SM (C12-dhSM)d18:1/12:0-SM (C12-SM)Stable Isotope-Labeled (SIL) SMs
Primary Use Case dhSM quantification, SMS activity assays[2].General SM quantification[1].Absolute quantification of specific SM species.
Backbone Sphinganine (d18:0)Sphingosine (d18:1)Endogenous (e.g., d18:1)
Cost-Effectiveness HighHighLow (Prohibitively expensive for large panels)
Isobaric Interference None (Unique m/z )None (Unique m/z )None (Mass shifted by deuterium/C13)
Matrix Effect Correction Excellent for early-eluting lipids.Excellent for early-eluting lipids.Perfect (Co-elutes exactly with target analyte).

Self-Validating Experimental Protocol: Sphingolipid Quantification

To guarantee data trustworthiness, the following protocol establishes a self-validating system. By spiking the d18:0/12:0-SM standard into the biological matrix prior to extraction, the workflow inherently corrects for both physical extraction losses and MS ion suppression caused by matrix effects[4].

Step-by-Step Methodology

Step 1: Preparation of the Internal Standard Cocktail

  • Prepare a master mix containing d18:0/12:0-SM at a concentration of 5 mg/mL in ethanol or methanol[4].

  • Causality: Using a centralized master mix reduces pipetting variance across large sample cohorts, ensuring that the denominator in your Analyte/IS ratio remains mathematically constant.

Step 2: Pre-Extraction Spiking (The Self-Validation Step)

  • Aliquot 100 µL of the biological sample (e.g., plasma, cell lysate, or CSF) into a glass vial.

  • Spike exactly 10 µL of the IS cocktail directly into the sample before adding any extraction solvents[3].

  • Causality: Any subsequent loss of lipids during phase separation or degradation will affect the endogenous lipids and the IS equally. The final ratio remains accurate, validating the extraction efficiency.

Step 3: Biphasic Lipid Extraction (Modified Bligh-Dyer)

  • Add 490 µL of Chloroform/Methanol (50:50, v/v) to the sample[3].

  • Vortex vigorously for 60 seconds, followed by probe sonication for 30 seconds to disrupt lipid-protein complexes[3].

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic (lower) and aqueous (upper) phases.

  • Carefully extract the lower organic phase and dry it under a gentle stream of nitrogen gas.

Step 4: LC-MS/MS Acquisition

  • Reconstitute the dried lipid pellet in 100 µL of Methanol:Isopropanol:Water (65:35:5, v/v)[4].

  • Inject onto a UHPLC system equipped with a C18 column (e.g., 2.1 mm x 50 mm) maintained at 60°C[3].

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For d18:0/12:0-SM, monitor the precursor-to-product ion transition corresponding to the loss of the phosphocholine headgroup ( m/z 184.1) in positive electrospray ionization (ESI+) mode[1].

Step 5: Data Processing

  • Calculate the peak area of endogenous SMs and divide by the peak area of the d18:0/12:0-SM internal standard to generate a relative response factor[4].

Workflow Sample Biological Sample Spike Spike IS Mix (d18:0/12:0-SM) Sample->Spike Extract Lipid Extraction Spike->Extract LC UHPLC Separation Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data

Step-by-step lipidomics workflow utilizing d18:0/12:0-SM as an internal standard for quantification.

Sources

Comparative

Introduction: The Challenge of Measuring a Class of Enigmatic Lipids

An Inter-Laboratory Guide to Sphingolipid Measurement: Towards Harmonized and Comparable Data For Researchers, Scientists, and Drug Development Professionals Sphingolipids, a complex class of lipids first named after the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Guide to Sphingolipid Measurement: Towards Harmonized and Comparable Data

For Researchers, Scientists, and Drug Development Professionals

Sphingolipids, a complex class of lipids first named after the enigmatic Sphinx, are no longer just structural components of cell membranes.[1][2] They are now recognized as critical signaling molecules involved in a vast array of cellular processes, from apoptosis and proliferation to inflammation and cell migration.[2][3][4] This central role in cell biology has positioned them as key targets and biomarkers in drug development and disease research. However, the inherent complexity and structural diversity of sphingolipids present significant analytical challenges.[5][6]

Inter-laboratory variability in sphingolipid quantification is a major hurdle to collaborative research and the validation of clinical biomarkers. Discrepancies in sample handling, extraction protocols, analytical platforms, and data processing can lead to inconsistent and often incomparable results. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of sphingolipid measurement protocols. It aims to dissect the sources of variability, explain the rationale behind experimental choices, and offer a framework for generating more robust and reproducible data across different laboratories.

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Enzyme-Linked Immunosorbent Assays (ELISA) have their niche applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for comprehensive sphingolipid analysis.[3][7][8][9] Its high sensitivity, specificity, and ability to quantify hundreds of individual molecular species in a single run make it the platform of choice for "sphingolipidomics."[2][3]

  • Specificity : LC-MS/MS provides three layers of identification: chromatographic retention time, precursor mass, and fragment ion masses, allowing for the confident identification of individual sphingolipid species, even distinguishing between isomers.[3]

  • Sensitivity : Modern mass spectrometers can detect sphingolipids at picomole to nanomole levels, which is crucial given their often low abundance in biological samples.[5]

  • Multiplexing : This technique allows for the simultaneous quantification of a wide range of sphingolipid classes, from simple sphingoid bases to complex glycosphingolipids, in a single analytical run.[9][10][11]

While powerful, the quality of LC-MS/MS data is highly dependent on the upstream and downstream protocols employed. The following sections will dissect these critical steps.

Critical Step 1: Sample Extraction – The Foundation of Accurate Measurement

The journey to accurate sphingolipid measurement begins with efficient and unbiased extraction from the biological matrix. No single protocol can extract all sphingolipid classes with equal efficiency due to their wide range of polarities, from the highly hydrophobic ceramides to the more water-soluble gangliosides.[6] The choice of extraction method is therefore a critical variable that can introduce significant bias.

A comparison of commonly used extraction methods reveals their respective strengths and weaknesses:

Protocol Primary Solvents Principle Advantages Disadvantages Best Suited For
Folch/Bligh & Dyer Chloroform, Methanol, WaterBiphasic liquid-liquid extraction. Lipids partition into the lower chloroform layer."Gold standard," well-established.Uses toxic chlorinated solvents, labor-intensive, may have lower recovery for some polar sphingolipids.[12]General lipidomics, but may require optimization for specific sphingolipid classes.
MTBE-based Methyl-tert-butyl ether (MTBE), Methanol, WaterBiphasic liquid-liquid extraction. Lipids partition into the upper MTBE layer.Safer alternative to chloroform, good recovery for many lipid classes.[13]Can be less efficient for highly polar sphingolipids.A good general-purpose alternative to Folch/Bligh & Dyer.
Butanol-based 1-Butanol, WaterSingle-phase extraction.Good recovery for a broad range of sphingolipids, including some polar species.[13][14]Can extract more non-lipid contaminants.Broad sphingolipid profiling.
Methanol-based MethanolSingle-phase protein precipitation and lipid extraction.Simple, rapid, and requires small sample volumes.[11][12]May be less efficient for very non-polar lipids compared to biphasic methods.High-throughput screening and analysis of small sample volumes.[11]

Key Insight: For inter-laboratory comparisons, the extraction protocol must be harmonized. A simple, robust, single-phase extraction using methanol offers a good balance of simplicity, speed, and broad sphingolipid coverage, making it a suitable candidate for standardization in large-scale studies.[11]

Experimental Protocol: A Harmonized Single-Phase Sphingolipid Extraction

This protocol is designed for simplicity and robustness, making it suitable for standardization across laboratories.

  • Sample Preparation : Start with a small sample volume (e.g., 10-50 µL of plasma or an equivalent amount of homogenized tissue or cell pellet).

  • Internal Standard Addition : To the sample, add a comprehensive cocktail of stable isotope-labeled internal standards (see next section for details). This step is non-negotiable and should occur before any extraction to account for variability in recovery.

  • Extraction : Add 9 volumes of ice-cold methanol (e.g., 90 µL for a 10 µL sample).

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation : Incubate the mixture at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifugation : Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and other debris.

  • Supernatant Collection : Carefully transfer the supernatant containing the extracted sphingolipids to a new tube.

  • Drying : Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/chloroform 1:1, v/v).

Critical Step 2: The Imperative of Internal Standards for Quantification

Quantitative mass spectrometry is not possible without the use of appropriate internal standards (IS).[15][16] These are typically stable isotope-labeled (e.g., containing ¹³C or ²H) versions of the analytes of interest.[5] They are added at a known concentration to each sample before extraction and serve to correct for variability in sample preparation, extraction efficiency, and instrument response.[5]

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing cluster_2 Rationale Sample Biological Sample (Analyte: Unknown Amount) IS_Addition Add Internal Standard (IS: Known Amount) Sample->IS_Addition Extraction Extraction IS_Addition->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak_Integration Integrate Peak Areas (Analyte & IS) LCMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte (Using Calibration Curve) Ratio_Calculation->Quantification Correction The IS experiences the same variability as the analyte. The ratio (Analyte/IS) remains constant, enabling accurate quantification. Ratio_Calculation->Correction

Caption: The role of internal standards in correcting for experimental variability.

A significant challenge in sphingolipidomics is the "one standard per class" strategy, where a single internal standard is used to quantify all species within a lipid class (e.g., one ceramide IS for all ceramides).[7][8] This approach can lead to inaccuracies because it doesn't account for differences in fragmentation efficiency and ionization response that can occur between species with different acyl chain lengths and saturation.[7]

Best Practice: While using an isotope-labeled standard for every single analyte is often impractical, it is crucial to use a representative panel of internal standards that cover the major sphingolipid classes. For the highest accuracy, it is recommended to use standards that are structurally as close as possible to the analytes being quantified.

Sphingolipid Class Recommended Internal Standard
SphingosineSphingosine-d7
SphinganineSphinganine-d7
Sphingosine-1-PhosphateSphingosine-1-Phosphate-d7
Sphinganine-1-PhosphateSphinganine-1-Phosphate-d7
Ceramide (Cer)Cer(d18:1/17:0) or a mix of deuterated ceramides (e.g., C16-d31, C18-d35, C24-d47)
Dihydroceramide (DHCer)DHCer(d18:0/17:0)
Sphingomyelin (SM)SM(d18:1/18:1-d9)
Glucosylceramide (GlcCer)GlcCer(d18:1/12:0)
Lactosylceramide (LacCer)LacCer(d18:1/12:0)

A selection of commonly used internal standards. Many of these are available commercially in pre-mixed cocktails, such as those developed by the LIPID MAPS consortium.[15][17]

Critical Step 3: LC-MS/MS Method – Optimizing Separation and Detection

The analytical method itself is a source of potential variability. Key parameters must be clearly defined and harmonized for inter-laboratory studies.

  • Liquid Chromatography : Reversed-phase chromatography is most commonly used for sphingolipid analysis. A C18 or C8 column can provide good separation of different sphingolipid classes and species.[18][19] The choice of mobile phases (typically water/acetonitrile/methanol with additives like formic acid or ammonium formate) and the gradient elution profile will determine the separation efficiency.[10][18]

  • Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode is suitable for most sphingolipids.[15] Dynamic Multiple Reaction Monitoring (dMRM) is the preferred acquisition mode for targeted quantification. It offers the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[10]

Parameter Typical Setting Rationale
LC Column Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good separation based on hydrophobicity (acyl chain length).[18][19]
Mobile Phase A Water with 0.1-0.2% Formic Acid and 2-5 mM Ammonium FormateAqueous phase for gradient elution. Additives promote ionization.[10][18]
Mobile Phase B Acetonitrile/Methanol with 0.1-0.2% Formic AcidOrganic phase for gradient elution.[10][18]
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Ionization Mode ESI PositiveMost sphingolipids ionize efficiently as [M+H]⁺.
Acquisition Mode Dynamic Multiple Reaction Monitoring (dMRM)Maximizes sensitivity and specificity by monitoring specific transitions only when the analyte is expected to elute.[10]
Collision Energy Optimized for each compoundThe energy required to fragment the precursor ion into a specific product ion must be determined empirically for each sphingolipid.

Critical Step 4: Data Processing and Normalization

Raw data from the mass spectrometer must undergo several processing steps, including peak integration, calibration, and normalization, to yield meaningful biological results. Each of these steps can introduce variability.

Data normalization is a critical step to correct for systematic, non-biological variation between samples.[20][21] This can arise from inconsistencies in sample amount, extraction, or instrument drift.

Sources

Validation

Comparative Guide: The Differential Effects of Ca²⁺ on Sphingomyelin and Dihydrosphingomyelin

Executive Summary Understanding lipid-ion interactions is critical for advancing liposomal drug delivery, modeling lipid rafts, and investigating ocular pathologies. Sphingomyelin (SM) and its saturated analog, dihydrosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding lipid-ion interactions is critical for advancing liposomal drug delivery, modeling lipid rafts, and investigating ocular pathologies. Sphingomyelin (SM) and its saturated analog, dihydrosphingomyelin (DHSM), are major structural components of mammalian cell membranes. While structurally similar, their divergent responses to calcium (Ca²⁺) fundamentally alter membrane biophysics, phase transition thermodynamics, and interfacial hydration. This guide provides an authoritative, data-driven comparison of how Ca²⁺ interacts with SM versus DHSM, supported by validated experimental workflows.

Structural Foundations & Interfacial Biophysics

The biophysical divergence between SM and DHSM stems from a single structural feature: the 4,5-trans double bond present in the sphingosine backbone of SM, which is fully saturated in DHSM.

  • Sphingomyelin (SM): The presence of the double bond introduces slight steric constraints, allowing for a specific intramolecular hydrogen bond network—primarily between the 3-hydroxyl (3-OH) group and the phosphate oxygen[1].

  • Dihydrosphingomyelin (DHSM): The lack of the double bond allows the saturated acyl chains to pack much more tightly. This tight packing facilitates stronger intermolecular hydrogen bonding, significantly raising its baseline phase transition temperature ( Tm​ ) compared to SM[2].

Mechanistic Pathways of Calcium Interaction

When Ca²⁺ is introduced to the local aqueous environment, it coordinates with the lipid headgroups, but the mechanistic outcomes are highly lipid-specific.

The SM-Ca²⁺ Interaction Model

Ca²⁺ interacts strongly with SM. As demonstrated by Zhao et al., Ca²⁺ binds directly to the phosphate moiety, causing profound dehydration[1]. This binding disrupts the critical intramolecular hydrogen bond between the 3-OH group and the phosphate oxygen. Consequently, the sphingosine backbone undergoes a conformational shift, becoming highly ordered, with the terminal methyl groups reorienting to point upward toward the interface[1].

The DHSM-Ca²⁺ Interaction Model

Conversely, Ca²⁺ interacts much more weakly with DHSM. Because DHSM molecules are already tightly packed via robust intermolecular hydrogen bonds, the accessibility of the phosphate and carbonyl groups to Ca²⁺ is sterically hindered[2]. Ca²⁺ induces only minor dehydration around the amide groups, and the overall thermodynamic stabilization provided by the ion is marginal compared to SM[2].

Ca_Interaction Ca Ca2+ Ion SM Sphingomyelin (SM) [4,5-trans double bond] Ca->SM Coordinates with DHSM Dihydrosphingomyelin (DHSM) [Saturated backbone] Ca->DHSM Coordinates with SM_Phos Strong Phosphate Binding & Dehydration SM->SM_Phos DHSM_Pack Pre-existing Tight Packing (Strong Intermolecular H-bonds) DHSM->DHSM_Pack SM_HBond Disruption of Intramolecular 3-OH H-bonds SM_Phos->SM_HBond SM_Order Increased Backbone Ordering (Methyl groups orient upward) SM_HBond->SM_Order DHSM_Weak Weaker Ca2+ Interaction Minor Amide Dehydration DHSM_Pack->DHSM_Weak

Fig 1: Divergent mechanistic pathways of Ca2+ interaction with SM versus DHSM.

Thermodynamic & Quantitative Data

The structural changes induced by Ca²⁺ manifest macroscopically as shifts in the gel-to-liquid-crystalline phase transition temperature ( Tm​ ). Ca²⁺ cross-links adjacent SM molecules, neutralizing negative charges and decreasing electrostatic repulsion, which requires more thermal energy to melt the membrane[2].

Table 1: Comparative Thermodynamic & Spectroscopic Effects of 0.2 M Ca²⁺

ParameterSphingomyelin (SM)Dihydrosphingomyelin (DHSM)
Baseline Tm​ (No Ca²⁺) 31.6 ± 1.0 °C45.5 ± 1.1 °C
Shifted Tm​ (+0.2 M Ca²⁺) 35.7 ± 1.1 °C48.2 ± 1.0 °C
ΔTm​ (Thermal Shift) +4.1 °C (Strong stabilization)+2.7 °C (Weaker stabilization)
Phosphate Hydration Significant dehydrationPartial dehydration
Amide I' Band Shift Shifts to lower frequencies (Tightened H-bonds)Minor shift (Minimal dehydration)
Lipid-Lipid Interaction Highly enhancedSlightly enhanced

Data synthesized from Rujoi et al. (2002)[2].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for interrogating lipid-ion causality.

Protocol A: Fourier Transform Infrared (FTIR) Spectroscopy for Thermodynamics

Purpose: To quantify phase transition shifts and localized dehydration.

  • Sample Preparation: Hydrate pure SM and DHSM lipid films in a D₂O-based buffer. Causality: D₂O is strictly required to prevent the H₂O scissoring vibration from obscuring the critical Amide I' band (~1600-1700 cm⁻¹).

  • Ion Titration: Introduce 0.2 M CaCl₂ to the lipid suspensions and subject them to 5 cycles of freeze-thawing to ensure uniform multilamellar vesicle (MLV) formation and ion encapsulation.

  • Thermal Scanning: Collect FTIR spectra across a temperature gradient of 20°C to 60°C.

  • Data Validation: Plot the frequency of the symmetric CH₂ stretching band (~2850 cm⁻¹) against temperature. The inflection point of the resulting sigmoidal curve validates the exact Tm​ [2].

Protocol B: HR-BB-SFG-VS for Interfacial Conformation

Purpose: To observe real-time molecular reorientation of the sphingosine backbone.

  • Trough Setup: Fill a rigorously cleaned Langmuir trough with an ultra-pure aqueous subphase.

  • Monolayer Deposition: Dropwise spread deuterated lipid (e.g., ESM-d31) dissolved in chloroform onto the surface. Allow 15 minutes for complete solvent evaporation.

  • Subphase Injection: Carefully inject CaCl₂ into the subphase beneath the monolayer to reach the target molarity, avoiding surface disruption.

  • Optical Alignment: Overlap a tunable infrared (IR) beam and a visible (800 nm) femtosecond laser pulse spatially and temporally at the air/water interface.

  • Data Validation: The emergence of the CD₃ symmetric stretch signal confirms that the structural ordering is specific to the sphingosine backbone, independent of the N-linked acyl chain[1].

SFG_Workflow Step1 1. Monolayer Preparation Step2 2. Ca2+ Injection Step1->Step2 Step3 3. Laser Alignment Step2->Step3 Step4 4. SFG Signal Detection Step3->Step4 Step5 5. Spectral Analysis Step4->Step5

Fig 2: Step-by-step workflow for HR-BB-SFG-VS interfacial conformation analysis.

Biological Implications in Drug Development

For researchers engineering lipid nanoparticles (LNPs) or liposomes, substituting SM with DHSM will yield a more rigid, tightly packed vesicle that is highly resistant to Ca²⁺-induced aggregation.

Furthermore, these biophysical differences are physiologically critical. The adult human lens membrane is uniquely enriched in DHSM (comprising ~52% of total lipids)[3]. The evolutionary preference for DHSM over SM in the lens is hypothesized to protect the tissue against Ca²⁺-induced lipid cross-linking and precipitation, thereby maintaining lens transparency and preventing age-related nuclear cataracts[3].

References

  • Interactions of Ca(2+) with sphingomyelin and dihydrosphingomyelin Source: Biophysical Journal (2002) URL:[Link]

  • Effect of Ca2+ to Sphingomyelin Investigated by Sum Frequency Generation Vibrational Spectroscopy Source: Biophysical Journal (2017) URL:[Link]

  • Influence of Age, Diabetes, and Cataract on Calcium, Lipid-Calcium, and Protein-Calcium Relationships in Human Lenses Source: Investigative Ophthalmology & Visual Science (2003) URL:[Link]

  • Mechanism by Which Cholesterol Induces Sphingomyelin Conformational Changes at an Air/Water Interface Source: The Journal of Physical Chemistry B (2022) URL:[Link]

Sources

Comparative

Differences in protein interactions of sphingosine and sphinganine

As a Senior Application Scientist, understanding the nuanced interplay between lipid structures and their protein targets is critical for advancing drug development and cellular biology. While sphingosine and sphinganine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced interplay between lipid structures and their protein targets is critical for advancing drug development and cellular biology. While sphingosine and sphinganine (dihydrosphingosine) share nearly identical chemical footprints, their biological roles diverge drastically. Sphingosine acts as a potent bioactive signaling molecule, whereas sphinganine functions primarily as a metabolic intermediate[1].

This guide systematically dissects the structural causality behind their differential protein interactions, presents quantitative interactome data, and outlines field-proven, self-validating experimental workflows for mapping these lipid-protein dynamics.

The Biophysical Pivot: A Single Double Bond

The fundamental difference between these two sphingolipids lies in a single structural feature: sphingosine possesses a C4-C5 trans double bond, which sphinganine lacks [2].

From a thermodynamic and biophysical perspective, this unsaturation is not merely a metabolic marker; it is a structural determinant for protein binding:

  • Conformational Rigidity: The trans double bond introduces a rigid "kink" in the aliphatic chain. This restricts the rotational freedom of the lipid backbone, locking the polar amino-diol headgroup into a specific spatial orientation required for docking into highly specific protein binding pockets[3].

  • Electrostatic and Aggregation Shifts: The electron-withdrawing nature of the double bond subtly shifts the pKa of the adjacent primary amine. This alters the lipid's hydrogen-bonding capacity and significantly impacts its critical micelle concentration (CMC) and aggregation behavior at physiological pH[4].

  • Transmembrane Domain (TMD) Recognition: Proteins often recognize lipids not just by their headgroups, but by the precise contour of their hydrophobic tails. The saturated backbone of sphinganine allows for higher flexibility, which often results in lower entropic penalties upon binding but lacks the structural "key" required to activate specific allosteric sites[3].

Pathway PalmitoylCoA Palmitoyl-CoA + Serine KetoSpa 3-Ketosphinganine PalmitoylCoA->KetoSpa SPT Spa Sphinganine (Spa) (Saturated Backbone) KetoSpa->Spa KDSR DHCer Dihydroceramide Spa->DHCer CerS Spa1P Sphinganine-1-Phosphate Spa->Spa1P SphK1 / SphK2 Cer Ceramide DHCer->Cer DES1 Sph Sphingosine (Sph) (C4-C5 trans double bond) Cer->Sph Ceramidase Sph->Cer CerS Sph1P Sphingosine-1-Phosphate (S1P) Sph->Sph1P SphK1 / SphK2 Apoptosis Apoptosis / Cell Arrest Sph->Apoptosis Proliferation Proliferation / Survival Sph1P->Proliferation

Caption: Metabolic and signaling divergence of Sphingosine and Sphinganine.

The Sphingolipid-Protein Interactome: A Quantitative Comparison

Historically, identifying integral membrane protein interactions with lipids was hindered by the transient nature of these binding events. The advent of trifunctional lipid probes (incorporating a native lipid backbone, a photoactivatable diazirine, and an alkyne handle for click chemistry) has revolutionized this field[5].

Recent chemoproteomic profiling using trifunctional sphingosine (TF-Sph) and trifunctional sphinganine (TF-Spa) in live cells has mapped their respective interactomes[1],[6]. While both lipids bind to core structural and metabolic proteins, sphingosine engages a unique subset of signaling effectors.

Table 1: Differential Protein Interactome Profile (TF-Sph vs. TF-Spa)
Protein TargetCellular FunctionSphingosine (TF-Sph) AffinitySphinganine (TF-Spa) AffinityBiological Implication
VDAC1 / VDAC2 Mitochondrial porinHighHighBoth lipids localize to mitochondria and interact with core structural pores[1].
Cathepsin D Lysosomal proteaseHighHighShared lysosomal degradation and metabolic trafficking pathways[1].
Sphingosine Kinase 1/2 Lipid KinaseHigh (Native Substrate)High (Native Substrate)Both are phosphorylated, though SphK2 shows broad substrate tolerance[7],[8].
Procaspase-3 Apoptotic EffectorHighLow / Non-detectableExplains why exogenous sphingosine induces apoptosis, while sphinganine does not[1].

Experimental Methodologies for Validating Lipid-Protein Interactions

Workflow A: In Vivo Photoaffinity Labeling (PAL) and Chemoproteomics

This assay captures lipid-protein interactions in their native cellular environment, preserving the physiological membrane context[9],[10].

Causality of Design: We utilize diazirine-based photo-crosslinkers because they activate at ~350 nm to form a highly reactive carbene intermediate. This wavelength is critical: it is high enough to avoid the 280 nm range that causes UV-induced protein damage, yet energetic enough to force the carbene to insert into nearby C-H bonds, capturing transient interactions instantly[10].

Step-by-Step Protocol:

  • Probe Incubation: Incubate live cells (e.g., Huh7 or HeLa) with 5 µM of TF-Sph or TF-Spa for 10–60 minutes to allow physiological membrane integration and metabolic trafficking[1].

  • UV Crosslinking: Irradiate cells on ice with 350 nm UV light for 3 minutes. Self-Validating Control: Maintain a parallel "-UV" control plate to establish the baseline of non-specific bead binding.

  • Lysis: Lyse cells in a stringent buffer (1% Triton X-100, 0.1% SDS) to solubilize membrane proteins while maintaining the covalent lipid-protein crosslinks.

  • Click Chemistry (CuAAC): React the lysates with biotin-azide or fluorophore-azide using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The alkyne handle on the lipid ensures this reaction is bioorthogonal and highly specific[5].

  • Enrichment & Washing: Pull down the biotinylated lipid-protein complexes using streptavidin-agarose beads. Wash stringently with 1% SDS to remove non-covalently bound background proteins.

  • LC-MS/MS: Digest the enriched proteins on-bead with trypsin and analyze via quantitative mass spectrometry (e.g., SILAC or Label-Free Quantification)[10]. Self-Validating Control: Co-incubate a sample with 10x excess native, unlabelled sphingosine. True interactors will show a >50% reduction in MS intensity due to competitive displacement[9].

PAL_Workflow Step1 1. In Vivo Incubation (Live cells + Lipid Probe) Step2 2. UV Irradiation (350 nm, Diazirine Activation) Step1->Step2 Step3 3. Cell Lysis & Lipid Extraction Step2->Step3 Step4 4. Click Chemistry (CuAAC with Azide-Beads) Step3->Step4 Step5 5. Protein Enrichment & Stringent Washing Step4->Step5 Step6 6. LC-MS/MS Proteomic Analysis Step5->Step6

Caption: Photoaffinity Labeling (PAL) and Click Chemistry workflow for mapping lipid interactomes.

Workflow B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Once a protein hit is identified via PAL, SPR is used to determine the exact binding kinetics ( KD​ , kon​ , koff​ ).

Causality of Design: Instead of immobilizing the lipid directly to the chip (which destroys its physiological orientation), we use an L1 Sensor Chip. The L1 chip contains lipophilic alkyl chains that capture intact liposomes, allowing the sphingolipids to present themselves within a fluid, biomimetic lipid bilayer.

Step-by-Step Protocol:

  • Liposome Preparation: Extrude unilamellar liposomes (100 nm) containing a background matrix (e.g., 80% POPC) and 20% of either sphingosine or sphinganine.

  • Chip Immobilization: Inject the liposomes over an L1 sensor chip at 2 µL/min until a stable baseline is achieved (indicating a captured lipid bilayer).

  • Analyte Injection: Inject the purified recombinant protein of interest (e.g., SphK1 or a specific TMD peptide) across the chip at varying concentrations (10 nM to 1 µM). Self-Validating Control: Route the protein over a reference flow cell coated with 100% POPC liposomes to subtract bulk refractive index changes and non-specific electrostatic binding.

  • Regeneration: Strip the bound protein using a short pulse of 50 mM NaOH or 0.1% SDS, leaving the liposome layer intact for the next cycle.

Conclusion

The structural divergence between sphingosine and sphinganine is a textbook example of how a single chemical bond dictates biological fate. While sphinganine serves as a flexible, saturated building block in the de novo synthesis of ceramides, the rigid trans double bond of sphingosine transforms it into a highly specific ligand. By utilizing advanced chemoproteomic workflows like PAL and validating with SPR, researchers can confidently map these interactions, paving the way for targeted therapeutics in sphingolipid-driven diseases such as cancer and lysosomal storage disorders.

References

  • Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function. ACS Chemical Biology.1

  • Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology. 5

  • pH Dependence of Sphingosine Aggregation. Biophysical Journal (NIH PMC).4

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry (NIH PMC). 9

  • An Integrated Method for Profiling Lipid–Protein Interactions Using Multifunctional Lipid Probes. bioRxiv. 10

  • Molecular recognition of a single sphingolipid species by a protein's transmembrane domain. Nature (SciSpace). 3

  • Trifunctional Sphingosine - Lipid Interactome Repository. Lipid Interactome Database. 6

  • A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids. ResearchGate. 7

  • Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget. Biochimica et Biophysica Acta (NIH PMC). 8

  • Chemical structures of sphingosine, phytosphingosine, and sphinganine. ResearchGate. 2

Sources

Validation

Comparative Guide to Analytical Linearity and Signal Response in Sphingolipidomics: Sphingoid Bases vs. Ceramides

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: LC-MS/MS Platform Methodologies, Ionization Linearity, and Self-Validating Protocols Executive Summary Sphingolipids, encompa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: LC-MS/MS Platform Methodologies, Ionization Linearity, and Self-Validating Protocols

Executive Summary

Sphingolipids, encompassing free sphingoid bases (e.g., sphingosine, sphinganine) and complex ceramides, are critical bioactive lipids that regulate cellular fate. Accurate quantification of these molecules is paramount in drug development, particularly for oncology and metabolic disease targets. However, the structural diversity of sphingolipids—ranging from highly polar free bases to extremely hydrophobic very-long-chain ceramides—creates significant analytical challenges regarding ionization efficiency and signal linearity.

This guide objectively compares chromatographic strategies (HILIC vs. Reversed-Phase) and mass spectrometry platforms (Triple Quadrupole vs. Q-TOF) to establish the most robust, linear, and self-validating methodology for sphingolipid quantification.

Biological Context & The Analytical Challenge

Sphingolipids do not merely act as structural membrane components; they operate as a dynamic "rheostat" determining cell survival. Ceramides generally promote apoptosis and senescence, whereas their phosphorylated derivatives (like Sphingosine-1-Phosphate, S1P) promote proliferation and survival.

Rheostat Stress Cellular Stress SMase Sphingomyelinase Stress->SMase Cer Ceramide (Pro-Apoptotic) SMase->Cer Hydrolysis CDase Ceramidase Cer->CDase Sph Sphingosine CDase->Sph Deacylation SphK Sphingosine Kinase Sph->SphK S1P Sphingosine-1-Phosphate (Pro-Survival) SphK->S1P Phosphorylation

Sphingolipid rheostat pathway illustrating the balance between pro-apoptotic and pro-survival lipids.

The Analytical Challenge: When utilizing Electrospray Ionization (ESI), the signal response is heavily dependent on the analyte's surface activity within the charged droplet. Long-chain bases (LCBs) and their corresponding ceramides exhibit drastic differences in signal response based on saturation and acyl chain length. For instance, the major difference in signal response occurs between saturated and unsaturated species (e.g., d18:1 vs. d18:0)[1]. Furthermore, as ceramide acyl chains elongate (from C16 to C24), their hydrophobicity increases, which alters droplet evaporation kinetics and exacerbates matrix suppression, leading to non-linear signal responses at higher concentrations.

Platform & Methodology Comparison

To achieve absolute quantification, researchers must choose between competing chromatographic and mass spectrometry platforms.

Mass Spectrometry: Triple Quadrupole (QqQ) vs. Q-TOF
  • Triple Quadrupole (QqQ) MRM: The gold standard for targeted lipidomics. QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode offer a superior linear dynamic range (often exceeding 4 orders of magnitude)[1]. They are highly sensitive to low-abundance species (e.g., S1P) but require pre-defined transitions.

  • Quadrupole Time-of-Flight (Q-TOF): Excellent for untargeted discovery and structural elucidation due to high mass accuracy. However, Q-TOF detectors typically suffer from a narrower linear dynamic range (often limited to 2-3 orders of magnitude) due to detector saturation and dead-time effects at high ion currents[2].

Chromatography: Reversed-Phase (RP) vs. HILIC
  • Reversed-Phase (RP-LC): Separates lipids based on hydrophobicity (acyl chain length). While excellent for resolving individual ceramide species, RP-LC causes analytes to elute at different retention times than a single internal standard (IS). This exposes different ceramides to varying matrix effects across the gradient, compromising linearity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on their polar headgroups. In HILIC, all ceramides co-elute with the ceramide IS, and all sphingoid bases co-elute with the sphingoid base IS[3].

Mechanistic Rationale: Co-elution in HILIC ensures that the analyte and its class-specific IS experience the exact same matrix suppression environment in the ESI source. This creates a self-validating normalization system that extends the linear dynamic range and corrects for ionization discrepancies.

Quantitative Linearity Data

The linearity of signal response varies significantly across sphingolipid classes. LCBs generally exhibit a linear signal response from 0.5 to 1000 pmol[1]. Conversely, complex ceramides show varying linear ranges depending on their chain length. For example, C16 and C18 ceramides demonstrate linearity over 2.8–357 ng, whereas very-long-chain C24 ceramides exhibit a shifted linear range of 5.6–714 ng[4].

Table 1: Comparative Signal Linearity and Response Factors (QqQ-MS)

Lipid Class / SpeciesStructural FeatureLinear Dynamic RangeLimit of Detection (LOD)Relative Ionization Efficiency
Sphingosine (d18:1) Unsaturated Base0.5 – 1000 pmol~0.1 pmolHigh
Sphinganine (d18:0) Saturated Base0.5 – 1000 pmol~0.1 pmolModerate
Ceramide (d18:1/16:0) Medium Acyl Chain2.8 – 357 ng~5 pg/mLHigh
Ceramide (d18:1/24:0) Very Long Acyl Chain5.6 – 714 ng~50 pg/mLLow

Data synthesis indicates that as acyl chain length increases (C16 → C24), ionization efficiency decreases due to poorer solubility in the ESI droplet, necessitating tailored calibration curves for specific chain lengths.

Self-Validating LC-MS/MS Protocol

To guarantee trustworthiness and reproducibility, the following protocol utilizes a self-validating architecture where internal standards correct for both extraction losses and ionization suppression.

Workflow Spike 1. IS Spiking (Self-Validation) Ext 2. Biphasic Extraction Spike->Ext LC 3. HILIC Separation Ext->LC MS 4. QqQ MRM Detection LC->MS Data 5. Linearity Analysis MS->Data

Self-validating LC-MS/MS workflow ensuring linear signal response via internal standard co-elution.

Step-by-Step Methodology

Step 1: Pre-Extraction Internal Standard (IS) Spiking

  • Action: Add a non-physiological IS cocktail (e.g., C17-Ceramide and d7-Sphingosine) directly to the biological matrix before adding any extraction solvents.

  • Causality: Spiking prior to extraction ensures that any physical loss of the lipid during phase separation, or any signal suppression during ionization, affects the endogenous analyte and the IS equally. The Analyte/IS ratio remains constant, validating the quantitative output.

Step 2: Modified Bligh-Dyer Lipid Extraction

  • Action: Add Chloroform:Methanol (1:2 v/v) to the sample. Vortex vigorously for 1 minute. Add 1 part Chloroform and 1 part HPLC-grade Water. Centrifuge at 10,000 x g for 10 minutes to induce phase separation. Extract the lower organic phase and dry under a gentle stream of nitrogen.

Step 3: HILIC Chromatographic Separation

  • Action: Reconstitute the lipid film in the starting mobile phase. Utilize a sub-2 μm silica-based HILIC column[3].

  • Mobile Phases:

    • Phase A: Acetonitrile + 0.2% Formic Acid.

    • Phase B: Water + 200 mM Ammonium Formate + 0.2% Formic Acid.

  • Causality: The addition of ammonium formate and formic acid is critical. Formic acid provides the protons necessary for efficient [M+H]+ ion formation in positive ESI mode, while ammonium formate acts as a buffer to stabilize the signal intensity and improve peak shape[2].

Step 4: QqQ MRM Acquisition

  • Action: Operate the mass spectrometer in Positive ESI mode. Monitor specific MRM transitions. For ceramides, the collision-induced dissociation (CID) reliably yields a product ion at m/z 264.2, which corresponds to the sphingosine backbone following the loss of water and the fatty acyl chain.

  • Validation: Construct calibration curves using the Analyte/IS peak area ratio. Ensure the R² value is > 0.99 over the targeted dynamic range.

References

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS)
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics Source: KoreaScience URL

Sources

Comparative

Comparison of one-tail vs. two-tail SAM packing order in lipid bilayer formation

Biomimetic Interfaces: A Comparative Guide to One-Tail vs. Two-Tail SAM Packing Order in Lipid Bilayer Formation The fabrication of robust, fluid, and biomimetic Supported Lipid Bilayers (SLBs) and Tethered Bilayer Lipid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biomimetic Interfaces: A Comparative Guide to One-Tail vs. Two-Tail SAM Packing Order in Lipid Bilayer Formation

The fabrication of robust, fluid, and biomimetic Supported Lipid Bilayers (SLBs) and Tethered Bilayer Lipid Membranes (tBLMs) is a foundational technique in modern membrane biophysics and drug discovery. At the heart of this architecture lies the Self-Assembled Monolayer (SAM), which acts as the hydrophobic anchor tethering the fluid upper lipid leaflet to the solid substrate (e.g., Gold or Titanium Oxide).

A critical design choice in developing these platforms is the selection of the anchor molecule: should one use a one-tail (single-chain) or a two-tail (double-chain) SAM? This guide objectively compares the physical packing order, vesicle fusion mechanics, and overall performance of both approaches, providing researchers with the mechanistic insights needed to optimize their biosensing and membrane protein integration workflows.

Mechanistic Causality: The Physics of Packing Order

The functional differences between one-tail and two-tail SAMs stem directly from their thermodynamic assembly and intermolecular forces. As an application scientist, understanding why these molecules behave differently is more important than simply knowing how to deposit them.

One-Tail SAMs (e.g., Alkanethiols, Single-Chain Phosphonates) One-tail molecules assemble primarily driven by the strong, unhindered van der Waals interactions between their linear alkyl chains[1]. On noble metals like gold, this results in a highly ordered, crystalline-like (3​×3​)R30∘ lattice structure[1]. While this creates an exceptionally stable and dense hydrophobic surface, it is biologically artificial. The extreme packing density leaves virtually no free volume, resulting in a rigid lower leaflet that cannot easily accommodate the dynamic movement of natural phospholipids or the bulky transmembrane domains of integral proteins.

Two-Tail SAMs (e.g., Dialkyl Disulfides, Inverse Phosphocholines like DOCP) Two-tail molecules, such as DOCP, are structurally biomimetic, mirroring the diacyl architecture of natural phospholipids[2]. The presence of two hydrocarbon chains—especially if they contain unsaturations (double bonds)—induces intramolecular steric hindrance[2]. This steric clash prevents the chains from freezing into a dense crystalline lattice, instead forming a liquid-disordered or gel-like phase. This improved, biomimetic intermolecular packing provides the necessary free volume and lateral mobility required to support a truly fluid upper leaflet[2].

Impact on Vesicle Fusion and Membrane Assembly

The packing order of the SAM directly dictates the success of the vesicle fusion process—the most common method for depositing the upper lipid leaflet.

When Large Unilamellar Vesicles (LUVs) are introduced to a one-tail SAM , the extreme rigidity and density of the crystalline monolayer present a massive thermodynamic barrier. The upper leaflet lipids cannot interdigitate with the tightly packed SAM. Consequently, vesicles frequently adsorb to the surface but fail to rupture, leaving a defective layer of intact liposomes rather than a continuous planar bilayer[2].

Conversely, the biomimetic spacing of a two-tail SAM lowers the activation energy for vesicle rupture. The matched viscoelasticity and available free volume allow the hydrophobic tails of the vesicle lipids to seamlessly interdigitate with the SAM. This thermodynamically drives spontaneous vesicle rupture, unrolling, and the formation of a continuous, defect-free Hybrid Lipid Bilayer (HLB)[2].

G Vesicle Lipid Vesicle in Solution OneTail One-Tail SAM (High Density, Crystalline) Vesicle->OneTail TwoTail Two-Tail SAM (Biomimetic, Fluid) Vesicle->TwoTail Adsorption Vesicle Adsorption (No Rupture) OneTail->Adsorption Rupture Spontaneous Rupture & Spreading TwoTail->Rupture Defective Rigid/Defective Bilayer Adsorption->Defective Fluid Continuous Fluid Bilayer Rupture->Fluid

Fig 1: Divergent vesicle fusion pathways on one-tail versus two-tail SAM architectures.

Quantitative Performance Comparison

The following table summarizes the experimental metrics typically observed when comparing these two anchoring strategies in tBLM/HLB fabrication:

Performance MetricOne-Tail SAM (e.g., Alkanethiol, ODPA)Two-Tail SAM (e.g., Dialkyl Disulfide, DOCP)
Alkyl Chain Packing Highly ordered, crystalline (3​×3​)R30∘ [1]Liquid-disordered / Gel-like, biomimetic[2]
Vesicle Rupture Efficiency Low (Often arrests at intact adsorption)[2]High (Spontaneous rupture and spreading)[2]
QCM-D Final Dissipation ( ΔD ) Often >2×10−6 (Indicates intact, soft vesicles) <1×10−6 (Indicates rigid, planar bilayer)[3]
Membrane Protein Integration Poor (Sterically hindered by dense packing)Excellent (Accommodates hydrophobic mismatch)[4]
Fabrication Conditions Often requires complex solvent exchangeRapid, room-temperature vesicle fusion[2]

Self-Validating Experimental Protocol: QCM-D Workflow

To ensure scientific integrity, membrane assembly must be monitored using a self-validating system. Quartz Crystal Microbalance with Dissipation (QCM-D) provides real-time, quantitative feedback. By tracking resonance frequency ( Δf , correlating to mass) and energy dissipation ( ΔD , correlating to viscoelasticity), researchers can instantly validate whether a SAM has formed correctly and whether vesicles have successfully ruptured[3].

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean the sensor crystal (Au or TiO 2​ ) using UV-Ozone treatment for 15 minutes.

    • Rinse with absolute ethanol and dry under a gentle stream of N 2​ .

  • SAM Assembly (Validation Checkpoint 1):

    • Flow a 1 mM solution of the chosen anchor (e.g., DOCP for two-tail, ODPA for one-tail) in ethanol over the sensor at 50 µL/min.

    • Self-Validation: A successful SAM formation will show a Δf drop of ~10–15 Hz. The ΔD must remain <1×10−6 , confirming a rigidly attached, tightly coupled monolayer[3].

  • Vesicle Preparation:

    • Prepare 100 nm LUVs (e.g., DOPC) via thin-film hydration followed by extrusion through a polycarbonate membrane (100 nm pore size) in a physiological buffer (pH 7.4).

  • Vesicle Fusion (Validation Checkpoint 2):

    • Flow the vesicle solution (0.1 mg/mL) over the SAM-functionalized sensor.

    • Self-Validation for Two-Tail: Δf will initially drop sharply as vesicles adsorb, followed by an upward shift as they rupture and release trapped water, stabilizing at ∼−25 Hz[3]. ΔD will spike during adsorption and drop back to <1×10−6 upon rupture, confirming a planar bilayer[3].

    • Failure Flag (Common in One-Tail): If Δf drops continuously without rebounding and ΔD remains high ( >2×10−6 ), the vesicles have adsorbed but failed to rupture[2]. The experiment should be halted to prevent downstream errors.

Workflow Substrate 1. Substrate Prep (Au/TiO2 Cleaning) SAM 2. SAM Assembly (1mM Thiol/Phosphonate) Substrate->SAM Vesicles 3. Vesicle Addition (100nm LUVs) SAM->Vesicles Validation 4. QCM-D Validation (Δf & ΔD Monitoring) Vesicles->Validation

Fig 2: Self-validating QCM-D workflow for tethered lipid bilayer assembly.

Conclusion

While one-tail SAMs provide highly ordered, crystalline surfaces excellent for basic surface passivation, they often fail to provide the biomimetic environment necessary for functional lipid bilayer formation. Two-tail SAMs, by leveraging intramolecular steric hindrance, create a fluid, biomimetic foundation that thermodynamically favors spontaneous vesicle rupture. For researchers developing biosensors or studying membrane proteins, transitioning to two-tail architectures significantly improves the reliability, fluidity, and biological relevance of the resulting membrane platform.

References

  • Source: MDPI (Nanomaterials)
  • Self-Assembled Monolayers: Advantages of Pure Alkanethiols Source: MilliporeSigma URL
  • Design Principles for Nanoparticles Enveloped by a Polymer-Tethered Lipid Membrane Source: ACS Nano URL
  • Inkjet-Printed Phospholipid Bilayers on Titanium Oxide Surfaces: Towards Functional Membrane Biointerfaces Source: ResearchGate URL

Sources

Validation

Functional Comparison of Sphingomyelin Synthase 1 and 2: A Technical Guide for Target Validation and Assay Development

As a Senior Application Scientist consulting on lipid kinase and synthase target validation, I frequently encounter challenges in dissecting the sphingomyelin synthase (SMS) family. While Sphingomyelin Synthase 1 (SMS1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting on lipid kinase and synthase target validation, I frequently encounter challenges in dissecting the sphingomyelin synthase (SMS) family. While Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2) share 57% sequence similarity and catalyze the exact same biochemical reaction—transferring a phosphorylcholine headgroup from phosphatidylcholine (PC) to ceramide to yield sphingomyelin (SM) and diacylglycerol (DAG)—their spatial distribution and physiological mandates dictate entirely different therapeutic applications.

This guide objectively compares the functional roles of SMS1 and SMS2, details the causality behind their divergent phenotypes, and provides a self-validating experimental framework for quantifying their specific activities.

Spatial Segregation Dictates Function

The mechanistic divergence between SMS1 and SMS2 begins with their subcellular localization, which is governed by distinct targeting motifs.

SMS1 contains a C-terminal Golgi targeting signal, confining it almost exclusively to the trans-Golgi network. Here, it acts as the primary engine for bulk de novo SM synthesis 1. Conversely, SMS2 possesses a unique C-terminal plasma membrane targeting signal and undergoes specific palmitoylation. This allows SMS2 to traffic out of the Golgi and reside predominantly at the plasma membrane 1.

Because of this spatial segregation, SMS1 regulates the intracellular ceramide gradient along the secretory pathway, whereas SMS2 dynamically modulates the lipid composition of cell surface microdomains (lipid rafts and caveolae), directly influencing receptor-mediated signaling 2.

G cluster_golgi Trans-Golgi Network (SMS1 & SMS2) cluster_pm Plasma Membrane (SMS2) Cer_G Ceramide + PC SMS1 SMS1 (Bulk SM Synthesis) Cer_G->SMS1 SM_G Sphingomyelin + DAG SMS1->SM_G Cer_PM Ceramide + PC SM_G->Cer_PM Vesicular Transport SMS2 SMS2 (Lipid Raft Regulation) Cer_PM->SMS2 SM_PM Sphingomyelin + DAG SMS2->SM_PM

Caption: Subcellular localization and lipid flux of SMS1 and SMS2.

Phenotypic Divergence: Insights from Knockout Models

The physiological impact of these enzymes is best understood through in vivo knockout (KO) models. Deletion of SMS1 triggers severe systemic disruptions because the Golgi apparatus loses its primary ceramide sink. This forces the shunting of ceramide into alternative pathways, leading to a massive (4- to 12-fold) accumulation of glucosylceramides and gangliosides 3. Furthermore, SMS1 is essential for spermatogenesis; its deletion results in progressive male infertility 4.

In contrast, SMS2 KO mice are generally healthy and exhibit a protective phenotype against metabolic and inflammatory stressors. SMS2 deficiency prevents high-fat diet-induced obesity, hepatic steatosis, and insulin resistance by disrupting the lipid rafts necessary for fatty acid transporter (CD36) function 2. Additionally, SMS2 is uniquely upregulated in certain malignancies, such as ovarian cancer, where it promotes tumor cell migration via RhoA/ROCK signaling pathways 5.

Quantitative and Phenotypic Comparison
ParameterSphingomyelin Synthase 1 (SMS1)Sphingomyelin Synthase 2 (SMS2)
Subcellular Localization Trans-Golgi NetworkPlasma Membrane & Trans-Golgi
Primary Cellular Function Bulk de novo SM synthesisLipid raft/caveolae regulation
Knockout Phenotype (Mice) Male infertility, mitochondrial dysfunctionPrevents diet-induced obesity & insulin resistance
Lipidomic Impact of KO 54% drop in macrophage SM; 4-12x increase in gangliosides28% drop in plasma SM; minimal ganglioside impact
Disease Implications Atherosclerosis, Oxidative stressMetabolic syndrome, Ovarian cancer, Dry Eye Disease
Selective Inhibitor Example None highly selective in clinical useSms2-IN-1 (IC50 = 6.5 nM) 6

Experimental Methodologies: Self-Validating SMS Activity Assay

Causality Check: Why C6-Ceramide? Endogenous long-chain ceramides are highly hydrophobic and compartmentalized. C6-Ceramide is cell-permeable, bypassing the need for complex liposomal delivery, and its product (C6-SM) is easily distinguished from endogenous long-chain SM pools by mass spectrometry.

Workflow CellPrep 1. Cell Preparation Substrate 2. Substrate Incubation (+ NEM Inhibitor) CellPrep->Substrate Extraction 3. Lipid Extraction Substrate->Extraction Detection 4. LC-MS/MS Analysis Extraction->Detection Validation 5. Normalization Detection->Validation

Caption: Step-by-step workflow for self-validating SMS1/SMS2 activity assay.

Step-by-Step Protocol
  • Cell Preparation & Control Setup: Seed HeLa cells (or specific SMS1/SMS2 overexpressing CHO lines) to subconfluency. Self-Validation: Always include a parallel well treated with a highly selective inhibitor (e.g., Sms2-IN-1) or utilize SMS-knockout cell lines to establish the baseline biological noise.

  • Substrate Loading & SMase Inhibition: Wash cells with ice-cold HBSS. Incubate with 10 µM C6-Ceramide and 0.5 mM N-ethylmaleimide (NEM) in HBSS for 60 minutes at 37°C. Causality Check: Why add NEM? Mammalian cells possess robust sphingomyelinase (SMase) activity that rapidly degrades newly formed SM back into ceramide. NEM covalently modifies active-site cysteines in SMases, neutralizing them without impacting SMS activity. This ensures the assay measures the true synthetic rate, not the net balance of synthesis and degradation.

  • Lipid Extraction (Bligh-Dyer Method): Lyse cells and extract lipids using a Chloroform:Methanol:Water (2:1:0.8) mixture. Causality Check: This biphasic extraction partitions non-polar lipids (C6-SM, C6-Cer) into the lower organic phase while precipitating proteins and removing polar metabolites, ensuring a clean injection for the mass spectrometer.

  • LC-MS/MS Quantification: Dry the organic phase under N₂ gas, resuspend in methanol, and analyze via LC-MS/MS using multiple reaction monitoring (MRM) for the specific m/z transitions of C6-Cer and C6-SM 7.

  • Data Normalization: Normalize lipid peak areas to total cellular protein (determined via BCA assay from a parallel well). This corrects for variations in cell seeding density, rendering the protocol quantitatively reliable.

Implications for Drug Development

From a pharmacological perspective, SMS2 presents a highly attractive therapeutic window. Because SMS2 specifically regulates plasma membrane lipid rafts, its inhibition blunts pathological signaling cascades without destroying the cell's fundamental lipid architecture. Selective SMS2 inhibitors, such as Sms2-IN-1, are actively being investigated to treat metabolic syndrome, atherosclerosis, and inflammatory conditions like Dry Eye Disease 6. Crucially, targeting SMS2 avoids the severe systemic toxicities associated with SMS1 blockade, such as the arrest of spermatogenesis 4 and toxic intracellular ceramide shunting 3.

References

  • Yeang, C., et al. "Subcellular Targeting Domains of Sphingomyelin Synthase 1 and 2." PMC.
  • Li, Z., et al. "Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice." Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Mitsutake, S., et al.
  • Sundaraswamy, P. M., et al. "A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry." Analyst (RSC Publishing).
  • Wittmann, A., et al. "Sphingomyelin Synthase 1 Is Essential for Male Fertility in Mice." PLOS One.
  • Jing, F., et al. "Sphingomyelin synthase 2 but not sphingomyelin synthase 1 is upregulated in ovarian cancer and involved in migration, growth and survival via different mechanisms." PMC.
  • Benchchem. "Investigating the Physiological Role of Sphingomyelin Synthase 2 (SMS2) with the Selective Inhibitor Sms2-IN-1." Benchchem.

Sources

Comparative

Introduction: The Crucial Role of Sphingolipids in Leishmania Pathogenesis

A Comparative Guide to Sphingolipid Degradation and its Role in Leishmania Virulence For researchers, scientists, and drug development professionals, understanding the intricate molecular pathways that govern pathogen vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Sphingolipid Degradation and its Role in Leishmania Virulence

For researchers, scientists, and drug development professionals, understanding the intricate molecular pathways that govern pathogen virulence is paramount. This guide provides an in-depth comparative analysis of sphingolipid degradation across different Leishmania species, highlighting its critical role in parasite survival and infectivity. We will delve into the key enzymes, their differential importance across the parasite's life cycle, and provide detailed experimental protocols to empower your own investigations into this promising therapeutic target area.

Leishmania, a genus of trypanosomatid protozoa, are the causative agents of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral infections.[1][2] These parasites have a complex life cycle, alternating between the sandfly vector (promastigote stage) and a mammalian host (amastigote stage).[1][2] A key aspect of Leishmania's success as a pathogen is its ability to manipulate the host environment and acquire essential nutrients. Sphingolipids, fundamental components of eukaryotic cell membranes, have emerged as critical players in the host-parasite interplay.[1][3][4]

While mammals primarily synthesize sphingomyelin, Leishmania produces inositol phosphorylceramide (IPC) as its main sphingolipid.[3][5][6] This metabolic divergence presents a tantalizing opportunity for therapeutic intervention. However, the parasite's ability to salvage and metabolize host sphingolipids complicates this picture. This guide will dissect the parasite's sphingolipid degradation pathway, focusing on key enzymes that represent potential drug targets and comparing their roles in the virulence of different Leishmania species.

The Dichotomous Role of ISCL in the Leishmania Life Cycle

At the heart of sphingolipid degradation in Leishmania is a single, remarkable enzyme: the Inositol phosphosphingolipid phospholipase C-Like protein (ISCL).[1][7][8] This enzyme possesses dual catalytic activity, functioning as both an inositol phosphorylceramide hydrolase (IPCase) and a neutral sphingomyelinase (SMase).[7][8][9] These two activities play distinct and crucial roles at different stages of the parasite's life cycle.

  • IPCase Activity: Essential for the Promastigote in the Sandfly. The degradation of the parasite's own IPC by the IPCase activity of ISCL is vital for the survival of the promastigote form, particularly under the acidic conditions it encounters in the sandfly midgut and within the phagolysosome of the macrophage immediately after infection.[1][2][7][10]

  • SMase Activity: A Key to Survival in the Mammalian Host. Once inside the mammalian host, the amastigote form of Leishmania utilizes the SMase activity of ISCL to degrade host-derived sphingomyelin.[3][8] This process is thought to be essential for acquiring nutrients and for the parasite's proliferation within the macrophage, ultimately leading to the pathology of the disease.[3][7][8]

The differential importance of these two activities is a central theme in understanding Leishmania virulence and is a key focus of the comparative analysis in this guide.

Comparative Analysis of Key Enzymes in Sphingolipid Degradation Across Leishmania Species

While the fundamental machinery of sphingolipid degradation appears conserved across Leishmania species, its specific contribution to virulence can vary significantly. This section compares the role of key enzymes in the context of different disease manifestations.

Inositol Phosphosphingolipid Phospholipase C-Like (ISCL)

The ISCL enzyme is the primary driver of sphingolipid degradation in Leishmania. Its dual IPCase and SMase activities have been most extensively studied in L. major and L. amazonensis.

Table 1: Comparative Virulence of ISCL Knockout Mutants in Different Leishmania Species

Leishmania SpeciesDisease ManifestationVirulence of iscl- MutantKey Findings
L. major Cutaneous LeishmaniasisSeverely attenuated in both BALB/c and C57BL/6 mice.[1][2][3]The SMase activity of ISCL is essential for amastigote proliferation and lesion development. The IPCase activity is crucial for acid resistance in promastigotes.[7]
L. amazonensis Cutaneous & Diffuse Cutaneous LeishmaniasisAttenuated in C57BL/6 mice but fully virulent in BALB/c mice.[11][12]The role of ISCL in virulence is host-dependent, suggesting different host immune responses to the mutant parasite.[11][12]
L. donovani Visceral LeishmaniasisStudies suggest ISCL is important for survival in macrophages.[8]Host sphingolipid metabolism is altered during L. donovani infection, indicating a role for parasite-mediated lipid degradation.[5][13]
L. braziliensis Mucocutaneous LeishmaniasisThe sphingolipid metabolism pathway exists, but the specific role of ISCL in virulence is less characterized.[14]Further research is needed to elucidate the importance of this pathway in the distinct pathology of mucocutaneous leishmaniasis.
Inositol Phosphorylceramide Synthase (IPCS)

IPCS is responsible for the synthesis of IPC, the major sphingolipid in Leishmania.[5][6] Initially considered a promising drug target due to its absence in mammals, studies on IPCS knockout mutants have revealed a more complex picture.

In L. major, deletion of the IPCS gene (Δipcs−) surprisingly resulted in mutants that were still viable and highly virulent in mouse models.[5][15] This is attributed to the parasite's ability to salvage host sphingomyelin, which becomes the dominant sphingolipid in the amastigote stage, rendering IPC synthesis partially redundant.[5][15] This finding underscores the importance of the salvage pathway and the degradative enzymes like ISCL in Leishmania biology.

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the sphingolipid degradation pathway in Leishmania and a typical experimental workflow for its study.

Sphingolipid_Degradation_Pathway cluster_host Host Cell cluster_parasite Leishmania Parasite Host Sphingomyelin Host Sphingomyelin ISCL ISCL Host Sphingomyelin->ISCL SMase activity Parasite IPC Parasite IPC Parasite IPC->ISCL IPCase activity Ceramide Ceramide Further Metabolism Further Metabolism Ceramide->Further Metabolism ISCL->Ceramide Phosphocholine Phosphocholine ISCL->Phosphocholine Inositol Phosphate Inositol Phosphate ISCL->Inositol Phosphate

Caption: Sphingolipid degradation pathway in Leishmania.

Experimental_Workflow cluster_gene_editing Gene Editing cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CRISPR/Cas9 CRISPR/Cas9 Generate iscl- mutant Generate iscl- mutant CRISPR/Cas9->Generate iscl- mutant Macrophage Infection Macrophage Infection Generate iscl- mutant->Macrophage Infection Mouse Model Mouse Model Generate iscl- mutant->Mouse Model Quantify Intracellular Survival Quantify Intracellular Survival Macrophage Infection->Quantify Intracellular Survival Measure Lesion Size & Parasite Burden Measure Lesion Size & Parasite Burden Mouse Model->Measure Lesion Size & Parasite Burden

Caption: Experimental workflow for studying sphingolipid degradation.

Experimental Protocols for Comparative Analysis

This section provides detailed methodologies for key experiments to facilitate your research in this area.

Generation of Leishmania ISCL Knockout Mutants using CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for efficient gene editing in Leishmania.[1][4][10][16]

Protocol:

  • Design of single guide RNAs (sgRNAs): Design two sgRNAs targeting the 5' and 3' ends of the ISCL open reading frame using a web-based tool such as LeishGEdit.net.

  • Generation of sgRNA and donor DNA templates: Synthesize the sgRNA templates and donor DNA cassettes containing a drug resistance marker (e.g., neomycin or hygromycin phosphotransferase) flanked by homologous regions upstream and downstream of the ISCL gene via PCR.

  • Leishmania Transfection:

    • Culture wild-type Leishmania promastigotes to mid-log phase.

    • Transfect the parasites with the sgRNA and donor DNA templates using an electroporator (e.g., Amaxa Nucleofector).

  • Selection of Mutants: Select for drug-resistant parasites by culturing in the presence of the appropriate antibiotic (e.g., G418 or hygromycin).

  • Clonal Isolation and Verification: Isolate clonal populations of the mutant parasites and verify the deletion of the ISCL gene by PCR and Western blot analysis.

In Vitro Macrophage Infection Assay

This assay is used to assess the virulence of Leishmania mutants by quantifying their ability to survive and replicate within macrophages.[3][17][18]

Protocol:

  • Macrophage Preparation: Isolate bone marrow-derived macrophages (BMDMs) from mice (e.g., BALB/c or C57BL/6) and culture them on glass coverslips in 24-well plates. Alternatively, use a macrophage cell line such as J774.[19]

  • Parasite Preparation: Culture wild-type and iscl- mutant Leishmania promastigotes to the stationary phase to obtain infective metacyclic forms.

  • Infection: Infect the macrophage monolayers with the Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

  • Incubation and Washing: Incubate for 4-6 hours to allow for phagocytosis. Subsequently, wash the cells extensively with sterile PBS to remove extracellular parasites.

  • Time-Course Analysis: At various time points post-infection (e.g., 4, 24, 48, and 72 hours), fix the cells with methanol and stain with Giemsa or DAPI.

  • Quantification: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopic examination.

In Vivo Mouse Model of Cutaneous Leishmaniasis

This model is used to evaluate the ability of Leishmania to cause disease in a mammalian host.[2][15][20]

Protocol:

  • Animal Model: Use susceptible mouse strains such as BALB/c for L. major and L. amazonensis.

  • Parasite Inoculation: Inject 1 x 10^6 stationary-phase promastigotes of wild-type or iscl- mutant Leishmania subcutaneously into the footpad or intradermally in the ear of the mice.

  • Monitoring Disease Progression: Measure the thickness of the infected footpad or the diameter of the ear lesion weekly using a digital caliper.

  • Quantification of Parasite Burden: At the end of the experiment, sacrifice the mice and determine the parasite load in the infected tissue (footpad/ear) and draining lymph nodes by limiting dilution assay or quantitative PCR.

Biochemical Assay for Sphingomyelinase (SMase) Activity

This assay measures the ability of Leishmania lysates to hydrolyze sphingomyelin.[21][22][23]

Protocol:

  • Lysate Preparation: Prepare whole-cell lysates from wild-type and iscl- mutant Leishmania promastigotes.

  • Reaction Mixture: Set up a reaction mixture containing the parasite lysate, a fluorescently labeled sphingomyelin substrate (e.g., NBD-sphingomyelin), and a buffer at neutral pH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Lipid Extraction and Separation: Stop the reaction and extract the lipids. Separate the fluorescent product (NBD-ceramide) from the unreacted substrate by thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of NBD-ceramide produced using a fluorescence scanner and normalize it to the protein concentration of the lysate.

Conclusion and Future Directions

The study of sphingolipid degradation in Leishmania has unveiled a fascinating aspect of parasite biology and its intricate relationship with the host. The dual-function ISCL enzyme, with its stage-specific roles, stands out as a key virulence factor and a potential target for novel anti-leishmanial drugs. The unexpected viability of IPCS knockouts highlights the parasite's metabolic flexibility and the importance of nutrient salvage from the host.

Comparative studies across different Leishmania species are crucial for a comprehensive understanding of the role of this pathway in the diverse clinical manifestations of leishmaniasis. Future research should focus on:

  • Elucidating the precise mechanisms by which the degradation of host sphingomyelin promotes amastigote proliferation.

  • Investigating the role of sphingolipid degradation in the virulence of other medically important Leishmania species, particularly L. donovani and L. braziliensis.

  • Developing specific inhibitors against the SMase activity of ISCL as potential therapeutic agents.

By continuing to unravel the complexities of Leishmania's sphingolipid metabolism, we can pave the way for the development of new and effective strategies to combat this neglected tropical disease.

References

  • Zhang, O., Wilson, M. C., Xu, W., et al. (2011). Sphingolipid Degradation by Leishmania major Is Required for Its Resistance to Acidic pH in the Mammalian Host. Infection and Immunity, 79(10), 4023-4033. [Link]

  • Zhang, O., Wilson, M. C., Xu, W., et al. (2009). Degradation of host sphingomyelin is essential for Leishmania virulence. PLoS Pathogens, 5(12), e1000692. [Link]

  • Zhang, K., & Beverley, S. M. (2011). Sphingolipid degradation by Leishmania major is required for its resistance to acidic pH in the mammalian host. PubMed, 21844234. [Link]

  • Kuhlmann, F. M., Key, P. N., Hickerson, S. M., et al. (2022). Inositol phosphorylceramide synthase null Leishmania are viable and virulent in animal infections where salvage of host sphingomyelin predominates. Journal of Biological Chemistry, 298(11), 102522. [Link]

  • Kuhlmann, F. M., Key, P. N., Hickerson, S. M., et al. (2022). Inositol phosphorylceramide synthase null Leishmania are viable and virulent in animal infections where salvage of host sphingomyelin predominates. PubMed, 36162499. [Link]

  • Xu, W., Zhang, O., & Zhang, K. (2012). Sphingolipid Degradation in Leishmania (Leishmania) amazonensis. PLOS Neglected Tropical Diseases, 6(12), e1987. [Link]

  • Zhang, O., Xu, W., Balakrishna Pillai, A., & Zhang, K. (2012). Developmentally Regulated Sphingolipid Degradation in Leishmania major. PLoS ONE, 7(1), e31059. [Link]

  • Singh, S., & Chandel, S. (2014). Molecular evolution of the enzymes involved in the sphingolipid metabolism of Leishmania: selection pressure in relation to functional divergence and conservation. PubMed, 24951280. [Link]

  • Kuhlmann, F. M., Key, P. N., Hickerson, S. M., et al. (2022). Inositol Phosphorlyceramide Synthase null Leishmania major (Δipcs−) are viable and virulent in animal infections where salvag. bioRxiv. [Link]

  • Zhang, O., Wilson, M. C., Xu, W., et al. (2011). Sphingolipid Degradation by Leishmania major Is Required for Its Resistance to Acidic pH in the Mammalian Host. PMC. [Link]

  • Zhang, K., & Beverley, S. M. (2010). Phospholipid and sphingolipid metabolism in Leishmania. PMC. [Link]

  • Zhang, O., Wilson, M. C., Xu, W., et al. (2009). Degradation of Host Sphingomyelin Is Essential for Leishmania Virulence. PLOS Pathogens. [Link]

  • Sarkar, A., et al. (2018). Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites. JoVE. [Link]

  • Characterization of the inositol phosphorylceramide synthase activity from Trypanosoma cruzi. PMC. [Link]

  • Infection of Macrophages with Leishmania. JoVE. [Link]

  • Experimental challenge model of visceral leishmaniasis by Leishmania donovani promastigotes in mice. PubMed. [Link]

  • Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease. PubMed. [Link]

  • Beneke, T., et al. (2017). A CRISPR Cas9 high-throughput genome editing toolkit for kinetoplastids. Royal Society Open Science. [Link]

  • Construction of PX-LmGP63 Using CRISPR-Cas9 as Primary Goal for GP63 gene Knockout in Leishmania major and Leishmanization. Brieflands. [Link]

  • Leishmania donovani alters the host sphingolipid biosynthetic pathway regulatory microRNA hsa-miR-15a-5p for its survival. PubMed. [Link]

  • Zhang, W. W., & Matlashewski, G. (2024). Evidence for gene essentiality in Leishmania using CRISPR. PLoS ONE. [Link]

  • Behavior of Visceral Leishmania donovani in an Experimentally Induced T Helper Cell 2 (Th2)-Associated Response Model. Rockefeller University Press. [Link]

  • Animal Models for the Analysis of Immune Responses to Leishmaniasis. PMC. [Link]

  • Protocol Leish amazonesis macrophage infection in vitro. protocols.io. [Link]

  • A novel Leishmania infantum reference strain for gene editing and the study of visceral leishmaniasis. White Rose Research Online. [Link]

  • Complex Interplay between Sphingolipid and Sterol Metabolism Revealed by Perturbations to the Leishmania Metabolome Caused by Miltefosine. Antimicrobial Agents and Chemotherapy. [Link]

  • Degradation of Host Sphingomyelin Is Essential for Leishmania Virulence. PLOS Pathogens. [Link]

  • Sphingolipid metabolism - Leishmania braziliensis. KEGG PATHWAY. [Link]

  • Targeted Deletion of Centrin in Leishmania braziliensis Using CRISPR-Cas9-Based Editing. Frontiers. [Link]

  • Targeted Deletion of Centrin in Leishmania braziliensis Using CRISPR-Cas9-Based Editing. Frontiers. [Link]

  • A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. Frontiers. [Link]

  • Macrophage-Based Assay for Evaluating Compound Activity Against Leishmania Amastigotes. Protocols.io. [Link]

  • Sphingolipid Degradation in Leishmania (Leishmania) amazonensis. PMC. [Link]

  • Developmentally Regulated Sphingolipid Degradation in Leishmania major. PLOS One. [Link]

  • Developmentally Regulated Sphingolipid Degradation in Leishmania major. PLOS One. [Link]

  • Evaluation of the Leishmania Inositol Phosphorylceramide Synthase as a Drug Target Using a Chemical and Genetic Approach. ACS Infectious Diseases. [Link]

  • Measurement of Sphingomyelinase Activity. Request PDF. [Link]

  • Insights into Leishmania Molecules and Their Potential Contribution to the Virulence of the Parasite. PMC. [Link]

  • Inhibition of Inositol Phosphorylceramide Synthase by the Cyclic Peptide Aureobasidin A. Antimicrobial Agents and Chemotherapy. [Link]

  • Assay to measure sphingomyelinase and ceramidase activities efficiently and safely. Request PDF. [Link]

  • High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates. PubMed. [Link]

  • Sphingomyelin liposome bearing whole Leishmania lysate antigens induce strong Th2 immune response in BALB/c mice. PMC. [Link]

  • Study identifies virulence factors of Leishmania. Drug Target Review. [Link]

  • Inositol phosphoceramide synthase is a regulator of intracellular levels of diacylglycerol and ceramide during the G1 to S transition in Saccharomyces cerevisiae. PMC. [Link]

  • iscl⁻ mutants failed to induce polarized T cell responses in mice.... ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(dodecanoyl)-sphinganine-1-phosphocholine

Understanding the Compound: A Prudent Approach to Safety N-(dodecanoyl)-sphinganine-1-phosphocholine is a vital sphingolipid used in a variety of research applications, from investigating lipid metabolism to developing n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Compound: A Prudent Approach to Safety

N-(dodecanoyl)-sphinganine-1-phosphocholine is a vital sphingolipid used in a variety of research applications, from investigating lipid metabolism to developing novel therapeutic strategies. While it is not currently classified as a hazardous substance under most regulations, it is crucial to recognize that the toxicological properties of many specialized biochemicals have not been thoroughly investigated[1]. Therefore, a proactive and cautious approach to safety is paramount.

Based on data from closely related sphingomyelin compounds, potential hazards may include irritation to the mucous membranes and upper respiratory tract. Furthermore, it may be harmful through inhalation, ingestion, or skin absorption[1]. This guide is built on the principle of minimizing exposure through a multi-layered safety strategy, with Personal Protective Equipment (PPE) as the final, critical barrier.

The Hierarchy of Controls: A Foundation for Laboratory Safety

Before detailing specific PPE, it is essential to understand the hierarchy of controls, a framework for implementing the most effective safety measures.

  • Engineering Controls: These are the first and most effective line of defense, designed to remove the hazard at the source. For C12 Sphingomyelin, the primary engineering control is a well-ventilated area, preferably a chemical fume hood, especially when handling the compound in its powdered form[1][2].

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazards. This includes proper training, clear signage, and established standard operating procedures (SOPs).

  • Personal Protective Equipment (PPE): PPE is used in conjunction with the above controls to mitigate the impact of any potential exposure[3]. It is your last line of defense and must be selected and used correctly.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling N-(dodecanoyl)-sphinganine-1-phosphocholine.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in a laboratory where chemical hazards are present[3].

  • Recommended: For tasks involving liquids, such as dissolving the compound or transferring solutions, chemical splash goggles are recommended to provide a complete seal around the eyes, offering protection from splashes from any angle[3].

  • High-Risk Tasks: When there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn in addition to safety glasses or goggles[3].

Skin and Body Protection: Your Personal Barrier
  • Laboratory Coat: A clean, knee-length laboratory coat is required to protect your skin and personal clothing from potential contamination[4][5]. For general use with this compound, a coat made from a polyester-cotton blend is acceptable. Ensure the coat is fully buttoned.

  • Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory. This prevents accidental exposure to your skin from spills[3][4].

  • Hand Protection (Gloves):

    • Selection: Compatible chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact[1][4]. Always inspect gloves for tears or punctures before use[5].

    • Proper Use: Remove gloves before touching common surfaces like doorknobs, phones, or keyboards to prevent cross-contamination. Always wash your hands thoroughly after removing gloves[5][6].

    • Disposal: Dispose of contaminated gloves in the appropriate chemical waste stream. Do not reuse disposable gloves[5].

Respiratory Protection: When to Consider It

In most cases, if N-(dodecanoyl)-sphinganine-1-phosphocholine is handled within a certified chemical fume hood, respiratory protection is not required[2]. However, a NIOSH-approved respirator may be necessary under specific conditions[1]:

  • When handling the powdered form of the compound outside of a fume hood.

  • If there is a potential for generating dust or aerosols.

  • During a large spill cleanup.

If your risk assessment determines a need for respiratory protection, a formal respiratory protection program, including fit testing and training, is required.

Operational and Disposal Plans: A Step-by-Step Guide

This section provides a procedural workflow for safely handling C12 Sphingomyelin, from initial preparation to final disposal.

Step 1: Preparation and Weighing (Solid Form)
  • Work Area Preparation: Conduct all work with the solid compound inside a chemical fume hood or a powder containment balance hood.

  • Don PPE: Before handling the container, put on your lab coat, safety glasses/goggles, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If any static is present, use an anti-static gun.

  • Container Closure: Tightly close the main container immediately after use and store it according to the product insert, typically at -20°C[2].

Step 2: Solubilization and Handling (Liquid Form)
  • Solvent Handling: Many sphingolipids have limited solubility and may require solvent mixtures like chloroform/methanol[7]. Handle all organic solvents within the chemical fume hood.

  • Dissolving: Add the solvent to the weighed solid. Capping the vial and gently sonicating or vortexing can aid dissolution.

  • Transfers: Use appropriate tools (e.g., micropipettes with filtered tips) to transfer solutions to minimize aerosol generation.

Step 3: Spill and Decontamination Procedures
  • Minor Spills (Solid): In case of a small spill, avoid raising dust. Gently cover the spill with a damp paper towel, then wipe it up and place it in a sealed container for chemical waste disposal.

  • Decontamination: Clean the affected area with an appropriate solvent and then soap and water.

  • Waste Segregation: All contaminated materials, including gloves, paper towels, and pipette tips, must be disposed of in a designated chemical waste container[1][8].

Step 4: Disposal
  • Chemical Waste: Dispose of unused N-(dodecanoyl)-sphinganine-1-phosphocholine and any solutions containing it as chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain[8].

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in a designated solid chemical waste container.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
Skin Contact Immediately wash the affected skin with soap and plenty of water for at least 20 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[1]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]

Summary of PPE Requirements

TaskEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Storage/Transport within Lab Safety GlassesLab CoatNot RequiredNot Required
Weighing Solid Compound Safety GogglesLab CoatNitrile GlovesRequired if not in a fume hood
Handling Liquid Solutions Safety GogglesLab CoatNitrile GlovesNot Required (in fume hood)
Spill Cleanup Safety Goggles, Face ShieldLab CoatNitrile GlovesMay be required
Waste Disposal Safety GogglesLab CoatNitrile GlovesNot Required

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_start Assess Hazards & Review SOP don_ppe Don PPE: Lab Coat, Goggles, Gloves prep_start->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid solubilize Solubilize in Solvent weigh_solid->solubilize experiment Perform Experiment solubilize->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs? experiment->spill dispose_waste Dispose of Chemical Waste & Contaminated PPE decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill->decontaminate No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->decontaminate

Caption: Workflow for the safe handling of N-(dodecanoyl)-sphinganine-1-phosphocholine.

References

  • C12 NBD-SPHINGOMYELIN — Chemical Substance Information. NextSDS. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment (PPE) – Biorisk Management. Sandia National Laboratories. [Link]

  • N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine. PubChem. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. Universiti Malaya Research. [Link]

  • Personal Protective Equipment Policy. The Ohio State University Department of Chemistry and Biochemistry. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(dodecanoyl)-sphinganine-1-phosphocholine
Reactant of Route 2
N-(dodecanoyl)-sphinganine-1-phosphocholine
© Copyright 2026 BenchChem. All Rights Reserved.